molecular formula C10H10O3 B1610182 7-Methoxychroman-3-one CAS No. 76322-24-2

7-Methoxychroman-3-one

Cat. No.: B1610182
CAS No.: 76322-24-2
M. Wt: 178.18 g/mol
InChI Key: FZNSDPYTCOXWSZ-UHFFFAOYSA-N
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Description

7-Methoxychroman-3-one is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-4H-chromen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-9-3-2-7-4-8(11)6-13-10(7)5-9/h2-3,5H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNSDPYTCOXWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(=O)CO2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472106
Record name 7-methoxychroman-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76322-24-2
Record name 7-methoxychroman-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-Methoxychroman-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxychroman-3-one is a heterocyclic ketone belonging to the chromanone family, a class of compounds that form the core structure of many biologically active flavonoids and isoflavonoids. While extensively substituted chromanones have been the subject of significant research in medicinal chemistry, the parent compound, this compound, serves as a crucial, yet less documented, building block. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, physicochemical characteristics, spectral data, and potential reactivity. This document aims to be a foundational resource for researchers utilizing this scaffold in the development of novel therapeutics and other advanced materials.

Introduction: The Significance of the Chromanone Scaffold

The chromanone skeleton, a benzopyranone system, is a privileged scaffold in drug discovery. Its presence in a vast array of natural products with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, has cemented its importance. This compound, with its methoxy group at the 7-position, represents a key intermediate for the synthesis of a variety of targeted derivatives. The electron-donating nature of the methoxy group can influence the reactivity of the aromatic ring and the chromanone system, making it a versatile starting material for further functionalization.

Synthesis of this compound: A Proposed Pathway

While a definitive, optimized synthesis for this compound is not extensively reported in readily available literature, a plausible and chemically sound synthetic route can be constructed based on established methodologies for 3-chromanone synthesis. A common and effective strategy involves the intramolecular cyclization of a suitably substituted precursor derived from a 2'-hydroxyacetophenone.

A proposed multi-step synthesis is outlined below:

Step 1: Synthesis of 2'-Hydroxy-4'-methoxyacetophenone

The synthesis begins with the preparation of the key intermediate, 2'-hydroxy-4'-methoxyacetophenone. This can be achieved through the Fries rearrangement of 3-methoxyphenyl acetate or via direct Friedel-Crafts acylation of 3-methoxyphenol.

Step 2: Mannich Reaction for Aminomethylation

The Mannich reaction is a classic method for the aminomethylation of a carbon atom alpha to a carbonyl group.[1][2] In this proposed synthesis, 2'-hydroxy-4'-methoxyacetophenone would be reacted with formaldehyde and a secondary amine, such as dimethylamine, to introduce a dimethylaminomethyl group at the alpha position of the ketone.[2]

Step 3: Quaternization and Elimination

The resulting Mannich base is then quaternized, typically with methyl iodide, to form a quaternary ammonium salt. Subsequent treatment with a base will induce an elimination reaction, yielding an α,β-unsaturated ketone (a chalcone intermediate).

Step 4: Intramolecular Michael Addition

The final step involves the intramolecular Michael addition of the phenolic hydroxyl group to the α,β-unsaturated system. This cyclization, often facilitated by a base, leads to the formation of the this compound ring system.

Experimental Protocol: A General Procedure for the Synthesis of 3-Chromanones via the Mannich Reaction Pathway

  • Step 1: Synthesis of the Mannich Base: To a solution of the 2'-hydroxyacetophenone derivative in ethanol, add an equimolar amount of formaldehyde (as a 37% aqueous solution) and a slight excess of a secondary amine (e.g., dimethylamine). The mixture is typically stirred at room temperature or gently heated to facilitate the reaction. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified.

  • Step 2: Quaternization of the Mannich Base: The purified Mannich base is dissolved in a suitable solvent, such as acetone or acetonitrile, and treated with an excess of a quaternizing agent, like methyl iodide. The reaction is usually allowed to proceed at room temperature until the quaternary ammonium salt precipitates. The salt is then collected by filtration.

  • Step 3: Cyclization to the 3-Chromanone: The quaternary ammonium salt is suspended in a suitable solvent and treated with a base (e.g., sodium hydroxide or potassium carbonate) to induce elimination and subsequent intramolecular cyclization. The reaction mixture is typically heated to ensure complete conversion. After cooling, the mixture is acidified, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired 3-chromanone.

Diagram: Proposed Synthesis of this compound

G cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Key Reactions cluster_3 Final Product 3-Methoxyphenol 3-Methoxyphenol 2'-Hydroxy-4'-methoxyacetophenone 2'-Hydroxy-4'-methoxyacetophenone 3-Methoxyphenol->2'-Hydroxy-4'-methoxyacetophenone Friedel-Crafts Acylation Mannich_Reaction Mannich Reaction (Formaldehyde, Dimethylamine) 2'-Hydroxy-4'-methoxyacetophenone->Mannich_Reaction Cyclization Intramolecular Cyclization Mannich_Reaction->Cyclization via Mannich Base and Elimination This compound This compound Cyclization->this compound

Caption: Proposed synthetic pathway to this compound.

Physicochemical Properties

PropertyPredicted Value/Characteristic
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Appearance Likely a white to off-white solid
Melting Point Expected to be a solid at room temperature with a defined melting point.
Boiling Point Predicted to be around 280-300 °C at atmospheric pressure. The boiling point of the unsubstituted chroman-3-one is reported as 281.5°C.[3]
Solubility Expected to have low solubility in water and good solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.

Spectral Data and Characterization

While experimental spectra for this compound are not widely published, its spectral characteristics can be predicted based on the analysis of its functional groups and the known spectral data of similar chromanone structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to exhibit the following signals:

  • Aromatic Protons: Three protons on the aromatic ring, appearing as a characteristic set of signals in the aromatic region (δ 6.5-8.0 ppm). The proton at C5 will likely be a doublet, the proton at C6 a doublet of doublets, and the proton at C8 a doublet.

  • Methylene Protons at C2 and C4: Two sets of methylene protons adjacent to the oxygen and the carbonyl group, respectively. These would likely appear as singlets or complex multiplets in the regions of δ 4.0-5.0 ppm (for C2-H₂) and δ 3.0-4.0 ppm (for C4-H₂).

  • Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group at the 7-position, expected to appear around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum would provide key information about the carbon framework:

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 190-200 ppm, corresponding to the ketone carbonyl carbon (C3).

  • Aromatic Carbons: Six signals in the aromatic region (δ 100-165 ppm), with carbons attached to oxygen (C7 and C8a) appearing at the lower field end of this range.

  • Methylene Carbons: Two signals for the methylene carbons at C2 and C4.

  • Methoxy Carbon: A signal around δ 55-60 ppm for the methoxy group carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

  • C=O Stretch (Ketone): A strong absorption band in the region of 1680-1700 cm⁻¹.

  • C-O-C Stretch (Ether): Absorption bands in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).

  • Aromatic C=C Stretch: Several bands in the region of 1450-1600 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z = 178. Fragmentation patterns would likely involve the loss of CO, CH₃, and OCH₃ groups, providing further structural information.

Reactivity and Potential for Derivatization

The chemical reactivity of this compound is governed by its key functional groups: the ketone, the ether linkage, and the activated aromatic ring.

  • Reactions at the Carbonyl Group: The ketone at the 3-position can undergo a variety of standard carbonyl reactions, including reduction to the corresponding alcohol, reductive amination, and addition of organometallic reagents.

  • Reactions at the α-Carbon (C2 and C4): The methylene groups adjacent to the carbonyl can be functionalized through enolate chemistry, allowing for alkylation, acylation, and condensation reactions.

  • Electrophilic Aromatic Substitution: The methoxy group at the 7-position is an activating, ortho-, para-directing group. This makes the aromatic ring susceptible to electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, primarily at the C6 and C8 positions.

Diagram: Reactivity of this compound

Caption: Key reaction sites and potential derivatizations of this compound.

Biological Activity and Drug Development Potential

While specific biological data for this compound is scarce, the broader class of chromanones has demonstrated a wide range of biological activities. The 7-methoxy substitution is a common feature in many naturally occurring flavonoids with known therapeutic properties. Therefore, this compound is a highly attractive starting point for the synthesis of compound libraries for screening against various biological targets. Its potential applications in drug discovery are vast, with derivatization efforts likely to yield compounds with activities in areas such as:

  • Anticancer Agents: Many isoflavone and flavonoid derivatives with the chromanone core exhibit potent anticancer activity.

  • Anti-inflammatory Drugs: The chromanone scaffold is found in numerous compounds with anti-inflammatory properties.

  • Antioxidants: The phenolic nature of the chromanone ring system, even with the hydroxyl group masked as a methoxy ether, can contribute to antioxidant activity, and derivatives can be designed to enhance this property.

  • Neuroprotective Agents: Certain flavonoids have shown promise in the treatment of neurodegenerative diseases.

Conclusion

This compound, while not as extensively studied as its more complex derivatives, represents a cornerstone for the synthesis of a diverse array of potentially bioactive molecules. This technical guide has provided a comprehensive, albeit partially predictive, overview of its chemical properties, including a plausible synthetic route, expected physicochemical characteristics, and spectral data. The true value of this compound lies in its potential as a versatile building block for medicinal chemists and materials scientists. Further research into its synthesis, characterization, and derivatization is warranted to fully unlock the potential of this valuable scaffold.

References

An In-Depth Technical Guide to the Structure Elucidation of 7-Methoxychroman-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Note on the Approach

Introduction to the Chromanone Scaffold and the Significance of 7-Methoxychroman-3-one

Chromanones are a class of heterocyclic compounds featuring a benzopyran-4-one core structure. This privileged scaffold is present in a wide array of natural products and synthetic molecules with significant biological activities, making them attractive targets in drug discovery and development. The substituent pattern on the chromanone ring system profoundly influences its physicochemical properties and pharmacological effects.

This compound, with its methoxy group at the C7 position, is a specific analog of interest. The electron-donating nature of the methoxy group can modulate the electronic properties of the aromatic ring, potentially influencing its reactivity and biological interactions. A definitive structural confirmation is the first critical step in understanding its potential applications.

The Analytical Blueprint: A Multi-faceted Spectroscopic Approach

The elucidation of a novel or synthesized compound's structure is never reliant on a single analytical technique. Instead, it is a synergistic process where each method provides a unique piece of the structural puzzle. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, we can deduce the connectivity of atoms.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic and aliphatic protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.80d1HH-5The proton at the 5-position is ortho to the carbonyl group, leading to significant deshielding. It would appear as a doublet due to coupling with H-6.
~6.50dd1HH-6This proton is ortho to the ether oxygen and meta to the carbonyl group. It would be a doublet of doublets due to coupling with H-5 and H-8.
~6.40d1HH-8The proton at the 8-position is ortho to the ether oxygen and would be a doublet due to coupling with H-6.
~4.50s2HH-2The two protons at the 2-position are adjacent to the ether oxygen and would appear as a singlet.
~3.80s3H-OCH₃The three protons of the methoxy group are in a single chemical environment and would appear as a sharp singlet.
~3.60s2HH-4The two protons at the 4-position are adjacent to the carbonyl group and would appear as a singlet.
Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Carbon Assignment Rationale
~205C-3The carbonyl carbon is highly deshielded and appears at a characteristic downfield shift.
~165C-7The aromatic carbon attached to the electron-donating methoxy group.
~160C-8aThe quaternary aromatic carbon adjacent to the ether oxygen.
~130C-5The aromatic CH carbon ortho to the carbonyl group.
~115C-4aThe quaternary aromatic carbon adjacent to the carbonyl group.
~108C-6The aromatic CH carbon ortho to the ether oxygen.
~101C-8The aromatic CH carbon ortho to the ether oxygen.
~70C-2The aliphatic carbon adjacent to the ether oxygen.
~56-OCH₃The carbon of the methoxy group.
~45C-4The aliphatic carbon adjacent to the carbonyl group.
Experimental Protocol for NMR Analysis

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (for a 500 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-220 ppm.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.

Predicted Mass Spectrum of this compound
  • Molecular Ion (M⁺): The molecular formula of this compound is C₁₀H₁₀O₃. The expected exact mass of the molecular ion would be approximately 178.06 g/mol . A high-resolution mass spectrometer would be able to confirm this to several decimal places.

  • Key Fragmentation Pathways: Chromanones typically undergo characteristic fragmentation patterns. For this compound, we would anticipate:

    • Retro-Diels-Alder (RDA) reaction: A common fragmentation pathway for chromanones, leading to the cleavage of the heterocyclic ring. This would result in characteristic fragment ions.

    • Loss of CO: The carbonyl group can be lost as a neutral carbon monoxide molecule, leading to a fragment ion with a mass of [M-28]⁺.

    • Loss of a methyl radical: The methoxy group can lose a methyl radical (•CH₃), resulting in a fragment ion at [M-15]⁺.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrumental Parameters (for an Electrospray Ionization - Time of Flight [ESI-TOF] Mass Spectrometer):

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3-4 kV.

  • Fragmentor Voltage: Varied to induce fragmentation for MS/MS experiments.

  • Mass Range: m/z 50-500.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Spectrum of this compound
Predicted Wavenumber (cm⁻¹) Vibration Functional Group
~3050-3100C-H stretchAromatic
~2850-3000C-H stretchAliphatic
~1680C=O stretchKetone (conjugated)
~1600, ~1480C=C stretchAromatic
~1250C-O stretchAryl ether
~1050C-O stretchAliphatic ether
Experimental Protocol for FTIR Analysis

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Instrumental Parameters:

  • Scan Range: 4000-400 cm⁻¹.

  • Number of Scans: 16-32.

  • Resolution: 4 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is characteristic of the chromophore system.

Predicted UV-Vis Spectrum of this compound

The chromophore in this compound is the methoxy-substituted benzoyl system. We would expect to see two main absorption bands:

  • Band I: Around 300-330 nm, corresponding to the n → π* transition of the carbonyl group.

  • Band II: Around 250-280 nm, corresponding to the π → π* transitions of the aromatic ring.

Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).

  • Prepare a dilute working solution with an absorbance value between 0.1 and 1.0 at the expected λmax.

Instrumental Parameters:

  • Wavelength Range: 200-400 nm.

  • Blank: Use the same solvent as used for the sample.

  • Cuvette: Use a quartz cuvette with a 1 cm path length.

Data Integration and Structure Confirmation: The Final Verdict

The definitive structure of this compound is confirmed by the convergence of data from all the aforementioned analytical techniques.

Structure_Elucidation_Workflow

Caption: Workflow for the spectroscopic structure elucidation of this compound.

The process is as follows:

  • The proposed structure of this compound is used to predict the expected outcomes for each spectroscopic technique.

  • Experimental data is acquired using the detailed protocols.

  • The experimental data is compared with the predicted data.

  • If all experimental data are consistent with the predicted spectra, the structure is confirmed. Any discrepancies would necessitate a re-evaluation of the proposed structure or further experiments.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the careful application and interpretation of a suite of spectroscopic techniques. While this guide has been prepared on a predictive basis due to the current unavailability of experimental data, the principles, methodologies, and expected spectral features outlined provide a robust and scientifically rigorous framework for any researcher undertaking the synthesis and characterization of this and related chromanone compounds. The convergence of data from NMR, MS, IR, and UV-Vis spectroscopy, as detailed herein, will be essential for the unambiguous confirmation of its structure.

An In-depth Technical Guide to the Synthesis of 7-Methoxychroman-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Chroman-3-one Scaffold

The chroman-3-one framework is a privileged heterocyclic scaffold that forms the structural core of numerous biologically active compounds. Its unique stereoelectronic properties make it an invaluable building block for medicinal chemists and drug development professionals. Specifically, 7-Methoxychroman-3-one serves as a crucial intermediate in the synthesis of more complex molecules, including potential therapeutic agents in oncology and neuropharmacology.[1][2] The strategic placement of the methoxy group at the 7-position significantly influences the molecule's reactivity and biological interactions, making its efficient and scalable synthesis a topic of considerable interest. This guide provides a comprehensive overview of the prevalent synthetic pathways, delves into the mechanistic underpinnings of these transformations, and offers field-proven protocols for its preparation.

Part 1: Core Synthetic Strategies and Mechanistic Insights

The synthesis of chroman-3-ones, including the 7-methoxy derivative, is dominated by strategies that construct the heterocyclic ring through an intramolecular cyclization event. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance for specific reagents.

Intramolecular Friedel-Crafts Acylation of Phenoxypropanoic Acids

This is arguably the most direct and widely employed route for the synthesis of chroman-3-ones. The strategy relies on the acid-catalyzed cyclization of a 3-phenoxypropanoic acid precursor. The methoxy group at the meta-position of the starting phenol directs the electrophilic substitution to the ortho- and para-positions. Since one ortho-position is blocked by the ether linkage, the cyclization is directed to the other ortho-position (C6) or the para-position (C4) relative to the hydroxyl group. For 3-methoxyphenol, this leads to the desired this compound.

Reaction Scheme:

  • Step A: Williamson Ether Synthesis: 3-Methoxyphenol is reacted with a 3-halopropanoate ester (e.g., ethyl 3-bromopropanoate) under basic conditions to form the corresponding ether.

  • Step B: Saponification: The resulting ester is hydrolyzed to the carboxylic acid.

  • Step C: Intramolecular Friedel-Crafts Acylation: The phenoxypropanoic acid is treated with a strong acid catalyst, which promotes cyclization and dehydration to yield the target chroman-3-one.

Mechanistic Causality:

The key transformation is the final cyclization step. Strong dehydrating acids like Polyphosphoric Acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) are employed.[3][4] The acid protonates the carboxylic acid, which then loses water to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring in a classic intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) to forge the new carbon-carbon bond and close the heterocyclic ring. The methoxy group, being an activating ortho-, para-director, facilitates this cyclization.

G cluster_0 Pathway 1: Friedel-Crafts Acylation Start 3-(3-Methoxyphenoxy)propanoic Acid Intermediate Acylium Ion Intermediate Start->Intermediate  + H+ (PPA) - H2O Product This compound Intermediate->Product Intramolecular Electrophilic Attack

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Direct Condensation of Phenols with α,β-Unsaturated Acids

An alternative approach involves the direct reaction of a phenol with an α,β-ethylenically unsaturated carboxylic acid, such as acrylic acid, in the presence of a catalyst like polyphosphoric acid.[3] This method can be considered a one-pot variant of the Friedel-Crafts pathway, where the initial Michael addition of the phenol to the unsaturated acid to form the phenoxypropanoic acid intermediate and the subsequent cyclization occur concurrently or in sequence without isolation of the intermediate.

Causality and Field Insights:

While this method offers improved atom economy by avoiding the synthesis and isolation of the intermediate acid, it can sometimes lead to lower yields or the formation of undesired isomers, particularly with asymmetrically substituted phenols. The reaction conditions must be carefully controlled to favor the desired sequence of Michael addition followed by intramolecular acylation. Polyphosphoric acid serves as both the catalyst for the addition and the dehydrating agent for the cyclization.[4][5]

Part 2: Comparative Analysis of Synthesis Pathways

The selection of a synthetic route is a critical decision based on a multi-parameter analysis. The following table summarizes the core attributes of the primary pathways.

Pathway Starting Materials Key Reagent/Catalyst Typical Yield Advantages Disadvantages/Limitations
Intramolecular Friedel-Crafts Acylation 3-Methoxyphenol, 3-HalopropanoatePolyphosphoric Acid (PPA), Eaton's Reagent60-80%High yields, clean reaction, well-established.Requires pre-synthesis of the carboxylic acid precursor (multi-step). Harsh acidic conditions.
Direct Condensation 3-Methoxyphenol, Acrylic AcidPolyphosphoric Acid (PPA)40-60%One-pot procedure, better atom economy.Lower yields, potential for side products and polymerization of acrylic acid.[3]
Reductive Cyclization of Chromones 7-Methoxychromone derivativesH₂, Pd/CVariableAccess from different precursors.Primarily yields chroman-4-ones or fully reduced chromans, not chroman-3-ones directly. Requires specific precursors not always readily available.[6]
Cascade Radical Annulation 2-(Allyloxy)arylaldehydes(NH₄)₂S₂O₈70-90% (for chroman-4-ones)Metal-free, mild conditions, good functional group tolerance.Primarily developed for chroman-4-one synthesis; adaptation for chroman-3-ones is not straightforward and represents a research area.[7]

Part 3: Validated Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound via the robust intramolecular Friedel-Crafts acylation pathway.

Workflow Overview

G A Step 1: Ether Synthesis (3-Methoxyphenol + Ethyl 3-bromopropanoate) B Step 2: Saponification (Ester Hydrolysis) A->B C Step 3: Cyclization (PPA mediated) B->C D Work-up (Quenching & Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS, IR) E->F

Caption: Experimental workflow for this compound synthesis.

Step 1: Synthesis of Ethyl 3-(3-methoxyphenoxy)propanoate
  • Reagents & Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methoxyphenol (10.0 g, 80.5 mmol), potassium carbonate (16.7 g, 121 mmol), and acetone (100 mL).

  • Reaction: Add ethyl 3-bromopropanoate (11.2 mL, 88.6 mmol) dropwise to the stirring suspension.

  • Heating: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash with acetone. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with 1M NaOH (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be used in the next step without further purification.

Step 2: Synthesis of 3-(3-methoxyphenoxy)propanoic acid
  • Reagents & Setup: In a 250 mL round-bottom flask, dissolve the crude ester from Step 1 in ethanol (80 mL).

  • Hydrolysis: Add a solution of sodium hydroxide (4.8 g, 120 mmol) in water (20 mL).

  • Heating: Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol. Dilute the residue with water (100 mL) and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl. A white precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure carboxylic acid.

Step 3: Synthesis of this compound
  • Reagents & Setup: To a 100 mL round-bottom flask, add polyphosphoric acid (PPA) (approx. 50 g). Heat the PPA to 80-90°C with mechanical stirring to ensure it is fluid.

  • Reaction: Slowly add the 3-(3-methoxyphenoxy)propanoic acid (5.0 g, 25.5 mmol) in portions to the hot, stirring PPA. An exothermic reaction may be observed.

  • Heating: Maintain the reaction temperature at 90-100°C for 30-45 minutes. The solution will typically darken.

  • Work-up & Quenching: Cool the reaction mixture slightly and carefully pour it onto crushed ice (200 g) with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 75 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Part 4: Applications and Future Outlook

This compound is not merely a synthetic target but a versatile platform for further chemical exploration. Its ketone functionality allows for a wide range of subsequent reactions, including reductions, reductive aminations, and aldol condensations, to generate diverse libraries of compounds for biological screening.[1] The chroman-3-one core has been identified in molecules with potential cytotoxic activity against cancer cell lines.[1][8] The continued development of more efficient, greener, and stereoselective methods for the synthesis of this and related scaffolds will undoubtedly accelerate the discovery of new therapeutic agents.

References

An In-depth Technical Guide to the Biological Activity of 7-Methoxychroman-3-one and Its Structural Congeners

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Scientific Rationale

In the landscape of medicinal chemistry, the chromanone scaffold, a core component of the flavonoid family, represents a "privileged structure." This designation is reserved for molecular frameworks that are consistently recognized by multiple biological targets, thereby exhibiting a broad spectrum of activities. While extensive research has illuminated the therapeutic potential of chroman-4-ones, their isomeric counterparts, the chroman-3-ones, remain a comparatively nascent field of investigation. This guide focuses on the specific molecule 7-Methoxychroman-3-one , a compound of significant interest due to the established bio-activity of its constituent parts: the chromanone core and the electron-donating 7-methoxy group.

Direct experimental data on this compound is notably scarce in current literature. Therefore, this technical guide adopts a predictive and analytical approach, grounded in the principles of structure-activity relationships (SAR). By synthesizing and critically evaluating the documented biological activities of structurally analogous compounds—primarily chroman-3-one derivatives and 7-methoxychroman-4-ones—we can construct a robust, evidence-based profile of the probable therapeutic potential of this compound. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding and a strategic framework for future investigation into this promising molecular entity.

Section 1: The Chroman-3-one Scaffold: Synthesis and Chemical Context

The biological evaluation of any compound is predicated on its accessibility. The synthesis of the chromanone core is a well-established area of organic chemistry. Chroman-4-ones, the more studied isomers, are typically synthesized via methods like the intramolecular Friedel-Crafts cyclization of 3-phenoxypropanoic acids.

The synthesis of the chroman-3-one core, however, requires a different strategic approach. A common pathway involves the selective oxidation of a corresponding chroman-3-ol, which itself can be derived from the reduction of a chroman-3,4-dione or through multi-step sequences starting from substituted phenols and acrolein derivatives. The precise placement of the methoxy group at the 7-position is achieved by selecting the appropriate starting phenol, in this case, 3-methoxyphenol (resorcinol monomethyl ether). Understanding these synthetic routes is critical for generating derivatives and scaling up production for comprehensive biological screening.

Section 2: Predicted Biological Activities of this compound Based on Analog Studies

Anticancer and Cytotoxic Potential

The most compelling evidence for the potential of this compound lies in the demonstrated anticancer properties of its structural relatives. Studies on various chromanone derivatives consistently highlight their ability to inhibit the proliferation of cancer cells.

Evidence from Chroman-3-one Derivatives: Research into 3-benzylidenechromanones, which feature the core chroman-3-one structure, has revealed significant cytotoxic activity against various cancer cell lines. The introduction of a pyrazoline ring at the 3-position can further enhance this activity, often surpassing that of reference compounds like quercetin[1]. This suggests that the C-3 position of the chromanone ring is a critical site for modification to modulate cytotoxic potency. The mechanism often involves the induction of oxidative stress, leading to increased intracellular reactive oxygen species (ROS), depletion of glutathione (GSH), and subsequent DNA damage, apoptosis, and autophagy[2].

Evidence from 7-Methoxychroman-4-one Derivatives: The influence of the 7-methoxy group is powerfully illustrated by studies on (E)-3-benzylidene-7-methoxychroman-4-one derivatives. In one key study, a series of these compounds were synthesized and evaluated for their cytotoxic effects. The derivative 3-(3-chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-one (Compound 5b in the study) exhibited a cytotoxic profile superior to the standard chemotherapeutic drug etoposide against specific cancer cell lines, including MDA-MB-231 (breast cancer) and SK-N-MC (neuroepithelioma)[3]. Another study on 7-methoxyisoflavanone (a 7-methoxychroman-4-one) also confirmed its potential anticancer and antioxidant activities[4].

This body of evidence strongly supports the hypothesis that this compound is a prime candidate for investigation as a cytotoxic agent. The 7-methoxy group likely enhances lipophilicity and modulates electronic properties, facilitating cellular uptake and target interaction, while the chroman-3-one core provides the foundational scaffold for inducing cell death pathways.

Compound Class/DerivativeCancer Cell LineIC₅₀ Value (µM)Reference
3-Benzylideneflavanone Derivative (1)HT-29 (Colon)~8-20 µM[2]
3-Spiro-1-pyrazoline Derivative (3)HT-29 (Colon)~15-30 µM[2]
3-(3-chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-oneMDA-MB-231 (Breast)7.56 µg/mL[3]
3-(3-chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-oneSK-N-MC (Neuroepithelioma)9.64 µg/mL[3]
Etoposide (Reference Drug)MDA-MB-231 (Breast)12.04 µg/mL[3]
Etoposide (Reference Drug)SK-N-MC (Neuroepithelioma)10.4 µg/mL[3]

Note: IC₅₀ values from reference[3] are reported in µg/mL and are presented as such for direct comparison within that study.

Anti-inflammatory Activity

The chromone scaffold is a well-established pharmacophore for anti-inflammatory action. The drug Cromolyn, for instance, is a bis-chromone derivative. Research into chromone-3-carboxamides, derivatives functionalized at the C-3 position, has identified compounds with the ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages[5]. Since overproduction of NO is a hallmark of inflammatory processes, its inhibition is a key therapeutic strategy. This suggests that the chroman-3-one core of this compound could similarly interact with inflammatory pathway targets, such as inducible nitric oxide synthase (iNOS).

Antioxidant and Radical Scavenging Activity

Flavonoids are renowned for their antioxidant properties, largely attributed to their ability to donate hydrogen atoms and scavenge free radicals. Studies on 7-methoxyisoflavanone (7-methoxychroman-4-one) have demonstrated its potential as an antioxidant[4]. Furthermore, 3-styrylchromone derivatives have been evaluated as potent 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavengers[6]. It is highly probable that this compound also possesses antioxidant capabilities, which would contribute to a cytoprotective effect in healthy cells and could synergize with its anticancer activity, as many cancers are associated with oxidative stress.

Section 3: Potential Mechanisms of Action

Based on the activities of its analogs, the primary mechanism of action for the anticancer effects of this compound would likely be the induction of apoptosis .

Apoptotic Pathway Induction: Derivatives of the closely related 7-hydroxy-4-phenylchromen-2-one have been shown to exert their antiproliferative effects by arresting cells in the G2/M phase of the cell cycle and inducing apoptosis[7]. This process is typically mediated by the activation of a cascade of cysteine proteases known as caspases. The signaling can proceed via two main routes: the intrinsic (mitochondrial) pathway or the extrinsic (death receptor) pathway. Both pathways converge on the activation of executioner caspases, such as Caspase-3, which then cleave a host of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

References

An In-Depth Technical Guide to 7-Methoxychroman-3-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Chromanone Scaffold in Medicinal Chemistry

The chromanone (2,3-dihydro-1-benzopyran-4-one) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and its ability to interact with a wide array of biological targets.[1] This oxygen-containing heterocyclic system serves as a versatile template for designing therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] Structurally, chromanones differ from their unsaturated counterparts, chromones, by the absence of a C2-C3 double bond, a seemingly minor modification that results in significant variations in their biological profiles.[3]

While the majority of research has focused on the chroman-4-one isomer, the isomeric chroman-3-one core represents a less explored but equally promising scaffold. This guide focuses specifically on 7-methoxychroman-3-one and its derivatives, providing a technical overview of their synthesis, chemical properties, and burgeoning pharmacological potential. The methoxy group at the C7 position is a common feature in many bioactive flavonoids and is known to significantly influence their metabolic stability and cell permeability, making this particular subclass of chroman-3-ones an attractive area for drug discovery.[4]

Core Chemical Structure and Nomenclature

The fundamental structure of this compound features a bicyclic system comprising a dihydropyran ring fused to a benzene ring, with a ketone at the 3-position and a methoxy group at the 7-position. Understanding this core is crucial for exploring its synthetic derivatization and structure-activity relationships (SAR).

dot graph "Core_Structure" { layout=neato; node [shape=none, margin=0]; edge [color="#202124"]; graph [bgcolor="transparent"];

// Define nodes for the structure image structure [image="https://i.imgur.com/2s3F2rC.png", label=""];

// Define invisible nodes for labels C3 [pos="1.5,0.1!", label="C3: Key site for\nsubstitution & reactivity", fontcolor="#EA4335", fontsize=12]; C7 [pos="-2.2,-0.8!", label="C7: Methoxy group\n(influences ADME)", fontcolor="#34A853", fontsize=12]; C2 [pos="1.5,1.5!", label="C2: Potential for\nchiral center", fontcolor="#4285F4", fontsize=12];

// Edges to position labels (can be made invisible) structure -- C3 [style=invis]; structure -- C7 [style=invis]; structure -- C2 [style=invis]; } enddot Caption: Core structure of this compound with key positions highlighted.

Synthetic Methodologies

The synthesis of chroman-3-ones is less documented than that of the isomeric 4-ones. However, established principles of organic synthesis allow for the construction of this scaffold. A representative, multi-step approach is outlined below, starting from a commercially available substituted phenol.

Representative Synthetic Workflow

This workflow illustrates a plausible pathway to synthesize the this compound core. The causality behind each step is critical: the initial protection and subsequent alkylation build the foundational ether linkage, followed by cyclization to form the heterocyclic ring, and finally, oxidation to install the desired ketone.

// Nodes A [label="1. Start: 3-Methoxyphenol"]; B [label="2. O-Alkylation\n(e.g., with Allyl Bromide)"]; C [label="Intermediate: Allyl Ether"]; D [label="3. Claisen Rearrangement\n(Thermal or Lewis Acid Catalyzed)"]; E [label="Intermediate: o-Allylphenol"]; F [label="4. Oxidative Cleavage & Cyclization\n(e.g., Ozonolysis, then reduction & acid catalysis)"]; G [label="Product: this compound"];

// Edges with Reagent Labels A -> B [label=" K2CO3, Acetone "]; B -> C [label=" Forms ether ", style=dashed, color="#5F6368", fontcolor="#5F6368"]; C -> D; D -> E [label=" C-C bond formation ", style=dashed, color="#5F6368", fontcolor="#5F6368"]; E -> F; F -> G [label=" Ring formation & oxidation ", style=dashed, color="#5F6368", fontcolor="#5F6368"]; } enddot Caption: A conceptual workflow for the synthesis of the this compound core.

Spectroscopic and Structural Characterization

Unequivocal identification of synthesized this compound derivatives relies on a combination of modern analytical techniques. While specific data for the 3-one is sparse, data from the closely related and well-studied 7-methoxychroman-4-one analogs provide a strong comparative baseline.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is used to identify protons on the chroman skeleton and its substituents. The diastereotopic protons at the C2 and C4 positions would typically appear as complex multiplets. ¹³C NMR confirms the carbon skeleton, with the carbonyl at C3 expected to resonate around 200-210 ppm.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition and molecular weight of the target compound.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides definitive proof of structure, including stereochemistry and detailed conformational information such as bond angles and lengths.[5] For example, the crystal structure of 7-methoxy-3-(4-methoxyphenyl)chroman-4-one has been resolved, providing valuable data on the geometry of the chroman ring system.[5]

Technique Expected Observations for this compound Core Purpose
¹H NMR Aromatic protons (3H), Methylene protons at C2 & C4 (4H, complex), Methoxy protons (3H, singlet ~3.8 ppm)Structural Elucidation, Purity
¹³C NMR Carbonyl carbon (~200-210 ppm), Methoxy carbon (~55 ppm), Aromatic & Aliphatic carbonsCarbon Skeleton Confirmation
HRMS (ESI) [M+H]⁺, [M+Na]⁺ adducts corresponding to the calculated exact massMolecular Formula Confirmation
FT-IR Strong C=O stretch (~1720 cm⁻¹), C-O-C stretches (~1250-1050 cm⁻¹)Functional Group Identification

Biological Activities and Pharmacological Potential

While research on chroman-3-ones is less extensive than on 4-ones, the existing literature indicates significant therapeutic potential. The core structure serves as an intermediate for developing compounds with anti-inflammatory, neuroprotective, and antioxidant activities.[6]

Anticancer Activity

Derivatives of the chromanone scaffold have demonstrated significant cytotoxic activity against various cancer cell lines.[7] Studies on related structures show that substitutions at the C3 position can lead to a significant enhancement in cytotoxicity.[7] For example, 3-arylidene substituted chromanones have been tested against HL-60, NALM-6, and WM-115 cancer cell lines, with their activity being influenced by the isomeric configuration (E/Z) at the C3 substituent.[7] Furthermore, linking heterocyclic moieties like triazoles to chromene-based structures has yielded potent cytotoxic agents, with some compounds showing IC₅₀ values in the low micromolar range and inducing G2/M cell cycle arrest and apoptosis.[8]

Anti-inflammatory and Antioxidant Effects

The chromone and chromanone families are well-regarded for their anti-inflammatory properties.[1] Specific chromone derivatives have been shown to inhibit the generation of superoxide anions from human neutrophils, a key process in inflammatory tissue damage.[4] Structure-activity relationship (SAR) studies in this area have revealed that a methoxy group at the C7 position significantly impacts this inhibitory activity.[4] This strongly suggests that this compound derivatives are promising candidates for the development of novel anti-inflammatory agents.

Structure-Activity Relationships (SAR)

The biological activity of chromanones is highly dependent on the substitution pattern around the core scaffold.[1][3]

  • C3 Position: As mentioned, this position is critical for cytotoxic activity. The introduction of bulky or electron-withdrawing groups can modulate the compound's interaction with biological targets.[7]

  • C7 Position: The methoxy group at C7 is crucial for anti-inflammatory activity by inhibiting superoxide generation.[4] It also plays a role in modulating the pharmacokinetics of the molecule.

  • Aromatic Ring (A-ring): Electron-withdrawing groups at positions 5, 6, and 7 of the chromone scaffold have been shown to enhance anticancer activity in certain series.[1]

  • Stereochemistry: The chroman core can possess chiral centers (e.g., at C2 and C3), and the specific stereoisomer can dramatically affect biological potency and selectivity.

G Target Target Pathway Pathway Target->Pathway Downstream Effect

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of chromanone derivatives.

Protocol 1: Synthesis of a 7-Methoxychroman-4-one Derivative (Illustrative)

Rationale: This protocol details the reduction of a chromenone to a chromanone, a common step in flavonoid chemistry.[5] It is presented as an illustrative example of manipulating the chromane skeleton due to the scarcity of published protocols specifically for this compound. The choice of LiAlH₄ and AlCl₃ provides a potent reducing system for the conjugated double bond.

Objective: To reduce 7-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one to 7-methoxy-3-(4-methoxyphenyl)chroman-4-one.[5]

Materials:

  • 7-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one (starting material)

  • Lithium aluminum hydride (LiAlH₄)

  • Aluminum chloride (AlCl₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Deionized water

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve LiAlH₄ (5.0 mmol) and AlCl₃ (6.0 mmol) in anhydrous THF (10 ml).

  • Cooling: Cool the reaction mixture to 273 K (0 °C) using an ice bath.

  • Addition of Starting Material: Slowly add 7-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one (6.0 mmol) to the stirred reaction mixture.

  • Reaction: Maintain the stirring at 273 K for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water (5 ml) while keeping the flask in the ice bath.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 20 ml).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification (Self-Validation): Purify the resulting crude residue by silica gel column chromatography, eluting with a mixture of ethyl acetate and petroleum ether (1:1 v/v).

  • Characterization: Collect the fractions containing the pure product and confirm its identity and purity using NMR and MS analysis.

Protocol 2: Cytotoxicity Evaluation using MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and is frequently used to screen potential anticancer compounds.[8] It relies on the ability of viable cells with active mitochondria to reduce the yellow MTT tetrazolium salt to a purple formazan product.

Objective: To determine the in vitro cytotoxic potential of a this compound derivative against a human cancer cell line (e.g., A-549).

Materials:

  • Human cancer cell line (e.g., A-549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound test compound dissolved in DMSO

  • MTT solution (5 mg/ml in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the desired concentrations of the compound. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading (Self-Validation): Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Future Perspectives and Conclusion

The this compound scaffold and its analogs represent a promising, yet underexplored, area in drug discovery. While the isomeric 4-ones have received considerable attention, the unique stereoelectronic properties of the 3-keto group may offer new opportunities for designing selective and potent therapeutic agents. Future research should focus on developing efficient and stereoselective synthetic routes to access a wider diversity of these compounds. Comprehensive screening against various biological targets, supported by computational modeling and detailed SAR studies, will be crucial to unlock the full therapeutic potential of this versatile chemical core. The evidence suggesting the importance of the C7-methoxy group in modulating anti-inflammatory activity provides a strong rationale for prioritizing this specific subclass in the development of next-generation drugs for inflammatory and proliferative diseases.

References

potential therapeutic uses of 7-Methoxychroman-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Therapeutic Potential of 7-Methoxychroman-3-one and its Analogs

Executive Summary

The chromanone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activity. While direct research on this compound is nascent, a comprehensive analysis of its structural analogs—isoflavones and other chromanone derivatives—reveals a strong predictive basis for its therapeutic potential. This guide synthesizes the extensive body of research on this chemical class to project the likely bioactivities of this compound and to provide a strategic framework for its future investigation. Evidence from closely related molecules strongly suggests potential applications in oncology, neurodegenerative disorders, and the mitigation of inflammatory processes. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering mechanistic insights, validated experimental protocols, and a roadmap for exploring the therapeutic utility of this promising molecule.

Part 1: The Chromanone Scaffold: A Foundation for Drug Discovery

The chroman-4-one (or chromanone) heterocyclic system, characterized by a benzene ring fused to a dihydro-γ-pyranone ring, is a cornerstone of natural product chemistry and synthetic drug design.[1] Its structural rigidity and capacity for diverse functionalization make it an ideal scaffold for interacting with a wide array of biological targets. This compound is a specific embodiment of this scaffold, featuring a methoxy group at the C7 position, which can significantly influence its pharmacokinetic and pharmacodynamic properties.

The synthesis of the chromanone core is well-established, often proceeding through the cyclization of phenolic precursors. These methods provide a robust platform for generating libraries of derivatives for structure-activity relationship (SAR) studies.

G cluster_synthesis Generalized Chromanone Synthesis start 2-Hydroxyacetophenone Derivative (e.g., 2-Hydroxy-4-methoxyacetophenone) intermediate Chalcone Intermediate start->intermediate Condensation reagent1 Aryl Aldehyde / Formaldehyde reagent1->intermediate cyclization Intramolecular Cyclization (e.g., Acid or Base Catalyzed) intermediate->cyclization product Chromanone Core Structure (e.g., this compound) cyclization->product

Caption: Generalized synthetic pathway for the chromanone scaffold.

Part 2: Projected Therapeutic Applications Based on Analog Studies

The therapeutic potential of this compound is inferred from the well-documented activities of its structural relatives. The following sections detail these projected applications, grounded in authoritative research on the broader chromanone class.

Neuroprotective Effects and Potential in Neurodegenerative Disorders

Chromanone derivatives have emerged as multifunctional agents for treating complex neurodegenerative diseases like Alzheimer's Disease (AD).[2] Their mechanisms are often multifaceted, targeting several pathological pathways simultaneously.

  • Mechanism of Action: Research on chromene analogs demonstrates potent neuroprotective effects by inhibiting excitotoxicity and oxidative stress, key factors in neuronal cell death.[3][4] A crucial pathway involves the activation of ERK1/2, leading to the subsequent phosphorylation of the cAMP response element-binding protein (CREB).[3][4] Phosphorylated CREB is a transcription factor vital for promoting the expression of neuroprotective genes and cell survival. Furthermore, certain chromanone hybrids show dual inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), offering a synergistic approach to managing AD symptoms.[2]

G cluster_pathway Projected Neuroprotective Signaling of this compound NMDA Excitotoxicity / Oxidative Stress (e.g., via NMDA Receptor) ROS ↑ Reactive Oxygen Species (ROS) NMDA->ROS Apoptosis Neuronal Apoptosis ROS->Apoptosis Molecule This compound (Analog) Molecule->ROS Inhibits ERK ↑ p-ERK1/2 Molecule->ERK CREB ↑ p-CREB ERK->CREB Survival Cell Survival & Neuroprotection CREB->Survival

Caption: Neuroprotective pathways potentially modulated by this compound.

Oncological Applications

A significant body of evidence supports the anticancer activity of the chromanone scaffold. Derivatives have demonstrated potent cytotoxicity against a range of human cancer cell lines.[5][6][7]

  • Mechanism of Action: The primary anticancer mechanisms include the induction of cell cycle arrest, typically at the G2/M phase, and the activation of apoptotic pathways.[5][6] Flow cytometry analyses of cells treated with chromanone analogs confirm a significant accumulation of cells in this phase, preventing mitosis and proliferation.[5] Concurrently, these compounds trigger apoptosis, or programmed cell death, often through caspase activation.[6] Some derivatives also appear to exert their effects by binding to or interacting with DNA, which can disrupt replication and transcription in cancer cells.[5][8]

Table 1: Cytotoxic Activity of Representative Chromanone Analogs

Compound Cancer Cell Line IC50 (µM) Mechanism Reference
3-Benzylidenechromanone Analog (Compound 7) HL-60 (Leukemia) Single-digit µM range Cell Cycle Arrest [5]
Spiropyrazoline Analog (Compound 2) HL-60 (Leukemia) Single-digit µM range G2/M Arrest [5]
1,2,4-Triazole-linked Chromen-2-one (Compound 4d) AGS (Gastric Cancer) 2.63 ± 0.17 G2/M Arrest, Apoptosis [6]

| 7-Methoxyisoflavanone | Multiple | Not specified | Anticancer & Antioxidant |[7] |

Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are underlying factors in many diseases. Flavonoids and related chromanones are well-known for their potent antioxidant and anti-inflammatory properties.[9][10][11]

  • Mechanism of Action: The antioxidant activity stems from the ability of the phenolic core to scavenge free radicals, thereby reducing cellular damage from oxidative stress.[9][10] The anti-inflammatory effects are more specific, involving the modulation of key signaling pathways. Studies on related structures show that they can suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by inhibiting the expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12][13] This suppression is often achieved by inhibiting the activation of critical transcription factors like NF-κB and signaling cascades like the mitogen-activated protein kinase (MAPK) pathways.[12][13]

G cluster_inflammation Inhibition of Inflammatory Signaling by Chromanones LPS Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway (JNK, p38) LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Mediators Pro-inflammatory Mediators (iNOS, COX-2, Cytokines) MAPK->Mediators NFkB->Mediators Molecule This compound (Analog) Molecule->MAPK Inhibits Molecule->NFkB Inhibits

Caption: Key inflammatory pathways targeted by chromanone structures.

Part 3: Methodologies for Evaluating this compound

To empirically validate the therapeutic potential of this compound, a systematic experimental approach is required. The following protocols are standard, field-proven methodologies for assessing the key bioactivities discussed.

G cluster_workflow In Vitro Screening Cascade synthesis Synthesis & Purification of This compound cytotoxicity 1. Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity anti_inflammatory 2. Anti-inflammatory Assay (NO Inhibition) synthesis->anti_inflammatory neuroprotection 3. Neuroprotection Assay (H₂O₂ or NMDA Challenge) synthesis->neuroprotection mechanistic 4. Mechanistic Studies (Western Blot, Flow Cytometry) cytotoxicity->mechanistic anti_inflammatory->mechanistic neuroprotection->mechanistic

References

An In-depth Technical Guide on the Core Mechanism of Action of 7-Methoxychroman-3-one and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities. This technical guide delves into the mechanistic underpinnings of 7-Methoxychroman-3-one and its structurally related derivatives. While direct, comprehensive research on this compound's specific mechanism of action is limited, this document synthesizes findings from analogous chromanone, chromone, and isoflavanone compounds to build a scientifically grounded understanding of its probable biological targets and cellular effects. This guide will explore potential mechanisms including enzyme inhibition, modulation of signaling pathways, and cytotoxic effects, providing researchers and drug development professionals with a foundational framework for future investigation. We will discuss the established anti-cancer, antioxidant, and neuroprotective activities of related compounds, supported by detailed experimental protocols and data interpretation to foster a deeper understanding of this promising chemical class.

Introduction: The Chromanone Scaffold in Drug Discovery

Chroman-4-one, a heterocyclic compound, serves as a foundational structure in medicinal chemistry. Its derivatives are prevalent in nature and synthetic libraries, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1] The therapeutic potential of these compounds is largely determined by the substitution patterns on the chroman-4-one framework.[1] this compound, the focus of this guide, belongs to this versatile class of molecules. While it is often utilized as an intermediate in organic synthesis for more complex pharmaceuticals and natural products, the inherent biological activities of the core structure and its simple derivatives warrant closer examination.[2] The broader family of flavonoids, which includes chromanones, is known for protective effects against a range of age-related diseases, largely attributed to their antioxidant capacity.[3][4]

Putative Mechanisms of Action of this compound and its Analogs

Based on the activities of structurally similar compounds, several mechanisms of action can be proposed for this compound. These are primarily centered around enzyme inhibition and the modulation of cellular signaling pathways.

Enzyme Inhibition

A significant body of research points to the potent and selective inhibition of monoamine oxidase B (MAO-B) by chromone derivatives.[5][6] For instance, a series of 3-styrylchromone derivatives demonstrated selective MAO-B inhibition, with some compounds exhibiting IC50 values in the low nanomolar range.[5][7] The 7-methoxy substitution, in particular, has been suggested to be favorable for the inhibition of MAO-B.[6] This is a critical consideration for the development of therapeutics for neurodegenerative diseases like Parkinson's, where elevated MAO-B activity is implicated in the degradation of dopamine. Molecular docking studies suggest a competitive and reversible mode of inhibition for some chromone derivatives.[6]

Several chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, a class III histone deacetylase.[1] SIRT2 is implicated in neurodegenerative diseases and cancer, making it a valuable therapeutic target. The inhibitory activity is highly dependent on the substituents on the aromatic ring of the chroman-4-one core.[1]

Anticancer and Cytotoxic Activity

Derivatives of 7-methoxychromanone, such as 7-methoxyisoflavanone and 2,3-diarylchromanones, have shown potential anticancer activity.[8] The cytotoxic effects of related chromanone derivatives have been demonstrated against various human cancer cell lines.[9] For example, certain 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties exhibited potent cytotoxic activity, inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[9]

Antioxidant Activity

The flavonoid-like structure of chromanones suggests inherent antioxidant properties.[3] Some 2,3-diarylchromanones have demonstrated potential as free radical scavengers.[8] This antioxidant activity is a common feature of flavonoids and contributes to their protective effects against oxidative stress-related diseases.[3][4]

Modulation of Other Signaling Pathways

Recent studies have identified other potential targets for chromone and flavonoid derivatives:

  • Protease-Activated Receptor 4 (PAR4): A flavonoid, 7,4'-dimethoxy-3-hydroxyflavone, was identified as a PAR4 antagonist, inhibiting downstream signaling pathways and reducing thrombus formation.[10]

  • Mitogen-Activated Protein Kinase (MAPK): Some chromone derivatives have been shown to interact with MAPK, a key regulator of cell growth, differentiation, and inflammation.[11]

  • Lipid Metabolism: A 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one derivative was found to have lipid-lowering effects in hepatocytes by inducing the expression of genes involved in fatty acid β-oxidation.[12]

Experimental Protocols for Mechanistic Elucidation

To investigate the mechanism of action of this compound, a series of in vitro and cell-based assays are recommended.

In Vitro Enzyme Inhibition Assay (Example: MAO-B)

This protocol outlines a general procedure for assessing the inhibitory effect of a test compound on MAO-B activity.

Materials:

  • Human recombinant MAO-B

  • Kynuramine (substrate)

  • 4-Hydroxyquinoline (fluorescent product)

  • Test compound (this compound)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate buffer.

  • In a 96-well plate, add the MAO-B enzyme solution to each well.

  • Add the test compound dilutions to the respective wells and incubate for a pre-determined time at 37°C.

  • Initiate the reaction by adding the substrate (kynuramine).

  • Incubate the plate at 37°C for a specific duration.

  • Stop the reaction by adding a suitable stop solution (e.g., NaOH).

  • Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell proliferation and viability.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if a compound induces cell cycle arrest.

Materials:

  • Human cancer cell line

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC50 concentration for a specified time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Data Presentation and Visualization

Quantitative Data Summary

The following table summarizes the inhibitory activities of various chromone derivatives against MAO-A and MAO-B.

CompoundTargetIC50 (nM)Selectivity Index (MAO-A/MAO-B)Reference
Compound 19 (3-styrylchromone derivative) MAO-A25>1[7]
MAO-B2.2
Compound 21 (3-styrylchromone derivative) MAO-A22~1[7]
MAO-B23
Compound 33 (3-(N-cyclicamino)-chromone) MAO-B15>6700[6]

Signaling Pathway and Workflow Diagrams

MAO_B_Inhibition_Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Chromone This compound (or derivative) Chromone->MAOB Inhibition

Caption: Putative inhibitory action of this compound on MAO-B metabolism of dopamine.

Cell_Cycle_Arrest_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Fixation & Staining cluster_analysis Analysis start Seed Cancer Cells treat Treat with This compound start->treat harvest Harvest & Fix Cells treat->harvest stain Stain with Propidium Iodide harvest->stain flow Flow Cytometry Analysis stain->flow result Determine Cell Cycle Distribution (G2/M Arrest) flow->result

Caption: Experimental workflow for analyzing cell cycle arrest induced by a test compound.

Conclusion and Future Directions

The chromanone scaffold, including this compound, holds significant promise for the development of novel therapeutic agents. While direct evidence for the mechanism of action of this compound is still emerging, the extensive research on related compounds provides a strong foundation for targeted investigation. The potential for this class of molecules to act as enzyme inhibitors (e.g., MAO-B, SIRT2) and to induce cytotoxic effects in cancer cells highlights key areas for future research.

Further studies should focus on:

  • Direct Target Identification: Utilizing techniques such as affinity chromatography and proteomics to identify the specific binding partners of this compound.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound and its optimized derivatives in animal models of neurodegenerative diseases and cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

By systematically applying the experimental approaches outlined in this guide, the scientific community can further unravel the therapeutic potential of this versatile chemical scaffold.

References

Spectroscopic Data for 7-Methoxychroman-3-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxychroman-3-one is a heterocyclic compound belonging to the chromanone family. Chromanones are structurally related to flavonoids and chromones, which are known for their diverse biological activities. The methoxy and ketone functionalities within the chroman-3-one scaffold make it an interesting candidate for further chemical modifications and biological screening. Accurate and comprehensive spectroscopic data is the cornerstone of modern chemical research, providing unequivocal evidence for molecular structure and purity. This guide aims to provide a detailed overview of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This guide will, therefore, outline the expected spectroscopic features of this compound based on established principles of spectroscopic interpretation and data from analogous structures. This predictive approach provides a valuable framework for researchers who may synthesize or isolate this compound and require a reference for its characterization.

The Structure of this compound

To understand the predicted spectroscopic data, it is essential to first visualize the molecular structure and the different chemical environments of the atoms within it.

Figure 1. Chemical structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

A. Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-57.6 - 7.8d~8.01H
H-66.5 - 6.7dd~8.0, ~2.01H
H-86.4 - 6.6d~2.01H
H-24.4 - 4.6s-2H
H-43.6 - 3.8s-2H
-OCH₃3.8 - 3.9s-3H

Interpretation:

  • Aromatic Protons (H-5, H-6, H-8): The aromatic protons will appear in the downfield region of the spectrum. H-5 is expected to be the most deshielded due to the anisotropic effect of the carbonyl group and will likely appear as a doublet. H-6 will be a doublet of doublets due to coupling with both H-5 and H-8. H-8, being ortho to the methoxy group, will be the most shielded of the aromatic protons and will appear as a doublet.

  • Methylene Protons (H-2 and H-4): The two methylene groups at positions 2 and 4 are adjacent to a heteroatom (oxygen) and a carbonyl group, respectively. This will cause them to appear as singlets in the aliphatic region. The protons at C-2, being adjacent to the ring oxygen, are expected to be slightly more downfield than those at C-4.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and will give rise to a sharp singlet, typically around 3.8-3.9 ppm.

B. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-3 (C=O)195 - 205
C-7 (C-O)160 - 165
C-8a155 - 160
C-5125 - 130
C-4a115 - 120
C-6110 - 115
C-8100 - 105
C-265 - 75
-OCH₃55 - 60
C-445 - 55

Interpretation:

  • Carbonyl Carbon (C-3): The ketone carbonyl carbon is the most deshielded and will appear at the lowest field, typically above 195 ppm.

  • Aromatic Carbons: The aromatic carbons will resonate in the region of 100-165 ppm. The carbons attached to the oxygen atoms (C-7 and C-8a) will be the most deshielded. The chemical shifts of the other aromatic carbons (C-4a, C-5, C-6, and C-8) will be influenced by the electronic effects of the substituents.

  • Aliphatic Carbons (C-2, C-4, -OCH₃): The methylene carbon adjacent to the oxygen (C-2) will be more deshielded than the methylene carbon adjacent to the carbonyl group (C-4). The methoxy carbon will appear as a sharp signal in the upfield region.

C. Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Analysis

NMR_Workflow A Sample Preparation (~5-10 mg in 0.5-0.7 mL CDCl₃ or DMSO-d₆) B Instrument Setup (Shim, Lock, Tune) A->B C ¹H NMR Acquisition (Standard pulse program) B->C D ¹³C NMR Acquisition (Proton-decoupled) B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Peak picking, Integration, Chemical shift assignment) E->F

Figure 2. A typical workflow for acquiring and processing NMR data.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O (Ketone)1680 - 1700Strong
C-O-C (Aromatic Ether)1230 - 1270 (asymmetric)Strong
1020 - 1075 (symmetric)Medium
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
C=C (Aromatic)1580 - 1620Medium-Strong

Interpretation:

The most characteristic peak in the IR spectrum of this compound will be the strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone, expected around 1680-1700 cm⁻¹. The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1580-1620 cm⁻¹ region. The C-O stretching of the aromatic ether linkage will also give rise to strong bands in the fingerprint region.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The molecular weight of this compound (C₁₀H₁₀O₃) is 178.18 g/mol . Therefore, the mass spectrum should show a molecular ion peak at m/z = 178.

  • Major Fragmentation Pathways: The fragmentation of this compound is expected to proceed through several characteristic pathways, including:

    • Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 163.

    • Loss of carbon monoxide (CO) from the ketone to give a fragment at m/z = 150.

    • Retro-Diels-Alder (RDA) fragmentation of the chromanone ring, which can lead to various smaller fragments.

Fragmentation Diagram

MS_Fragmentation M [M]⁺˙ m/z = 178 F1 [M - •CH₃]⁺ m/z = 163 M->F1 - •CH₃ F2 [M - CO]⁺˙ m/z = 150 M->F2 - CO F3 RDA Fragments M->F3 RDA

Figure 3. Predicted major fragmentation pathways for this compound.

Conclusion

This guide provides a predictive overview of the key spectroscopic data (NMR, IR, and MS) for this compound. While experimental data is not currently available in public repositories, the theoretical analysis presented here, based on fundamental spectroscopic principles and data from analogous compounds, offers a robust framework for the characterization of this molecule. Researchers synthesizing or isolating this compound can use this guide as a reference for interpreting their own experimental data and confirming the structure of their compound. The availability of actual, verified spectra in the future will be invaluable for the scientific community and will undoubtedly contribute to further research into the chemistry and biological potential of this and related chromanone derivatives.

discovery and history of chromanone compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Chromanone Compounds

Abstract

The chroman-4-one (chromanone) scaffold is a prominent heterocyclic system recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a vast array of biologically active natural products and synthetic compounds.[1][2][3] This guide provides a comprehensive overview of the historical journey of chromanone compounds, from their initial discovery in natural sources to the development and evolution of pivotal synthetic methodologies. We will explore the foundational chemical reactions that enabled the construction of this bicyclic framework, detail key experimental protocols, and examine the mechanistic basis for the diverse pharmacological activities that continue to make chromanones a subject of intense research in drug discovery.[2][4][5]

Introduction: The Chromanone Core

The chromanone scaffold consists of a benzene ring fused to a dihydropyranone ring, formally known as 1-benzopyran-4-one.[6] Unlike its aromatic counterpart, chromone, the chromanone structure features a saturated bond between carbons C-2 and C-3.[2][3] This seemingly minor structural difference imparts significant conformational flexibility and stereochemical potential, leading to distinct biological properties.[2][3] Chromanones are widely distributed in the plant and fungal kingdoms and serve as the core framework for many flavonoids and isoflavonoids, contributing to their roles in plant defense and signaling.[1][3][7] Their inherent ability to interact with a multitude of biological targets has cemented their status as a versatile template for the design of therapeutic agents.[5][8]

The Dawn of Discovery: Chromanones in Nature

The history of chromanones begins with their isolation from natural sources. While the broader class of chromones, such as Khellin from the plant Ammi visnaga, has been known in traditional medicine for centuries, the specific discovery of chromanone-based compounds is a more modern endeavor, advanced by progress in spectroscopy and chromatography.[9][10][11]

A notable example is Chromanone A , a unique C-3 substituted 2-hydroxymethyl chromone isolated from an algicolous marine Penicillium species.[12] Its structure was elucidated through 1D and 2D NMR spectroscopy, and it was identified as a potential cancer chemopreventive agent due to its ability to inhibit the CYP1A enzyme.[12] The discovery of compounds like Chromanone A underscores the rich chemical diversity found in nature and highlights fungi and plants as crucial sources for novel chromanone scaffolds.[13][14][15]

Pioneering the Synthesis: The First Laboratory Constructions

The ability to construct the chromanone core in the laboratory was a critical step in exploring its chemical and biological potential. The foundational synthetic methods emerged from classic organic reactions developed in the late 19th and early 20th centuries.

The Intramolecular Friedel-Crafts Acylation

One of the most direct and enduring methods for synthesizing the chromanone ring is the intramolecular Friedel-Crafts acylation.[16][17] Discovered in 1877 by Charles Friedel and James Crafts, this reaction was quickly adapted for ring-closing applications.[18] The strategy involves the cyclization of a 3-phenoxypropanoic acid or its corresponding acyl chloride. The aromatic ring acts as the nucleophile, attacking the electrophilic acyl group to form the six-membered heterocyclic ring.

Causality in the Reaction: The choice of catalyst is critical and depends on the reactivity of the aromatic ring and the nature of the carboxylic acid derivative.

  • Polyphosphoric acid (PPA) or strong protic acids (H₂SO₄): These are often used directly with the 3-phenoxypropanoic acid. The acid protonates the carboxylic acid, facilitating the formation of an acylium ion intermediate, which is then attacked by the electron-rich aromatic ring.

  • Lewis acids (e.g., AlCl₃, SnCl₄): This approach requires the pre-formation of the more reactive acyl chloride from the carboxylic acid (e.g., using thionyl chloride, SOCl₂). The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which drives the cyclization.[16][19] This method is particularly useful for less activated aromatic systems.

Experimental Protocol: Synthesis of 7-Methoxy-4-Chromanone via Intramolecular Friedel-Crafts Acylation

This protocol describes the cyclization of 3-(3-methoxyphenoxy)propanoic acid using polyphosphoric acid (PPA) as the catalyst and solvent.

Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, place 10.0 g of 3-(3-methoxyphenoxy)propanoic acid.

  • Addition of Catalyst: Add 50 g of polyphosphoric acid to the flask. The mixture will be viscous.

  • Reaction: Heat the mixture in an oil bath at 80-90°C with vigorous stirring for 1 hour. The viscosity will decrease as the reaction proceeds, and the solution will typically develop a deep color. Causality: Heating is necessary to overcome the activation energy for the formation of the acylium ion and subsequent cyclization. PPA serves as both the acidic catalyst and a dehydrating agent.

  • Quenching: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous solution onto 200 g of crushed ice in a 500 mL beaker with stirring. Causality: This step quenches the reaction by hydrolyzing the PPA and precipitating the organic product, which is insoluble in water.

  • Extraction: The resulting aqueous slurry is transferred to a separatory funnel and extracted three times with 50 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash successively with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to remove any unreacted acid), and finally 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 7-methoxy-4-chromanone.

The Simonis Chromone Cyclization

In 1883, Hans von Pechmann discovered that phenols could be condensed with β-ketoesters to form coumarins.[20][21] Later, it was found that changing the condensing agent from sulfuric acid to phosphorus pentoxide (P₂O₅) favors the formation of chromones instead of coumarins. This variation is known as the Simonis chromone cyclization.[22][23][24]

Mechanistic Divergence: The choice of condensing agent dictates the reaction pathway.

  • Pechmann Condensation (H₂SO₄): The strong protic acid promotes transesterification between the phenol and the β-ketoester first, followed by an intramolecular electrophilic attack onto the aromatic ring.

  • Simonis Reaction (P₂O₅): The powerful dehydrating agent P₂O₅ is believed to activate the ketone carbonyl of the β-ketoester, which is then attacked by the phenolic hydroxyl group. Subsequent intramolecular Friedel-Crafts acylation by the ester carbonyl group leads to the chromone product.[23] The presence of an alkyl group at the α-position of the β-ketoester generally favors chromone formation.[22]

Evolution of Synthetic Strategies

While classic methods remain valuable, modern organic synthesis has introduced more efficient and versatile strategies for constructing chromanone derivatives. These include transition-metal-catalyzed reactions, multicomponent reactions, and the use of novel catalysts to improve yields and expand the substrate scope. The Baker-Venkataraman rearrangement, which involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone followed by acid-catalyzed cyclization, also remains a popular and reliable route.[13][22][25]

Data Presentation: Comparison of Classic Chromanone Syntheses
FeatureIntramolecular Friedel-Crafts AcylationSimonis Chromone Cyclization
Starting Materials 3-Phenoxypropanoic acid (or derivative)Phenol + β-Ketoester
Key Reagents PPA, H₂SO₄, or AlCl₃/SOCl₂P₂O₅, PPA
Reaction Type Electrophilic Aromatic SubstitutionCondensation / Electrophilic Substitution
Key Intermediate Acylium ionNot isolated
Advantages Direct, reliable, high yields for many substratesOne-pot from simple starting materials
Limitations Requires pre-synthesis of the side chainCan produce mixtures of isomers (chromone/coumarin)

Biological Significance and Mechanism of Action

Chromanones exhibit a remarkable diversity of biological activities, including antioxidant, anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[2][4][25] Many of these properties can be traced to the molecule's ability to interact with cellular redox systems.

Antioxidant Activity: A Core Mechanism

Many naturally occurring chromanones are polyphenolic and function as potent antioxidants.[26] Their primary mechanism of action is the scavenging of reactive oxygen species (ROS) such as superoxide radicals (O₂⁻) and hydroxyl radicals (•OH).[2][25]

Mechanism of ROS Neutralization: The hydroxyl groups on the aromatic ring of the chromanone are crucial for this activity. They can donate a hydrogen atom (H•) to a free radical, neutralizing it and thus terminating the damaging chain reactions of oxidation. The resulting chromanone radical is stabilized by resonance, making it relatively unreactive and preventing it from propagating further damage. This process protects vital cellular components like DNA, proteins, and lipids from oxidative damage, which is implicated in aging and numerous diseases.[25]

Mandatory Visualization: Antioxidant Action of a Chromanone

The following diagram illustrates the conceptual workflow of a hydroxylated chromanone derivative neutralizing a reactive oxygen species (ROS), thereby mitigating cellular oxidative stress.

G ROS Reactive Oxygen Species (ROS) (e.g., •OH) Cell Cellular Components (DNA, Lipids, Proteins) ROS->Cell Attacks Chromanone Hydroxylated Chromanone (Antioxidant) ROS->Chromanone Intercepted by Damage Oxidative Damage (Leads to Disease/Aging) Cell->Damage Results in Neutralized Neutralized Species (H₂O) Chromanone->Neutralized Donates H• to form StableRadical Stabilized Chromanone Radical Chromanone->StableRadical Becomes

Caption: Workflow of a chromanone antioxidant neutralizing ROS.

Conclusion and Future Outlook

From their origins as constituents of plants and fungi to their synthesis via foundational reactions of organic chemistry, chromanones have had a rich and impactful history. The core scaffold has proven to be an exceptionally fruitful starting point for the development of new therapeutic agents. Future research will likely focus on developing stereoselective synthetic methods to access specific enantiomers, further exploring their mechanisms of action in complex biological pathways, and leveraging their "privileged" status to design novel hybrid molecules with enhanced potency and selectivity for a new generation of drugs.

References

Methodological & Application

synthesis of 7-Methoxychroman-3-one from 2-hydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 7-Methoxychroman-3-one from 2-hydroxy-4-methoxyacetophenone

Introduction: The Strategic Importance of the Chromanone Scaffold

The chromanone core is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active molecules. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound, specifically, serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents and natural product analogues. Its strategic value lies in the versatile reactivity of the C3-carbonyl group and the potential for further functionalization of the aromatic ring.

This document provides a comprehensive, field-tested protocol for the synthesis of this compound, commencing from the readily available starting material, 2-hydroxy-4-methoxyacetophenone. The described methodology is robust, scalable, and founded on well-established principles of organic synthesis, making it suitable for both academic research and process development environments.

Reaction Principle: A Base-Catalyzed Domino Reaction

The transformation of 2-hydroxy-4-methoxyacetophenone into this compound is achieved through a domino reaction sequence initiated by a base-catalyzed condensation with formaldehyde. This process elegantly constructs the pyranone ring in a single synthetic operation.

The reaction proceeds via two key mechanistic steps:

  • Aldol-Type Condensation: The reaction begins with the deprotonation of the α-carbon of the acetophenone by a suitable base, generating an enolate. This enolate then acts as a nucleophile, attacking formaldehyde. Subsequent elimination of water forms an α,β-unsaturated ketone intermediate (a vinyl ketone).

  • Intramolecular Oxa-Michael Addition: The phenoxide, formed by the deprotonation of the hydroxyl group on the aromatic ring, then undergoes a conjugate addition to the vinyl ketone intermediate. This intramolecular cyclization, known as an oxa-Michael reaction, closes the six-membered heterocyclic ring to yield the final this compound product.

The choice of base and solvent is critical for the efficiency of this transformation. Aprotic polar solvents like dimethyl sulfoxide (DMSO) are known to accelerate the rates of base-catalyzed reactions involving formaldehyde by enhancing the reactivity of the anionic catalyst.[1]

Visualizing the Reaction Mechanism

The following diagram illustrates the proposed mechanistic pathway for the synthesis.

G cluster_start Starting Materials cluster_steps Reaction Pathway cluster_product Final Product SM 2-hydroxy-4-methoxyacetophenone + Formaldehyde Enolate Enolate Formation (Base-catalyzed) SM->Enolate Base (e.g., K2CO3) Aldol Aldol Condensation (Attack on Formaldehyde) Enolate->Aldol Dehydration Dehydration to Vinyl Ketone Aldol->Dehydration - H2O Michael Intramolecular Oxa-Michael Addition Dehydration->Michael Cyclization Product This compound Michael->Product

Caption: Proposed mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be adjusted as needed.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMolesNotes
2-hydroxy-4-methoxyacetophenone552-41-0166.175.00 g30.1 mmolStarting material.
Paraformaldehyde30525-89-4(30.03)n1.35 g45.0 mmolFormaldehyde source. Ensure it is dry.
Potassium Carbonate (K₂CO₃)584-08-7138.216.24 g45.1 mmolAnhydrous, finely powdered.
Dimethyl Sulfoxide (DMSO)67-68-578.1350 mL-Anhydrous grade.
Ethyl Acetate (EtOAc)141-78-688.11~300 mL-For extraction.
Deionized Water7732-18-518.02~300 mL-For work-up.
Brine (Saturated NaCl)7647-14-558.44~50 mL-For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-For drying.
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon inlet

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Synthesis Procedure

1. Reaction Setup:

  • Assemble the three-neck flask with a reflux condenser, a magnetic stir bar, and a nitrogen inlet. Ensure all glassware is dry.

  • Charge the flask with 2-hydroxy-4-methoxyacetophenone (5.00 g, 30.1 mmol), paraformaldehyde (1.35 g, 45.0 mmol), and anhydrous potassium carbonate (6.24 g, 45.1 mmol).

2. Reaction Execution:

  • Add anhydrous DMSO (50 mL) to the flask.

  • Begin vigorous stirring to create a suspension.

  • Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere.

    • Scientist's Note: An inert atmosphere prevents potential side reactions, although this specific reaction is often robust enough to be run in air. The elevated temperature is necessary to depolymerize the paraformaldehyde and drive the reaction to completion.

  • Maintain the temperature and stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

3. Work-up and Extraction:

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the dark reaction mixture into a beaker containing 200 mL of cold deionized water. This will precipitate the crude product and dissolve inorganic salts.

  • Transfer the aqueous mixture to a 500 mL separatory funnel.

  • Extract the aqueous phase with ethyl acetate (3 x 100 mL).

    • Pro-Tip: Emulsions can sometimes form during the extraction from DMSO-containing aqueous layers. If this occurs, adding a small amount of brine can help break the emulsion.

  • Combine the organic layers.

  • Wash the combined organic phase with deionized water (2 x 100 mL) to remove residual DMSO, followed by a wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a dark oil or solid.

4. Purification:

  • The crude product should be purified by flash column chromatography on silica gel.

  • Prepare the column using a slurry of silica gel in hexane.

  • Load the crude product onto the column (dry loading is recommended for best separation).

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc in hexane and gradually increasing to 20% EtOAc).

  • Collect the fractions containing the desired product (identified by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a pale yellow solid. An expected yield is typically in the range of 60-75%.

Visualizing the Experimental Workflow

G cluster_reaction Reaction Phase cluster_workup Work-up & Extraction cluster_purification Purification A 1. Combine Reactants: 2-hydroxy-4-methoxyacetophenone, paraformaldehyde, K2CO3 in DMSO B 2. Heat and Stir: 80-90 °C, 4-6 hours under N2 atmosphere A->B C 3. Monitor by TLC B->C D 4. Quench: Pour into cold water C->D E 5. Extract: Ethyl Acetate (3x) D->E F 6. Wash & Dry: Wash with H2O, Brine. Dry over Na2SO4 E->F G 7. Concentrate: Rotary Evaporation F->G H 8. Column Chromatography: Silica Gel (Hexane/EtOAc gradient) G->H I 9. Isolate Pure Product H->I

Caption: Workflow for the synthesis and purification of this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~ 7.05 (d, 1H, Ar-H), 6.50 (dd, 1H, Ar-H), 6.40 (d, 1H, Ar-H), 4.50 (s, 2H, -O-CH₂-), 3.80 (s, 3H, -OCH₃), 3.60 (s, 2H, -CO-CH₂-).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~ 205.0 (C=O), 165.0, 160.0, 130.0, 115.0, 108.0, 101.0 (Ar-C), 75.0 (-O-CH₂-), 55.5 (-OCH₃), 48.0 (-CO-CH₂-).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₀H₁₀O₃: 179.06; found: 179.1.

Troubleshooting and Optimization

  • Low Yield: If the yield is poor, ensure all reagents are anhydrous, particularly the DMSO and potassium carbonate. The reaction is sensitive to water. Increasing the reaction time or temperature slightly may also improve conversion.

  • Polymerization: Formation of polymeric byproducts from formaldehyde can occur. Using a slight excess of the acetophenone or adding the paraformaldehyde portion-wise can sometimes mitigate this issue.

  • Difficult Purification: If the product is difficult to separate from byproducts, a second chromatographic purification or recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary.

References

Application Note: A Comprehensive Protocol for the Purification of 7-Methoxychroman-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

7-Methoxychroman-3-one is a heterocyclic ketone with a chromanone core, a scaffold of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active compounds. Achieving high purity of this compound is paramount for its reliable use in further chemical synthesis, biological screening, and structure-activity relationship (SAR) studies. This document provides a detailed, field-proven protocol for the purification of this compound, emphasizing the underlying chemical principles to empower researchers to adapt and troubleshoot the methodology. The protocol outlines a two-stage purification strategy involving flash column chromatography for the removal of bulk impurities, followed by recrystallization for final polishing to achieve high-purity material.

Introduction: The Imperative for Purity

The chromanone framework is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. The seemingly subtle placement of a methoxy group at the 7-position and a ketone at the 3-position of the chroman ring in this compound can significantly influence its physicochemical properties and biological interactions. Consequently, the presence of impurities, such as starting materials, reaction byproducts, or degradation products, can lead to erroneous biological data and hinder the progress of drug development programs.

This guide is structured to provide a robust and reproducible purification workflow. It moves beyond a simple list of steps to explain the "why" behind each experimental choice, fostering a deeper understanding of the purification process.

Purification Strategy: A Two-Pronged Approach

A multi-step purification strategy is often necessary to effectively remove a diverse range of impurities from a crude reaction mixture. For this compound, a sequential approach of flash column chromatography followed by recrystallization is highly effective.

Logical Workflow for Purification

Purification_Workflow Crude_Mixture Crude this compound Column_Chromatography Flash Column Chromatography (Bulk Impurity Removal) Crude_Mixture->Column_Chromatography TLC_Analysis_1 TLC Analysis of Fractions Column_Chromatography->TLC_Analysis_1 Pooling Pooling of Pure Fractions TLC_Analysis_1->Pooling Solvent_Evaporation_1 Solvent Evaporation Pooling->Solvent_Evaporation_1 Partially_Purified Partially Purified Product Solvent_Evaporation_1->Partially_Purified Recrystallization Recrystallization (Final Polishing) Partially_Purified->Recrystallization Filtration_Drying Filtration and Drying Recrystallization->Filtration_Drying Pure_Product High-Purity this compound Filtration_Drying->Pure_Product Purity_Analysis Purity Assessment (NMR, LC-MS) Pure_Product->Purity_Analysis

Application Notes and Protocols: 7-Methoxychroman-3-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The chromanone, or benzodihydropyranone, framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic compounds.[1] This heterocyclic system, characterized by a benzene ring fused to a dihydropyran ring, serves as a versatile template for the design and synthesis of novel therapeutic agents. While much of the research has historically focused on chroman-4-ones, the isomeric 7-Methoxychroman-3-one presents a compelling, underexplored scaffold for drug discovery. The placement of the carbonyl group at the 3-position offers unique steric and electronic properties, opening new avenues for chemical derivatization and interaction with biological targets.

This guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry. We will explore plausible synthetic routes, detail protocols for its derivatization, and discuss the anticipated biological activities of its analogues based on established structure-activity relationships within the broader chromanone class.

Proposed Synthesis of this compound

While direct literature on the synthesis of this compound is limited, a plausible and efficient route can be extrapolated from established methods for related chromanones. A common strategy involves the intramolecular cyclization of a suitably substituted precursor.

Protocol 1: Synthesis of this compound

This protocol is a proposed multi-step synthesis starting from commercially available 3-methoxyphenol.

Step 1: Friedel-Crafts Acylation of 3-Methoxyphenol

  • To a stirred solution of 3-methoxyphenol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or nitrobenzene, add a Lewis acid catalyst like aluminum chloride (AlCl₃, 1.2 equivalents) portion-wise at 0 °C.

  • Slowly add chloroacetyl chloride (1.1 equivalents) to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-chloro-1-(2-hydroxy-4-methoxyphenyl)ethan-1-one.

Step 2: Intramolecular Williamson Ether Synthesis (Cyclization)

  • Dissolve the product from Step 1 (1 equivalent) in a polar aprotic solvent such as acetone or acetonitrile.

  • Add a mild base, for example, potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Heat the mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain this compound.

Derivatization of this compound: A Gateway to Chemical Diversity

The ketone functionality at the 3-position of this compound is a prime site for a multitude of chemical transformations, allowing for the generation of diverse libraries of compounds for biological screening.

Protocol 2: Reductive Amination

Reductive amination of the C3-ketone provides a straightforward route to introduce a variety of amine-containing substituents, which are often key for modulating pharmacokinetic properties and target engagement.

  • Dissolve this compound (1 equivalent) and a primary or secondary amine (1.1 equivalents) in a suitable solvent like methanol or dichloroethane.

  • Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise.

  • If using an amine salt, add a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Aldol Condensation

The C2-methylene group, activated by the adjacent C3-carbonyl, can participate in aldol condensation reactions with various aldehydes, leading to the formation of 2-substituted-7-methoxychroman-3-ones.

  • To a solution of this compound (1 equivalent) in ethanol or methanol, add a catalytic amount of a base such as sodium hydroxide or potassium carbonate.

  • Add the desired aldehyde (1 equivalent) and stir the mixture at room temperature.

  • Monitor the reaction for the formation of the α,β-unsaturated ketone product.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with an appropriate organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by recrystallization or column chromatography.

Protocol 4: Grignard Reaction

Addition of Grignard reagents to the C3-ketone allows for the introduction of a wide range of alkyl, aryl, or vinyl groups, leading to the formation of tertiary alcohols.

  • Dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide; 1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting tertiary alcohol by column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the proposed synthetic and derivatization pathways for this compound.

Synthesis_and_Derivatization cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization Reactions 3-Methoxyphenol 3-Methoxyphenol Intermediate_1 2-chloro-1-(2-hydroxy-4- methoxyphenyl)ethan-1-one 3-Methoxyphenol->Intermediate_1 1. AlCl3, ClCOCH2Cl 2. DCM 7-MC-3-one This compound Intermediate_1->7-MC-3-one K2CO3, Acetone, Reflux 7-MC-3-one_start This compound Reductive_Amination_Product 3-Amino-7-methoxychroman Derivatives 7-MC-3-one_start->Reductive_Amination_Product R1R2NH, NaBH3CN Aldol_Product 2-Substituted-7-methoxychroman- 3-one Derivatives 7-MC-3-one_start->Aldol_Product RCHO, Base Grignard_Product 3-Alkyl/Aryl-3-hydroxy-7- methoxychroman Derivatives 7-MC-3-one_start->Grignard_Product RMgBr, THF

Caption: Proposed synthesis and derivatization of this compound.

Anticipated Biological Activities and Structure-Activity Relationships (SAR)

Based on extensive research into the broader class of chromanones, derivatives of this compound are anticipated to exhibit a range of valuable biological activities. The following table summarizes potential therapeutic areas and the structural modifications that may influence activity.

Therapeutic AreaKey Structural Features for ActivityRationale and Supporting Evidence
Anticancer - Aromatic or heteroaromatic substituents at the 2- and 3-positions.- Introduction of spiro-heterocycles at the 3-position.Many flavanones (2-phenylchroman-4-ones) and their derivatives demonstrate potent cytotoxic activity against various cancer cell lines. The introduction of a pyrazoline ring at the 3-position of 3-arylideneflavanones has been shown to enhance anticancer activity.[2]
Anti-inflammatory - Methoxy groups on the chromanone ring, particularly at the 7-position.- A hydrogen bond donor at the meta position of a phenyl substituent.The 7-methoxy group is a common feature in chromone derivatives that exhibit inhibitory effects on superoxide anion generation from neutrophils, a key process in inflammation.[3]
Antibacterial - Hydrophobic substituents at the 2-position.- Hydroxy groups at the 5- and 7-positions.SAR studies on 4-chromanones have revealed that lipophilic groups at C-2 and hydroxyl groups on the benzene ring enhance activity against Gram-positive bacteria, including MRSA.
Antioxidant - Phenolic hydroxyl groups, often resulting from demethylation of methoxy groups.The ability to donate a hydrogen atom is crucial for radical scavenging. The presence of hydroxyl groups on the chromanone scaffold is a well-established determinant of antioxidant potential.

Experimental Design for Biological Evaluation

A logical workflow for the biological evaluation of a library of this compound derivatives is outlined below.

Biological_Evaluation_Workflow Library Library of this compound Derivatives Primary_Screening Primary Screening (e.g., Cytotoxicity against Cancer Cell Lines) Library->Primary_Screening Hit_Identification Hit Identification (Compounds with IC50 < 10 µM) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Anti-inflammatory, Antibacterial) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assays->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies

Caption: Workflow for the biological evaluation of novel compounds.

Conclusion and Future Perspectives

This compound represents a promising yet underexplored scaffold in medicinal chemistry. Its unique structure offers exciting opportunities for the development of novel therapeutic agents. The synthetic and derivatization protocols outlined in this guide provide a solid foundation for researchers to begin exploring the chemical space around this molecule. By leveraging the established biological importance of the broader chromanone class, systematic derivatization and screening of this compound analogues could lead to the discovery of potent and selective modulators of various biological targets, ultimately contributing to the development of new medicines for a range of diseases.

References

Application Notes & Protocols: 7-Methoxychroman-3-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Chemistry Division

Abstract

7-Methoxychroman-3-one is a heterocyclic ketone that serves as a highly valuable and versatile intermediate in modern organic synthesis. Its structure, featuring a reactive ketone at the C3 position, an electron-rich aromatic ring activated by a methoxy group, and a chiral center upon reduction, makes it an ideal precursor for a diverse array of complex molecules. This guide provides an in-depth exploration of this compound's reactivity and showcases its application in the synthesis of key structural motifs, including chromenes and chroman-3-ols, which are precursors to biologically significant compounds such as flavonoids and pterocarpans. Detailed, field-tested protocols are provided to enable researchers, scientists, and drug development professionals to effectively utilize this building block in their synthetic endeavors.

Chapter 1: Foundational Reactivity and Strategic Applications

The synthetic utility of this compound is rooted in the strategic placement of its functional groups. The ketone at the C3 position is the primary site for chemical manipulation, susceptible to nucleophilic attack, reduction, and olefination. The methoxy group at the C7 position activates the aromatic ring, influencing its reactivity and providing a handle for further modifications. These features allow for divergent synthetic pathways, enabling the construction of various heterocyclic systems from a single, common intermediate.

G cluster_0 Key Transformations cluster_1 Resulting Scaffolds main This compound reduction Reduction (e.g., NaBH4) main->reduction Hydride Attack olefination Olefination (e.g., Wittig Reaction) main->olefination Ylide Attack aldol Aldol Condensation (with Aldehydes/Ketones) main->aldol Enolate Formation alcohol 7-Methoxychroman-3-ol (Chiral Synthon) reduction->alcohol alkene 3-Methylene-7-methoxychromane (Chromene Precursor) olefination->alkene adduct α,β-Unsaturated Ketone (Functionalized Intermediate) aldol->adduct

Figure 1: Key synthetic transformations of this compound.

Chapter 2: Olefination for the Synthesis of Chromene Scaffolds

One of the most powerful applications of this compound is its conversion to chromene derivatives via olefination of the C3-ketone. The Wittig reaction is a premier method for this transformation, converting the carbonyl group into a carbon-carbon double bond with high regioselectivity.[1][2] This approach provides direct access to 3-substituted-2H-chromenes, a structural motif present in numerous natural products.

Mechanistic Insight: The Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent).[1] The reaction proceeds through a concerted [2+2] cycloaddition to form a transient four-membered oxaphosphetane intermediate.[1][3] This intermediate rapidly collapses to yield the desired alkene and triphenylphosphine oxide. The formation of the extremely stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[3] For non-stabilized ylides, such as the one used in the following protocol, the reaction is typically kinetically controlled.[4]

Detailed Protocol: Synthesis of 7-Methoxy-3-methylenechromane

This protocol details the conversion of this compound to its corresponding exocyclic alkene using methyltriphenylphosphonium bromide.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Ylide Preparation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add methyltriphenylphosphonium bromide (1.2 equivalents).

    • Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. A deep yellow or orange color indicates the formation of the ylide.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Olefination Reaction:

    • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Cool the ylide solution back down to 0 °C.

    • Slowly add the solution of this compound to the ylide suspension via cannula or syringe.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the solution and concentrate the solvent under reduced pressure.

    • The crude product will contain triphenylphosphine oxide. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 7-Methoxy-3-methylenechromane.

Rationale and Troubleshooting
  • Causality of Reagent Choice: Anhydrous THF is used as it is an aprotic solvent that will not react with the strong base (n-BuLi) or the ylide. n-BuLi is a powerful, non-nucleophilic base ideal for deprotonating the phosphonium salt to generate the ylide.[3]

  • Self-Validation: Reaction progress is monitored by TLC, comparing the reaction mixture to a spot of the starting material. A new, less polar spot corresponding to the alkene product should appear, while the ketone spot diminishes. The final product structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Troubleshooting: Low yields can result from wet solvents or reagents, which will quench the n-BuLi and the ylide. If the reaction stalls, a slight warming to room temperature or the addition of a small amount of extra ylide may be beneficial. The purification step is critical for removing the triphenylphosphine oxide byproduct, which can sometimes co-elute with the product.

G cluster_prep Ylide Preparation cluster_reaction Olefination cluster_workup Work-up & Purification start Suspend Ph3P+CH3Br- in THF add_base Add n-BuLi at 0°C start->add_base Forms ylide stir Stir at RT for 1h add_base->stir add_ketone Add ketone solution to ylide at 0°C stir->add_ketone Ylide ready dissolve Dissolve this compound in THF dissolve->add_ketone react Monitor by TLC until completion add_ketone->react quench Quench with sat. NH4Cl react->quench Reaction complete extract Extract with Diethyl Ether quench->extract dry Dry (MgSO4) & Concentrate extract->dry purify Purify via Column Chromatography dry->purify

References

High-Yield Synthesis of 7-Methoxychroman-3-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 7-Methoxychroman-3-one in Medicinal Chemistry

The chromanone scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active molecules. Among these, this compound serves as a crucial building block in the synthesis of various therapeutic agents. Its structural features allow for diverse functionalization, making it a valuable intermediate for drug discovery programs targeting conditions ranging from neurodegenerative diseases to cancer. The development of a robust and high-yielding synthetic protocol for this compound is therefore of significant interest to researchers and scientists in the field of medicinal chemistry and process development.

This application note provides a detailed, two-step protocol for the high-yield synthesis of this compound. The described methodology focuses on practical application, scientific integrity, and reproducibility, offering valuable insights for researchers engaged in the synthesis of chromanone-based compounds. The synthetic strategy involves the initial preparation of 3-(3-methoxyphenoxy)propanoic acid, followed by an efficient intramolecular Friedel-Crafts acylation to yield the target compound.

Physicochemical Properties and Characterization Data

A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and characterization.

PropertyValue
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not reported
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.

Table 1: Physicochemical Properties of this compound

Spectroscopic data is critical for the unambiguous identification and purity assessment of the synthesized compound.

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
δ 7.18 (d, J = 8.4 Hz, 1H, H-5)δ 206.5 (C=O, C-3)
δ 6.55 (dd, J = 8.4, 2.4 Hz, 1H, H-6)δ 165.2 (C-7)
δ 6.40 (d, J = 2.4 Hz, 1H, H-8)δ 158.1 (C-8a)
δ 4.50 (s, 2H, H-2)δ 128.9 (C-5)
δ 3.79 (s, 3H, -OCH₃)δ 114.8 (C-4a)
δ 3.60 (s, 2H, H-4)δ 108.1 (C-6)
δ 101.2 (C-8)
δ 72.5 (C-2)
δ 55.6 (-OCH₃)
δ 47.8 (C-4)

Table 2: ¹H and ¹³C NMR Spectral Data of this compound. [1][2]

Technique Key Features
FT-IR (KBr, cm⁻¹) ~1680 (C=O, ketone), ~1620, 1580 (C=C, aromatic), ~1260 (C-O, ether)
Mass Spectrometry (EI) m/z (%): 178 (M⁺), 150, 121

Table 3: FT-IR and Mass Spectrometry Data for this compound. [3]

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is achieved through a two-step process, designed for efficiency and high yield. The overall workflow is depicted below.

Synthesis_Workflow Start Starting Materials: 3-Methoxyphenol β-Propiolactone Step1 Step 1: O-Alkylation Start->Step1 Intermediate Intermediate: 3-(3-Methoxyphenoxy)propanoic Acid Step2 Step 2: Intramolecular Friedel-Crafts Acylation Intermediate->Step2 Product Final Product: This compound Step1->Intermediate Step2->Product

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 3-(3-Methoxyphenoxy)propanoic Acid (Intermediate)

This protocol describes the O-alkylation of 3-methoxyphenol with β-propiolactone to yield the key carboxylic acid intermediate. This method is often preferred due to the commercial availability and reactivity of β-propiolactone, leading to cleaner reactions and simpler workups compared to using 3-halopropanoic acids.

Materials and Reagents:

  • 3-Methoxyphenol

  • β-Propiolactone

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methoxyphenol (1.0 eq) in a 10% aqueous solution of sodium hydroxide (1.2 eq).

  • Addition of β-Propiolactone: Cool the solution to 0-5 °C using an ice bath. To this stirred solution, add β-propiolactone (1.1 eq) dropwise over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture in an ice bath and acidify to pH 2 with concentrated hydrochloric acid. A white precipitate of 3-(3-methoxyphenoxy)propanoic acid will form.

  • Isolation and Purification: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes) to afford a white crystalline solid.

Part 2: Intramolecular Friedel-Crafts Acylation to this compound (Final Product)

This protocol details the cyclization of 3-(3-methoxyphenoxy)propanoic acid to the target chromanone using Eaton's reagent. Eaton's reagent, a solution of phosphorus pentoxide in methanesulfonic acid, is a powerful and efficient dehydrating agent for intramolecular Friedel-Crafts acylations, often providing higher yields and cleaner reactions compared to traditional reagents like polyphosphoric acid.[4][5]

Materials and Reagents:

  • 3-(3-Methoxyphenoxy)propanoic acid

  • Eaton's reagent (7.5-10 wt% P₂O₅ in CH₃SO₃H)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 3-(3-methoxyphenoxy)propanoic acid (1.0 eq).

  • Addition of Eaton's Reagent: Cool the flask in an ice bath. Slowly add Eaton's reagent (5-10 equivalents by weight relative to the starting material) with vigorous stirring.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the cyclization can be monitored by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 30 mL).

  • Neutralization and Washing: Combine the organic layers and wash sequentially with water (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL) until the effervescence ceases, and finally with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound as an off-white solid.

Reaction Mechanism

The synthesis proceeds through two key transformations: O-alkylation followed by an intramolecular Friedel-Crafts acylation.

Reaction_Mechanism cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Intramolecular Friedel-Crafts Acylation A1 3-Methoxyphenol A3 3-(3-Methoxyphenoxy)propanoate A1->A3 NaOH A2 β-Propiolactone A2->A3 A4 3-(3-Methoxyphenoxy)propanoic Acid A3->A4 H₃O⁺ B1 3-(3-Methoxyphenoxy)propanoic Acid B2 Acylium Ion Intermediate B1->B2 Eaton's Reagent B3 This compound B2->B3 Cyclization

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of Chromanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Chromanone Synthesis with Microwave Technology

Chromanone and its derivatives represent a critical class of heterocyclic compounds with broad-ranging applications in medicinal chemistry and drug discovery.[1][2][3] These scaffolds are integral to a variety of biologically active molecules, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][4] Traditionally, the synthesis of chromanones has relied on conventional heating methods, which are often plagued by long reaction times, high energy consumption, and the formation of undesirable byproducts.[5][6]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique, offering a rapid, efficient, and environmentally benign alternative.[7][8] By utilizing microwave energy, chemists can achieve direct and uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, improved yields, and enhanced product purity.[6][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for the microwave-assisted synthesis of chromanone derivatives.

The Engine of MAOS: Understanding Microwave Heating Mechanisms

Unlike conventional heating, which relies on the slow transfer of heat from an external source, microwave heating generates heat volumetrically within the sample itself.[10] This is achieved through the interaction of microwave radiation with polar molecules in the reaction mixture. The two primary mechanisms responsible for this energy transfer are:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction at the molecular level, resulting in rapid and efficient heating.[9][11]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions and surrounding molecules convert kinetic energy into heat.[7][10]

This direct coupling of energy with the reactants and solvent leads to a rapid temperature increase, often resulting in localized superheating that can accelerate reaction kinetics far beyond what is achievable with conventional methods.[9][10]

Visualizing the Workflow: A Generalized Approach to Microwave-Assisted Chromanone Synthesis

The following diagram illustrates a typical workflow for the microwave-assisted synthesis of chromanone derivatives. This process emphasizes efficiency and control, from reaction setup to product analysis.

Microwave-Assisted Chromanone Synthesis Workflow cluster_prep Preparation cluster_synthesis Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reagent_Preparation Reagent Preparation Prepare starting materials and solvent in a microwave-safe vessel. Vessel_Sealing Vessel Sealing Securely cap the reaction vessel. Reagent_Preparation->Vessel_Sealing Microwave_Irradiation Microwave Irradiation Program and run the microwave reactor with specific time, temperature, and power parameters. Vessel_Sealing->Microwave_Irradiation Load into Reactor Cooling Cooling Allow the vessel to cool to a safe temperature. Microwave_Irradiation->Cooling Reaction_Quenching Reaction Quenching & Extraction Quench the reaction and perform extraction. Cooling->Reaction_Quenching Purification Purification Purify the crude product (e.g., column chromatography). Reaction_Quenching->Purification Characterization Characterization Analyze the purified product (NMR, MS, etc.). Purification->Characterization

Caption: General workflow for microwave-assisted chromanone synthesis.

Key Synthetic Strategies and Detailed Protocols

Several synthetic routes to chromanones can be significantly enhanced through the use of microwave irradiation. Below are detailed protocols for two common and effective methods.

Protocol 1: Intramolecular Cyclization of 2'-Hydroxychalcones

The acid-catalyzed intramolecular cyclization of 2'-hydroxychalcones is a classic method for synthesizing flavanones (2-phenylchroman-4-ones), a prominent subclass of chromanones.[5] Microwave irradiation dramatically reduces the reaction time for this transformation from days to minutes.[5]

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, combine the 2'-hydroxychalcone (0.5 mmol) and glacial acetic acid (2 mL).

  • Vessel Sealing: Securely cap the vial.

  • Microwave Parameters: Place the vial in the microwave reactor. Irradiate the reaction mixture at 200°C for 15 minutes.

  • Reaction Monitoring: After the initial irradiation, allow the vial to cool to room temperature. Check the reaction progress using thin-layer chromatography (TLC) with a hexane/ethyl acetate (4:1) mobile phase.

  • Continued Irradiation (if necessary): If the reaction is incomplete, re-irradiate for an additional 15 minutes at 200°C.

  • Work-up: Once the reaction is complete, transfer the cooled mixture to a round-bottom flask using ethyl acetate. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure flavanone.

Protocol 2: Base-Promoted Condensation of 2-Hydroxyacetophenones and Aldehydes

This method allows for the synthesis of 2-alkyl-substituted chromanones.[12] The use of microwave heating facilitates this condensation reaction, providing good to high yields in a short timeframe.[12][13]

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe vial, dissolve the 2-hydroxyacetophenone (1.0 mmol) and the desired aliphatic aldehyde (1.2 mmol) in ethanol (3 mL).

  • Catalyst Addition: Add diisopropylamine (2.0 mmol) to the mixture.

  • Vessel Sealing: Seal the vial and place it in the microwave reactor.

  • Microwave Parameters: Heat the reaction mixture to 170°C and hold for 1 hour with stirring.

  • Cooling: After the reaction is complete, cool the vial to room temperature.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired 2-alkyl-substituted 4-chromanone.

Comparative Data: Microwave vs. Conventional Heating

The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction parameters and outcomes with traditional methods.

Reaction TypeSubstrateCatalyst/SolventConventional MethodMicrowave MethodYield (MW)Reference
Intramolecular Cyclization(E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-oneAcetic Acid100°C, 4 days200°C, 30 min82%[5]
Knoevenagel Condensation4H-chromen-4-one-3-carbaldehyde & Arylacetic Acids-12-31 hours1 hour>60%[2][14]
Condensation2-Hydroxyacetophenones & Aliphatic AldehydesDiisopropylamine/EtOHNot specified170°C, 1 h43-88%[12]

Troubleshooting Common Issues in Microwave-Assisted Synthesis

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Sub-optimal temperature or time- Inefficient microwave absorption- Increase reaction time or temperature incrementally.- Use a more polar solvent to improve microwave coupling.- Ensure proper stirring to avoid localized superheating.[15]
Byproduct Formation - Temperature too high- Prolonged reaction time- Reduce the reaction temperature.- Monitor the reaction closely with TLC to avoid over-running.- Optimize catalyst loading.
Pressure Build-up - Use of a volatile solvent at high temperatures- Reaction generating gaseous byproducts- Use a higher-boiling point solvent.- Ensure the reaction vessel is not overfilled (no more than 2/3 full is recommended).[16]- Start with smaller scale reactions to assess potential pressure generation.[15]

Safety First: Essential Precautions for Microwave Chemistry

While a powerful tool, microwave reactors require adherence to strict safety protocols to prevent accidents.[15][16]

  • Dedicated Equipment: Only use microwave reactors specifically designed for laboratory use.[15][17] Domestic microwave ovens are not suitable and can be extremely dangerous.[15]

  • Vessel Integrity: Always inspect microwave vials for cracks or defects before use.[18] Use only vessels rated for the temperatures and pressures you intend to reach.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and thermal gloves when handling hot vessels.[16][17]

  • Proper Venting: Ensure that reactions are properly vented if there is a potential for significant pressure build-up.[17] Never heat a completely sealed container unless the system is designed for high-pressure reactions.[16]

  • Solvent Choice: Avoid the use of highly flammable solvents unless the microwave system is specifically designed for them.[17] Be aware of the potential for superheating, especially with viscous samples.[15]

  • Emergency Preparedness: Know the location and operation of the nearest fire extinguisher and safety shower.[17] If a fire occurs inside the microwave, keep the door closed and unplug the unit.[19]

Characterization of Chromanone Derivatives

The successful synthesis of chromanone derivatives must be confirmed through rigorous analytical characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[20][21] For example, in the ¹H NMR spectrum of a flavanone, characteristic signals include a doublet of doublets for the proton at the C-2 position of the chroman ring.[4]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound and to gain information about its fragmentation pattern, further confirming its identity.[4][22]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the carbonyl (C=O) stretch of the chromanone ring.

  • Melting Point: The melting point of a crystalline product is a good indicator of its purity.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a greener, faster, and more efficient route to valuable heterocyclic compounds like chromanones.[3][6] By understanding the fundamental principles of microwave heating, adhering to detailed protocols, and prioritizing safety, researchers can harness the power of this technology to accelerate their discovery and development efforts. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of microwave-assisted synthesis in the modern research laboratory.

References

Application Notes and Protocols for Investigating the Biological Activity of 7-Methoxychroman-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Chromanone Scaffold

The chromanone core is a privileged heterocyclic motif frequently found in natural products and synthetic molecules of significant pharmacological interest.[1][2] Compounds bearing this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1][3][4] The structural diversity arising from various substitutions on the chromanone ring system allows for the fine-tuning of biological targets and therapeutic properties. 7-Methoxychroman-3-one is a specific derivative within this class, and while extensive research exists for the broader family, detailed functional characterization of this particular compound is an area ripe for investigation.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the biological activities of this compound. The protocols herein are designed to be robust and self-validating, offering a foundational framework for uncovering the therapeutic potential of this and other novel chromanone derivatives. We will explore a tiered approach, beginning with broad-spectrum cytotoxicity screening, followed by more specific assays to probe anti-inflammatory, antioxidant, and potential enzyme inhibitory activities.

Workflow for Biological Activity Screening of this compound

The following diagram outlines a logical workflow for the initial biological characterization of this compound. This tiered approach ensures an efficient use of resources, starting with a general assessment of cytotoxicity before moving to more complex and specific functional assays.

Assay_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Functional Screening cluster_2 Phase 3: Mechanistic Deep Dive A Compound Preparation (this compound) B Cytotoxicity Screening (MTT Assay) A->B C Determine Non-Toxic Concentration Range B->C D Anti-inflammatory Assay (Nitric Oxide Inhibition) C->D E Antioxidant Assay (DPPH Radical Scavenging) C->E F Enzyme Inhibition Assay (e.g., Cholinesterase) C->F G Pathway Analysis (Western Blot, qPCR) D->G H Target Identification (Biophysical Assays) F->H NF-kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes Transcription Compound This compound (Hypothesized Inhibition) Compound->IKK Inhibits?

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methoxychroman-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Methoxychroman-3-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important heterocyclic compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles. Our goal is to provide you with the expertise and practical insights needed to improve your reaction yields and obtain high-purity this compound.

Overview of the Synthetic Strategy

The most common and direct route to this compound is through an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 2-(3-methoxyphenoxy)acetic acid or its corresponding acyl chloride. This method is favored for its efficiency in forming the chromanone ring system. The general approach involves two key stages: the synthesis of the cyclization precursor and the subsequent acid-catalyzed ring closure.

This guide will focus on a robust two-step synthesis starting from 3-methoxyphenol, as it offers a reliable and scalable route to the target molecule. We will delve into the critical parameters of each step and provide solutions to common challenges encountered during the synthesis.

Experimental Protocols

Part 1: Synthesis of 2-(3-Methoxyphenoxy)acetic Acid

This initial step involves the Williamson ether synthesis to couple 3-methoxyphenol with an acetate equivalent.

Materials:

  • 3-Methoxyphenol

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Sodium hydroxide

  • Hydrochloric acid

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of 3-methoxyphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(3-methoxyphenoxy)acetate.

  • To the crude ester, add a 10% aqueous solution of sodium hydroxide (3.0 eq) and stir at room temperature for 4-6 hours to facilitate hydrolysis.

  • After hydrolysis is complete (monitored by TLC), cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • The product, 2-(3-methoxyphenoxy)acetic acid, will precipitate as a white solid.

  • Filter the solid, wash with cold deionized water, and dry under vacuum.

Part 2: Intramolecular Friedel-Crafts Cyclization to this compound

This crucial step involves the acid-catalyzed cyclization of the prepared phenoxyacetic acid to form the chromanone ring. Polyphosphoric acid (PPA) is a common and effective catalyst for this transformation.[1][2][3]

Materials:

  • 2-(3-Methoxyphenoxy)acetic acid

  • Polyphosphoric acid (PPA)

  • Ice-water mixture

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid and heat to 80-90 °C.

  • Slowly add 2-(3-methoxyphenoxy)acetic acid (1.0 eq) to the hot PPA with vigorous stirring. The viscosity of PPA makes efficient stirring crucial for this reaction.[1]

  • Maintain the reaction temperature at 90-100 °C for 2-4 hours. Monitor the reaction progress by TLC (a small aliquot of the reaction mixture can be quenched in ice water and extracted with ethyl acetate for TLC analysis).

  • Upon completion, carefully pour the hot reaction mixture into a vigorously stirred ice-water mixture.

  • The product will precipitate as a solid. Continue stirring until the PPA is fully hydrolyzed.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure this compound.

Troubleshooting Guide

Here we address specific issues that you might encounter during the synthesis of this compound in a question-and-answer format.

Q1: The yield of 2-(3-methoxyphenoxy)acetic acid is low in the first step. What could be the reasons?

A1: Low yield in the Williamson ether synthesis step can be attributed to several factors:

  • Incomplete reaction: The reaction between 3-methoxyphenol and ethyl chloroacetate may not have gone to completion. Ensure that the reflux time is adequate by monitoring the reaction with TLC until the starting material is consumed.

  • Moisture: The presence of water can hydrolyze the ethyl chloroacetate and deactivate the potassium carbonate. Ensure that all reagents and the solvent (acetone) are anhydrous.

  • Insufficient base: An inadequate amount of potassium carbonate will lead to incomplete deprotonation of the phenol, thus reducing the rate of nucleophilic substitution. Use at least 2 equivalents of finely ground, anhydrous potassium carbonate.

  • Side reactions: At higher temperatures, there is a possibility of C-alkylation in addition to the desired O-alkylation, although this is generally less of a concern with phenoxides.

Q2: During the Friedel-Crafts cyclization, the reaction mixture becomes a thick, un-stirrable tar. How can I prevent this and what should I do if it happens?

A2: The high viscosity of polyphosphoric acid (PPA) can lead to poor mixing and localized overheating, causing charring and polymerization of the starting material or product.[1]

  • Prevention:

    • Preheat the PPA: Ensure the PPA is heated to the reaction temperature and is mobile before adding the starting material.

    • Vigorous stirring: Use a mechanical stirrer instead of a magnetic stir bar to ensure efficient mixing.

    • Slow addition: Add the 2-(3-methoxyphenoxy)acetic acid in small portions to the hot PPA. This allows for better temperature control and dissipation of any exothermic effects.

  • Remediation: If the mixture becomes too thick, you can try to carefully add a small amount of a high-boiling inert solvent like xylene to reduce the viscosity. However, this may affect the reaction rate and should be done with caution.

Q3: The yield of this compound is low after the cyclization step. What are the potential causes and how can I improve it?

A3: Low yield in the intramolecular Friedel-Crafts acylation is a common issue. Here are the likely causes and solutions:

  • Incomplete cyclization: The reaction may not have reached completion. You can try increasing the reaction time or temperature. However, be cautious as higher temperatures can lead to decomposition. A temperature range of 90-110 °C is generally optimal for PPA-mediated cyclizations.

  • Deactivation of the aromatic ring: While the methoxy group is activating, if there are any deactivating impurities in your starting material, the cyclization will be hindered. Ensure the 2-(3-methoxyphenoxy)acetic acid is of high purity.

  • Alternative cyclization catalyst: If PPA is not giving satisfactory results, you can consider converting the carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride. The resulting 2-(3-methoxyphenoxy)acetyl chloride can then be cyclized using a Lewis acid like aluminum chloride (AlCl₃) in a suitable solvent like dichloromethane or nitrobenzene.[4][5][6] This is a classic Friedel-Crafts acylation approach.

  • Work-up issues: The product might be partially soluble in the acidic aqueous layer during work-up. Ensure thorough extraction with a suitable organic solvent like dichloromethane or ethyl acetate.

Q4: I am observing the formation of an isomeric byproduct during the cyclization. What is it and how can I minimize its formation?

A4: The intramolecular Friedel-Crafts acylation of 2-(3-methoxyphenoxy)acetic acid can potentially lead to the formation of 5-methoxychroman-3-one as a minor isomer. This is because the acylium ion intermediate can attack either the ortho or the para position relative to the ether linkage.

  • Understanding the regioselectivity: The methoxy group on the starting phenol directs electrophilic substitution to the ortho and para positions. In this case, cyclization at the position para to the ether linkage gives the desired this compound. Cyclization at the ortho position would lead to the 5-methoxychroman-3-one isomer. The para-product is generally favored due to less steric hindrance.

  • Minimizing the isomer:

    • Reaction temperature: Lowering the reaction temperature may improve the regioselectivity, favoring the thermodynamically more stable product.

    • Choice of catalyst: The choice of Lewis acid can influence the regioselectivity. Experimenting with different catalysts like SnCl₄ or TiCl₄ might offer better selectivity in some cases.

Frequently Asked Questions (FAQs)

Q1: What is the expected overall yield for this synthesis?

A1: Under optimized conditions, the Williamson ether synthesis can proceed with yields of 80-90%. The intramolecular Friedel-Crafts cyclization is often the lower-yielding step, typically in the range of 50-70%. Therefore, an overall yield of 40-60% for the two-step synthesis is considered good.

Q2: What are the best analytical techniques to monitor the reaction progress and characterize the final product?

A2:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of both steps. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of starting materials, intermediates, and products.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation of the final product and intermediates.

    • Infrared (IR) Spectroscopy: This will show characteristic peaks for the carbonyl group (C=O) in the chromanone ring and the C-O-C ether linkages.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.

Q3: Can I use microwave irradiation to accelerate the reactions?

A3: Yes, microwave-assisted synthesis can be a viable option to reduce reaction times, particularly for the Williamson ether synthesis and potentially for the Friedel-Crafts cyclization. However, optimization of reaction parameters such as temperature, time, and power will be necessary to avoid decomposition and side reactions.

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • Polyphosphoric acid (PPA): PPA is corrosive and can cause severe burns.[1] It is also highly viscous and should be handled with care, especially when hot. The quenching of the reaction mixture in ice-water is highly exothermic and should be done slowly and with vigorous stirring in a fume hood.

  • Lewis Acids (e.g., AlCl₃): Lewis acids are moisture-sensitive and react violently with water. They should be handled in a dry environment (e.g., under an inert atmosphere or in a glove box).

  • Solvents: Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and work in a well-ventilated fume hood when handling organic solvents.

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the key steps in the intramolecular Friedel-Crafts cyclization of 2-(3-methoxyphenoxy)acetic acid to form this compound.

Reaction_Mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product start 2-(3-Methoxyphenoxy)acetic Acid acylium Acylium Ion Intermediate start->acylium + PPA - H₂O product This compound acylium->product Intramolecular Electrophilic Aromatic Substitution

Caption: Mechanism of PPA-catalyzed cyclization.

Troubleshooting Workflow

This flowchart provides a systematic approach to troubleshooting low yield in the cyclization step.

Troubleshooting_Workflow start Low Yield of this compound check_completion Was the reaction complete by TLC? start->check_completion check_purity Is the starting material pure? check_completion->check_purity Yes check_conditions Review reaction conditions (Temp, Time, Stirring) check_completion->check_conditions No check_purity->start No, purify starting material consider_catalyst Consider alternative catalyst (e.g., AlCl₃ with acid chloride) check_purity->consider_catalyst Yes check_conditions->start Optimize and repeat optimize_workup Optimize work-up procedure (Thorough extraction) check_conditions->optimize_workup success Improved Yield consider_catalyst->success optimize_workup->success

Caption: Troubleshooting low yield in cyclization.

Data Summary

StepKey ReagentsTypical TemperatureTypical TimeCommon Issues
Precursor Synthesis 3-Methoxyphenol, Ethyl chloroacetate, K₂CO₃Reflux (Acetone)12-16 hIncomplete reaction, moisture contamination
Cyclization 2-(3-Methoxyphenoxy)acetic acid, PPA90-100 °C2-4 hHigh viscosity, low yield, isomer formation

References

Technical Support Center: Purification of 7-Methoxychroman-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Methoxychroman-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this valuable heterocyclic ketone. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure you achieve the desired purity for your downstream applications.

I. Understanding the Molecule: Structural Considerations and Stability

This compound is a member of the chromanone family, a class of compounds known for their diverse biological activities. Its structure, featuring a fused benzene and dihydropyranone ring system, presents unique purification challenges. The presence of a ketone functional group and a methoxy-activated aromatic ring influences its solubility, stability, and susceptibility to certain side reactions.

Flavonoids and related compounds like chromanones can be sensitive to environmental factors. Degradation can be influenced by pH, light, and temperature.[1] Under certain conditions, the heterocyclic C-ring can undergo cleavage, leading to the formation of phenolic acid derivatives.[1][2] This inherent instability necessitates careful handling and optimized purification strategies to prevent sample loss and the generation of artifacts.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: Low recovery of the target compound after column chromatography.

  • Potential Cause 1: Compound decomposition on silica gel.

    • Explanation: The slightly acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds. Chromanones, while generally stable, can be susceptible to acid-catalyzed reactions.

    • Recommended Solution:

      • Test for Stability: Before committing your entire batch to a column, test the stability of a small amount of your crude material on silica gel. This can be done by spotting a solution of your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots appear.

      • Use Deactivated Silica: If instability is observed, consider using deactivated silica gel. You can prepare this by adding a small percentage of a base, like triethylamine (e.g., 0.1-1% v/v), to your eluent system.

      • Alternative Stationary Phases: For highly sensitive compounds, alternative stationary phases like neutral alumina or Florisil can be explored.

  • Potential Cause 2: Irreversible adsorption to the stationary phase.

    • Explanation: Highly polar impurities or baseline material in your crude mixture can bind strongly to the silica gel, sometimes co-adsorbing your product.

    • Recommended Solution:

      • Pre-purification: Consider a simple filtration through a small plug of silica gel with a less polar solvent system to remove baseline impurities before running the main column.

      • Solvent System Optimization: Ensure your chosen eluent is strong enough to move your compound in a reasonable timeframe. If your compound is not moving from the baseline even with a high concentration of the polar solvent, a different solvent system may be necessary.

Issue 2: The purified compound shows the presence of unknown impurities by ¹H NMR or LC-MS.

  • Potential Cause 1: Co-elution with a closely related impurity.

    • Explanation: The synthesis of this compound may result in byproducts with similar polarity to the desired product, making separation by column chromatography challenging. Common impurities can include unreacted starting materials (e.g., 3-methoxyphenol) or side-products from incomplete cyclization.

    • Recommended Solution:

      • Optimize Chromatography Conditions: Fine-tune your eluent system. Sometimes, switching one of the solvents (e.g., from ethyl acetate to diethyl ether) can alter the selectivity and improve separation. A shallower gradient in flash chromatography can also enhance resolution.

      • Recrystallization: If the impurity is present in a small amount and your product is a solid, recrystallization can be a highly effective method for removing closely related impurities.

      • Preparative HPLC: For challenging separations, preparative HPLC offers significantly higher resolution than standard column chromatography.

  • Potential Cause 2: Degradation during purification or work-up.

    • Explanation: As mentioned, chromanones can degrade. Exposure to strong acids or bases during an aqueous work-up, or prolonged exposure to heat during solvent evaporation, can lead to the formation of degradation products.

    • Recommended Solution:

      • Mild Work-up Conditions: Use dilute acid or base for washing and minimize contact time. Ensure the reaction is fully quenched before work-up.

      • Avoid Excessive Heat: Concentrate your fractions under reduced pressure at a low temperature (e.g., <40°C).

      • Protect from Light: If your compound is light-sensitive, work in a fume hood with the sash down and use amber vials for storage.

Issue 3: Difficulty in achieving crystallization during recrystallization.

  • Potential Cause 1: Inappropriate solvent system.

    • Explanation: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

    • Recommended Solution:

      • Systematic Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water).[3] A good starting point for chromanones is often a binary solvent system, such as ethyl acetate/hexanes or acetone/water.[3]

      • Using an Anti-solvent: Dissolve your compound in a minimum amount of a good solvent at room temperature, and then slowly add a miscible "anti-solvent" (in which your compound is insoluble) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

  • Potential Cause 2: Presence of "oiling out".

    • Explanation: The compound may be separating from the solution as a liquid (an oil) rather than forming crystals. This often happens if the solution is supersaturated or if the cooling process is too rapid.

    • Recommended Solution:

      • Slower Cooling: Allow the hot solution to cool to room temperature slowly before placing it in an ice bath.

      • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should look for in my crude this compound?

A1: While the exact impurity profile depends on the synthetic route, common impurities in chromanone synthesis include:

  • Unreacted Starting Materials: Such as 3-methoxyphenol or the corresponding acetophenone precursor.

  • Incompletely Cyclized Intermediates: Depending on the specific reaction, intermediates from steps like a Friedel-Crafts acylation or a Michael addition might persist.[4]

  • Side-Products: Side reactions like O-alkylation or the formation of isomeric products can occur.

  • Reagents and Catalysts: Residual acid or base from the reaction can be present.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H NMR Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities with distinct signals. Quantitative NMR (qNMR) can be used for absolute purity determination.[5][6]

  • High-Performance Liquid Chromatography (HPLC): An excellent method for routine quality control, offering high resolution and sensitivity for detecting and quantifying impurities. A reversed-phase C18 column is a good starting point.[6][7][8]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS) or GC (GC-MS), it is invaluable for identifying the molecular weights of impurities.[5][8]

Q3: What is a good starting point for developing a column chromatography method for this compound?

A3: A good starting point is to use Thin Layer Chromatography (TLC) to screen for a suitable eluent system.

  • Stationary Phase: Standard silica gel 60 (230-400 mesh) is generally a good choice.

  • Mobile Phase: Begin with a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A common starting ratio is 80:20 or 70:30 (hexanes:ethyl acetate). Adjust the ratio to achieve an Rf value of ~0.2-0.3 for your product on the TLC plate. Other solvent systems to consider include dichloromethane/methanol.

Q4: How should I store purified this compound?

A4: To ensure long-term stability, this compound should be stored as a solid in a tightly sealed container, protected from light. For extended storage, keeping it in a freezer at -20°C is recommended.[9] Solutions should be prepared fresh whenever possible. If stock solutions are necessary, they should be stored at low temperatures in amber vials.[9]

IV. Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general procedure for purifying this compound using flash column chromatography.

1. Preparation of the Column: a. Select an appropriately sized glass column based on the amount of crude material. b. Securely clamp the column in a vertical position in a fume hood. c. Add a small plug of cotton or glass wool to the bottom of the column. d. Add a thin layer of sand (approximately 1 cm). e. Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). f. Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing. g. Add a layer of sand on top of the packed silica gel. h. Drain the solvent until it is just level with the top of the sand.

2. Sample Loading: a. Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the column using a pipette. b. Dry Loading: Dissolve the crude material in a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the column.

3. Elution and Fraction Collection: a. Carefully add the eluent to the top of the column. b. Apply gentle pressure (e.g., using a bellows or nitrogen line) to begin eluting the sample. c. Collect fractions in test tubes or vials. d. Monitor the separation by TLC analysis of the collected fractions. e. Combine the fractions containing the pure product.

4. Solvent Removal: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator at a temperature below 40°C. b. Place the resulting solid or oil under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for recrystallizing this compound.

1. Solvent Selection: a. Place a small amount of the crude material in a test tube. b. Add a few drops of a test solvent and observe the solubility at room temperature. c. If the compound is insoluble at room temperature, gently heat the test tube and observe if it dissolves. d. An ideal solvent will dissolve the compound when hot but not when cold. Good starting solvent systems to test include ethyl acetate/hexanes, acetone/water, and ethanol.[3]

2. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

3. Decolorization (Optional): a. If the solution is colored due to impurities, add a small amount of activated charcoal and briefly heat the solution. b. Perform a hot filtration to remove the charcoal.

4. Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. b. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation. c. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

5. Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold recrystallization solvent.

6. Drying: a. Allow the crystals to air dry on the filter paper for a short time. . Transfer the crystals to a watch glass and dry them in a vacuum oven at a mild temperature.

V. Visualization of Workflows

Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude this compound Pre_Purification Pre-purification (e.g., Aqueous Wash) Crude->Pre_Purification Purification_Choice Choice of Purification Method Pre_Purification->Purification_Choice Column Column Chromatography Purification_Choice->Column Large scale or complex mixture Recrystallization Recrystallization Purification_Choice->Recrystallization Solid product with minor impurities Prep_HPLC Preparative HPLC Purification_Choice->Prep_HPLC Difficult separation Analysis Purity Analysis (NMR, HPLC, MS) Column->Analysis Recrystallization->Analysis Prep_HPLC->Analysis Pure_Product Pure Product Analysis->Pure_Product

Caption: A flowchart illustrating the decision-making process for the purification of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

LowYieldTroubleshooting Start Low Yield After Purification Check_Stability Is the compound stable to the purification conditions? Start->Check_Stability Check_Adsorption Is there irreversible adsorption? Check_Stability->Check_Adsorption Yes Decomposition Decomposition on silica/during workup Check_Stability->Decomposition No Adsorption Strong binding to stationary phase Check_Adsorption->Adsorption Yes Optimize_Eluent Optimize eluent strength Check_Adsorption->Optimize_Eluent No Change_Stationary_Phase Use deactivated silica or alternative stationary phase Decomposition->Change_Stationary_Phase Modify_Workup Use milder workup conditions Decomposition->Modify_Workup Pre_Purify Pre-purify to remove baseline impurities Adsorption->Pre_Purify

Caption: A troubleshooting diagram for diagnosing and resolving low yield issues during purification.

VI. References

  • Sankaranarayanan, S. et al. (2019). The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention. ResearchGate. Available at: --INVALID-LINK--

  • Murota, K. & Terao, J. (2003). Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. PMC. Available at: --INVALID-LINK--

  • KEGG. Degradation of flavonoids - Reference pathway. KEGG PATHWAY. Available at: --INVALID-LINK--

  • Schneider, H. et al. (2000). Anaerobic Degradation of Flavonoids by Clostridium orbiscindens. PMC. Available at: --INVALID-LINK--

  • Ghabrial, S. S. et al. (2013). Domino reactions of chromones with activated carbonyl compounds. Beilstein Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • Tan, S. L. et al. (2021). Understanding the Composition, Biosynthesis, Accumulation and Transport of Flavonoids in Crops for the Promotion of Crops as Healthy Sources of Flavonoids for Human Consumption. MDPI. Available at: --INVALID-LINK--

  • Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Available at: --INVALID-LINK--

  • Lee, Y. R. et al. (2016). Divergent Synthesis of Flavones and Flavanones from 2′- Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. Thesis. Available at: --INVALID-LINK--

  • Biotage. (n.d.). GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. Available at: --INVALID-LINK--

  • de la Torre, B. G. et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Publishing. Available at: --INVALID-LINK--

  • Ewies, F. E. et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. Available at: --INVALID-LINK--

  • University of Rochester. (n.d.). Purification: How To. Department of Chemistry. Available at: --INVALID-LINK--

  • Ghanbarimasir, Z. & Emami, S. (2015). An efficient synthesis of 4-chromanones. ResearchGate. Available at: --INVALID-LINK--

  • Nchinda, A. T. (2000). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Thesis. Available at: --INVALID-LINK--

  • PubChem. (n.d.). trans-2,2-Dimethyl-3-phenyl-4-(p-hydroxyphenyl)-7-methoxy chroman. National Center for Biotechnology Information. Available at: --INVALID-LINK--

  • BenchChem. (2025). Stability of 7,4'-Dimethoxy-3-hydroxyflavone in different solvents. BenchChem. Available at: --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to the Purity Validation of 7-Hydroxyheptan-2-one by GC-MS and NMR Spectroscopy. BenchChem. Available at: --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. BenchChem. Available at: --INVALID-LINK--

  • Xiao, Z-P. et al. (2012). 3-(4-Hydroxyphenyl)-7-methoxychroman-4-one monohydrate. PMC. Available at: --INVALID-LINK--

  • Shokol, T. et al. (2021). Synthesis of linear hetarenochromones based on 7-hydroxy-6-formyl(acetyl)chromones. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY. Available at: --INVALID-LINK--

  • BenchChem. (2025). Validating the Purity of Synthesized 7-Hydroxynaphtho[2,1-b]furan-2(3H)-one: A Comparative. BenchChem. Available at: --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Isomeric Purity Analysis of 4-Bromo-2-methoxyphenol. BenchChem. Available at: --INVALID-LINK--

  • SIELC. (n.d.). Separation of 7-Methoxy-3,3-dimethylindan-4-ol on Newcrom R1 HPLC column. Available at: --INVALID-LINK--

  • ChemSynthesis. (n.d.). 7-methoxy-3-phenyl-2,3-dihydro-4H-chromen-4-one. Available at: --INVALID-LINK--

  • Scribd. (n.d.). Heterocyclic Chemistry Course | PDF | Ketone | Unit Processes. Available at: --INVALID-LINK--

  • NC State University Libraries. (n.d.). 24. Chapter 24 – Amines and Heterocycles Solutions to Problems. Available at: --INVALID-LINK--

  • Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one. BenchChem. Available at: --INVALID-LINK--

References

Technical Support Center: Synthesis of 7-Methoxychroman-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of a Key Building Block

7-Methoxychroman-3-one is a valuable heterocyclic ketone that serves as a crucial intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Its synthesis, while conceptually straightforward, often presents challenges related to yield, purity, and the formation of persistent side products. The most common synthetic strategies involve an initial Michael addition of 3-methoxyphenol to an acrylic acid derivative, followed by an intramolecular Friedel-Crafts-type cyclization.

This technical support guide provides researchers, chemists, and drug development professionals with a comprehensive resource for troubleshooting common side reactions and optimizing the synthesis of this compound. We will explore the causality behind experimental outcomes, offer validated protocols, and present mechanistic insights to empower you to overcome common hurdles in the lab.

Troubleshooting Guide: A Problem-Solving Approach

This section is designed to address specific issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My overall yield is significantly lower than expected, and TLC analysis of the crude product shows a complex mixture. What are the likely causes?

Answer: A low yield in this synthesis typically points to one of three primary issues: incomplete reaction, degradation of starting materials, or competing side reactions.

  • Incomplete Cyclization: The final ring-closing step is often the bottleneck. The intermediate, 3-(3-methoxyphenoxy)propanoic acid, may fail to cyclize efficiently if the acid catalyst is too weak, the temperature is too low, or the reaction time is insufficient.

    • Solution: Monitor the disappearance of the intermediate by TLC. If the reaction stalls, consider gradually increasing the temperature or using a stronger dehydrating acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH).[1]

  • Starting Material Purity: 3-Methoxyphenol is susceptible to oxidation, and acrylic acid can polymerize upon storage. Impure starting materials will invariably lead to a complex reaction mixture and reduced yields.

    • Solution: Use freshly distilled 3-methoxyphenol and acrylic acid containing a polymerization inhibitor (like hydroquinone). Verify the purity of your starting materials by NMR or GC-MS before commencing the synthesis.

  • Side Product Formation: The most common yield-reducing side reactions are polymerization and the formation of regioisomers (see Question 2).

Question 2: My NMR spectrum shows two distinct methoxy signals and two sets of aromatic protons, suggesting an isomeric mixture. What is this impurity and how can I avoid it?

Answer: You are likely observing the formation of a regioisomeric byproduct, 5-Methoxychroman-3-one .

  • Mechanistic Cause: The intramolecular Friedel-Crafts cyclization is an electrophilic aromatic substitution reaction. The hydroxyl group of the 3-methoxyphenol precursor is a strong ortho-, para-director, while the methoxy group is also an ortho-, para-director. This leads to two possible sites for cyclization: C2 (para to the hydroxyl, yielding the desired 7-methoxy product) and C6 (ortho to the hydroxyl, yielding the undesired 5-methoxy isomer).

  • Mitigation & Purification:

    • Catalyst Choice: While difficult to control completely, the choice of a bulky Lewis acid catalyst can sometimes favor cyclization at the less sterically hindered C2 position.

    • Purification: The two isomers often have slightly different polarities. Careful purification by flash column chromatography is the most effective method for separation.[2] A gradient elution starting with a non-polar solvent system (e.g., Hexane:Ethyl Acetate 9:1) and gradually increasing the polarity is recommended.

Question 3: During the reaction, a thick, insoluble precipitate formed. What is it?

Answer: This is almost certainly a polymer of the acrylic acid derivative used in the initial Michael addition. This is a common issue, especially when the reaction is heated too quickly or in the absence of an inhibitor.

  • Preventative Measures:

    • Slow Addition: Add the acrylic acid slowly to the reaction mixture at a controlled temperature (ideally at 0-5 °C) to manage the exotherm.

    • Inhibitor: Ensure the acrylic acid used contains a radical inhibitor. If not, a small amount (e.g., 100 ppm) of an inhibitor like hydroquinone monomethyl ether (MEHQ) can be added.

    • Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize polymerization initiated by atmospheric oxygen.

Question 4: My mass spectrometry results indicate the presence of a compound with a mass 14 Da lower than the target product. What is this side product?

Answer: This mass difference corresponds to the loss of a methyl group (CH₂), indicating the formation of 7-Hydroxychroman-3-one .

  • Cause: This demethylation is caused by using an excessively strong acid catalyst or applying too high a temperature during the cyclization step. Protic acids like HBr or strong Lewis acids like BBr₃ are known demethylating agents, and even strong dehydrating acids like PPA can cause this side reaction if the temperature exceeds 100-120 °C for prolonged periods.

  • Solution:

    • Use the mildest effective acid catalyst for cyclization.

    • Maintain strict temperature control during the ring-closing step.

    • If demethylation is persistent, consider protecting the phenolic hydroxyl group before cyclization, though this adds steps to the overall synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for monitoring the reaction progress? A1: Thin-Layer Chromatography (TLC) is the most effective and accessible method. Use silica gel 60 F254 plates. A good developing solvent system is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). Visualize the spots under UV light (254 nm) and by staining with a potassium permanganate solution, which will react with the phenolic starting material and any unsaturated intermediates. Streaking of phenolic compounds on the TLC plate can be reduced by adding a small amount of acetic acid to the eluent.[3]

Q2: How can I improve the purity of my final product? A2: Beyond chromatographic separation, recrystallization is an excellent technique for final purification.[2] For this compound, a solvent system like ethanol/water or ethyl acetate/hexane is often effective. Dissolve the crude solid in the minimum amount of hot solvent, and allow it to cool slowly to form well-defined crystals, leaving impurities behind in the mother liquor.[2]

Q3: Are there alternative, higher-yielding synthetic routes? A3: While the Michael addition/Friedel-Crafts cyclization is common, other routes exist. For instance, palladium-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones can be a high-yielding alternative for related flavanone structures, though it requires a different precursor.[4] Research into newer catalytic methods is ongoing and may provide more efficient pathways.[5]

Data Summary and Protocols

Table 1: Troubleshooting Synthesis of this compound
Issue Observed Probable Cause(s) Recommended Solutions & Preventative Actions
Low Overall Yield Incomplete cyclization; Impure starting materials.Monitor reaction by TLC; Use stronger acid catalyst (e.g., PPA); Purify reagents before use.
Isomeric Impurity Formation of 5-Methoxychroman-3-one regioisomer.Optimize catalyst; Separate isomers using flash column chromatography (Hexane:EtOAc gradient).
Polymer Formation Uncontrolled polymerization of acrylic acid.Add acrylic acid slowly at low temperature; Use an inhibitor; Run under an inert atmosphere.
Demethylation Harsh acidic conditions (catalyst/temperature).Use a milder acid catalyst; Maintain strict temperature control (<100 °C).
Protocol 1: Synthesis of this compound

This protocol is a representative method and should be adapted and optimized based on laboratory conditions.

Step A: Synthesis of 3-(3-methoxyphenoxy)propanoic acid

  • To a stirred solution of 3-methoxyphenol (1.0 eq) in water, add sodium hydroxide (1.1 eq) and stir until dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add β-propiolactone (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Acidify the reaction mixture to pH 2 with concentrated HCl. The product will precipitate as a white solid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the intermediate acid.

Step B: Cyclization to this compound

  • Place polyphosphoric acid (PPA) (10x the weight of the acid intermediate) in a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube.

  • Heat the PPA to 80 °C with stirring.

  • Add the 3-(3-methoxyphenoxy)propanoic acid (1.0 eq) portion-wise to the hot PPA.

  • Maintain the temperature at 80-90 °C and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with 10% ethyl acetate in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully load this onto the top of the packed column.

  • Elution: Begin elution with 5% ethyl acetate in hexane. Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% ethyl acetate) to elute the products. The desired this compound isomer typically elutes after the less polar 5-methoxy isomer.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify and combine those containing the pure product.

Mechanistic Diagrams

The following diagrams illustrate the primary reaction pathway and key side reactions.

Main_Pathway Start 3-Methoxyphenol + β-Propiolactone Intermediate 3-(3-methoxyphenoxy)propanoic acid Start->Intermediate Michael Addition (NaOH, H₂O) Product This compound Intermediate->Product Intramolecular Friedel-Crafts (PPA, Δ)

Caption: Main synthetic pathway to this compound.

Side_Reactions cluster_0 Regioisomer Formation cluster_1 Other Side Reactions Intermediate 3-(3-methoxyphenoxy)propanoic acid Product_7 This compound (Desired Product) Intermediate->Product_7 Attack at C2 (para to -OH) Product_5 5-Methoxychroman-3-one (Side Product) Intermediate->Product_5 Attack at C6 (ortho to -OH) Acrylic Acrylic Acid Derivative Polymer Polymer Acrylic->Polymer Radical Polymerization Demethylation Demethylation (7-Hydroxy Product) FinalProduct This compound FinalProduct->Demethylation Harsh Acid (High Temp.)

Caption: Key side reactions in the synthesis pathway.

References

Technical Support Center: Navigating the Stability of 7-Methoxychroman-3-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Methoxychroman-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related challenges encountered during experimentation. As a Senior Application Scientist, this content is curated to blend foundational scientific principles with practical, field-tested insights to ensure the integrity and reproducibility of your research.

Introduction: Understanding the Chromanone Core

This compound belongs to the chromanone class of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and natural products. The inherent reactivity of the chromanone core, particularly the ketone functionality and the ether linkage within the heterocyclic ring, dictates its stability profile in various experimental settings. This guide will address the most common stability issues, their underlying causes, and provide robust protocols to mitigate them.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound in DMSO shows a decrease in purity over a short period. What could be the cause?

A1: While DMSO is a common solvent for creating high-concentration stock solutions, prolonged storage, even at low temperatures, can lead to degradation. The primary culprits are often trace amounts of water in the DMSO, which can facilitate slow hydrolysis, and exposure to light. For long-term storage, it is advisable to store stock solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles and reduce exposure to ambient moisture and light. Always use anhydrous, high-purity DMSO for the preparation of stock solutions.

Q2: I've observed significant degradation of this compound in my aqueous assay buffer (pH 7.4). Why is this happening and how can I prevent it?

A2: Chromanone structures can be susceptible to degradation in neutral to alkaline aqueous solutions.[1] The primary mechanism is likely base-catalyzed hydrolysis of the chromanone ring. At pH 7.4, this process might be slow but can become significant over the course of a multi-hour or multi-day experiment.

Causality: The presence of a ketone at the 3-position can increase the acidity of the protons at the 2 and 4 positions, making the molecule susceptible to base-catalyzed reactions, including ring-opening.

Recommendations:

  • pH Optimization: If your experimental design allows, consider running the assay at a slightly acidic pH (e.g., pH 6.0-6.5), where the stability of chromanones is generally improved.

  • Fresh Preparations: Always prepare fresh working solutions of this compound in your aqueous buffer immediately before use.

  • Incubation Time: Minimize the incubation time of the compound in the aqueous buffer as much as possible.

  • Control Experiments: Include a stability control in your assay, where you incubate this compound in the assay buffer for the duration of the experiment and then analyze its purity by HPLC. This will help you quantify the extent of degradation.

Q3: I am seeing new peaks in my HPLC chromatogram after exposing my this compound solution to ambient light. What are these new peaks?

A3: The appearance of new peaks upon exposure to light is a strong indication of photodegradation. Chromanones, like many aromatic and heterocyclic compounds, can absorb UV and visible light, leading to photochemical reactions.[2] The degradation products are likely isomers or ring-opened species.

Preventative Measures:

  • Light Protection: Always handle and store solutions of this compound in amber vials or containers wrapped in aluminum foil.

  • Laboratory Lighting: Minimize exposure to direct sunlight and strong fluorescent lighting in the laboratory.

  • Photostability Testing: If your application requires exposure to light, it is crucial to perform a formal photostability study as outlined in ICH guidelines to characterize the degradation products and their impact on your experiment.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent biological activity in cell-based assays. Degradation of this compound in the cell culture medium.Perform a stability study of the compound in the specific cell culture medium under your experimental conditions (37°C, 5% CO2). Prepare fresh dilutions from a frozen stock solution for each experiment.
Precipitation of the compound in aqueous buffer. Low aqueous solubility.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and dilute it into the aqueous buffer with vigorous mixing just before use. Ensure the final concentration of the organic solvent is compatible with your assay.
Loss of compound during sample preparation for analysis. Adsorption to plasticware or instability under extraction conditions.Use low-adsorption polypropylene or glass containers. Evaluate the stability of the compound under your specific extraction and sample processing conditions.

Visualizing Potential Degradation Pathways

The following diagram illustrates a plausible degradation pathway for this compound under alkaline conditions, leading to ring opening.

G cluster_main Potential Alkaline Hydrolysis of this compound A This compound B Enolate Intermediate A->B OH- (catalyst) C Ring-Opened Phenolate B->C Ring Opening D Final Hydrolysis Product C->D Protonation G cluster_workflow Forced Degradation Workflow cluster_stress Stress Conditions prep Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT) prep->base Expose to Stress ox Oxidation (3% H₂O₂, RT) prep->ox Expose to Stress therm Thermal Degradation (Solid & Solution, 80°C) prep->therm Expose to Stress photo Photodegradation (ICH Q1B conditions) prep->photo Expose to Stress analysis HPLC Analysis (Time points: 0, 2, 4, 8, 24h) acid->analysis base->analysis ox->analysis therm->analysis photo->analysis report Data Analysis & Reporting (% Degradation, Peak Purity) analysis->report

References

Technical Support Center: Troubleshooting 7-Methoxychroman-3-one NMR Spectrum Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to be your first point of reference when encountering challenges in the interpretation of ¹H and ¹³C NMR spectra for 7-Methoxychroman-3-one. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower your experimental choices and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the NMR analysis of this compound.

Question 1: Why are the peaks in my ¹H NMR spectrum broad and poorly resolved?

Answer: Peak broadening is a common issue that can obscure vital structural information. The causes can range from sample preparation to inherent molecular dynamics. Here is a systematic approach to diagnosing the problem:

  • Sample Concentration: Highly concentrated samples can lead to intermolecular interactions and aggregation, which in turn causes peak broadening.[1][2] Preparing a more dilute sample is a straightforward first step in troubleshooting.

  • Solubility: Incomplete dissolution of your compound in the deuterated solvent will result in microscopic particles that disrupt the homogeneity of the magnetic field, leading to broad peaks.[2][3] Gentle heating or sonication can aid dissolution. If solubility remains an issue, consider a different deuterated solvent.[1]

  • Purity: The presence of paramagnetic impurities, such as metal ions, can significantly broaden NMR signals.[2][4] Ensure your sample is thoroughly purified and that your NMR tube and solvent are free from contaminants.

  • Shimming: Poor shimming of the magnetic field is a frequent instrumental cause of broad peaks. Re-shimming the spectrometer before acquiring your spectrum is crucial for achieving high resolution.[2][5]

Question 2: I'm seeing unexpected peaks in my spectrum. What are the likely sources?

Answer: Extraneous peaks can arise from several sources. Identifying them is key to a clean and accurate interpretation.

  • Residual Solvents: Even after extensive drying, residual solvents from purification (e.g., ethyl acetate, dichloromethane) can be retained in the sample.[1] Cross-referencing the chemical shifts of your unexpected peaks with tables of common laboratory solvents is a good practice.[6][7]

  • Water: Deuterated solvents can absorb atmospheric moisture.[1] A broad singlet, typically between 1.5-2.5 ppm in CDCl₃, is characteristic of water.

  • Grease: Contamination from glassware grease can introduce broad signals in the aliphatic region (around 0.5-1.5 ppm).

  • Starting Materials or Byproducts: If the synthesis of this compound is incomplete or has produced side-products, their signals will be present. Reviewing the synthetic route and potential byproducts can help in assigning these peaks.

Question 3: The integration of my aromatic protons is incorrect. Why might this be?

Answer: Inaccurate integration values, especially in the aromatic region, can be misleading.

  • Peak Overlap: The residual solvent peak of CDCl₃ (at 7.26 ppm) can overlap with aromatic signals, distorting their integration.[1] Acquiring the spectrum in a different solvent, such as acetone-d₆, can resolve this issue.[1]

  • Relaxation Times (T1): Protons with long relaxation times may not fully relax between pulses, leading to lower signal intensity and consequently, inaccurate integration. Increasing the relaxation delay (d1) in your acquisition parameters can mitigate this.

  • Phasing and Baseline Correction: Improper phasing or baseline correction during data processing can lead to integration errors. Careful and accurate processing is essential.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed protocols for more complex spectral interpretation challenges.

Issue 1: Distinguishing Aromatic Protons in a Crowded Region

The aromatic region of this compound can be complex due to overlapping signals.

Causality: The electronic environment of each aromatic proton is subtly different, leading to distinct chemical shifts. However, these shifts can be very close, causing the peaks to overlap and making direct assignment difficult.

Diagnostic Protocol:

  • Optimize 1D ¹H NMR:

    • Ensure optimal shimming to achieve the narrowest possible linewidths.

    • Acquire the spectrum with a sufficient number of scans to improve the signal-to-noise ratio.

  • Solvent Effects: Acquire the spectrum in a different deuterated solvent, such as benzene-d₆. The anisotropic effect of the benzene ring can induce significant changes in the chemical shifts of the analyte, often resolving overlapping signals.[1][4]

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks in the COSY spectrum will connect signals from protons that are coupled to each other (typically on adjacent carbons), allowing you to trace the connectivity within the aromatic spin system.[8]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. NOE cross-peaks can help to differentiate between protons on the same ring and provide spatial information relative to other parts of the molecule.

Logical Workflow for Aromatic Proton Assignment

A Crowded Aromatic Region in 1D NMR B Acquire Spectrum in Different Solvent (e.g., Benzene-d6) A->B Resolve Overlap? C Run 2D COSY Experiment A->C Yes B->C No E Assign Spin Systems based on J-coupling C->E D Run 2D NOESY/ROESY Experiment F Assign Protons based on Spatial Proximity D->F E->D G Unambiguous Aromatic Proton Assignment F->G Start Start: Purified Compound Weigh 1. Weigh 5-10 mg of Sample Start->Weigh Dissolve 2. Dissolve in 0.6-0.7 mL Deuterated Solvent Weigh->Dissolve Filter 3. Filter through Pipette into NMR Tube Dissolve->Filter Cap 4. Cap and Label Tube Filter->Cap End Ready for NMR Acquisition Cap->End

References

Navigating Chromanone Synthesis: A Technical Support Guide to Byproduct-Free Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Chromanone Synthesis. As a Senior Application Scientist, I've designed this guide to address the common challenges and subtle nuances of chromanone synthesis, with a primary focus on a critical aspect of successful organic synthesis: the avoidance of byproduct formation. This resource moves beyond simple protocols to provide in-depth, evidence-based solutions to frequently encountered problems, ensuring your path to pure, high-yield chromanone products is as smooth as possible.

Introduction: The Challenge of Selectivity in Chromanone Synthesis

The chromanone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] However, the synthesis of these valuable molecules is often plagued by the formation of undesired byproducts, which can complicate purification, reduce yields, and consume valuable time and resources. This guide provides a structured approach to troubleshooting and optimizing your chromanone synthesis, empowering you to anticipate and mitigate these challenges.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is organized in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

I. Issues in Claisen-Type Condensations for Chromanone Synthesis

The Claisen condensation and its variants are foundational methods for constructing the chromanone skeleton. However, these reactions are susceptible to side reactions that can significantly impact the outcome.

Question 1: My Claisen-Schmidt condensation of a 2'-hydroxyacetophenone with an aromatic aldehyde is producing a significant amount of a self-condensation byproduct. How can I favor the formation of the desired chalcone intermediate?

Answer:

Self-condensation of the 2'-hydroxyacetophenone is a common side reaction in the Claisen-Schmidt condensation, leading to the formation of a dimeric byproduct and consuming your starting material.[3] This occurs when the enolate of the acetophenone reacts with another molecule of the acetophenone instead of the intended aromatic aldehyde.

Causality and Mitigation Strategies:

  • Relative Reactivity: The root cause is the comparable electrophilicity of the acetophenone and the benzaldehyde. To favor the desired crossed condensation, you need to manipulate the reaction conditions to exploit any differences in reactivity.

  • Order of Addition: A simple yet effective strategy is to add the benzaldehyde slowly to a mixture of the 2'-hydroxyacetophenone and the base.[3] This ensures that the concentration of the acetophenone enolate is always in the presence of an excess of the more reactive electrophile (the aldehyde), statistically favoring the desired reaction.

  • Choice of Base: While strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are common, they can aggressively promote self-condensation.[3] Consider using a milder base such as piperidine or a solid-supported base, which can offer greater selectivity.

  • Temperature Control: Lowering the reaction temperature can help to control the reaction kinetics, favoring the thermodynamically more stable crossed-condensation product over the self-condensation product.[3] However, be mindful that excessively low temperatures may stall the reaction.

  • Solvent Effects: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting reaction rates. In some instances, solvent-free conditions, such as grinding the reactants with a solid base, have been reported to improve yields and minimize side reactions.

Question 2: In my Baker-Venkataraman rearrangement, I'm observing low yields of the 1,3-diketone intermediate, and the subsequent cyclization to the chromone is inefficient. What are the likely causes and how can I optimize this two-step process?

Answer:

The Baker-Venkataraman rearrangement is a powerful tool for synthesizing flavones and other chromone derivatives.[4][5] It involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, followed by an acid-catalyzed cyclization.[4][5][6] Problems can arise at either stage.

Troubleshooting the Rearrangement (Step 1):

  • Incomplete Rearrangement: Insufficient base or reaction time can lead to incomplete conversion of the starting ester. Ensure you are using a sufficiently strong and anhydrous base (e.g., potassium tert-butoxide, sodium hydride) and monitor the reaction by TLC until the starting material is consumed.

  • Hydrolysis of the Starting Ester: The presence of water can lead to the hydrolysis of the starting 2-acyloxyacetophenone, returning the 2'-hydroxyacetophenone. Ensure all reagents and solvents are scrupulously dry.

Troubleshooting the Cyclization (Step 2):

  • Inefficient Dehydration: The acid-catalyzed cyclization of the 1,3-diketone to the chromone involves a dehydration step. If this is sluggish, you may need to use a stronger acid catalyst (e.g., sulfuric acid in acetic acid) or a dehydrating agent.[1] However, harsh acidic conditions can also lead to degradation.

  • Alternative Cyclization Conditions: For sensitive substrates, milder cyclization conditions can be employed. These include using p-toluenesulfonic acid (p-TsOH) or iodine in DMSO.[7]

Visualizing the Baker-Venkataraman Pathway:

Baker-Venkataraman Rearrangement Start 2-Acyloxyacetophenone Enolate Enolate Formation (Base) Start->Enolate Base Diketone 1,3-Diketone Intermediate Enolate->Diketone Intramolecular Acyl Transfer Cyclization Acid-Catalyzed Cyclization & Dehydration Diketone->Cyclization H+ Product Chromanone Cyclization->Product

Caption: Key steps in the Baker-Venkataraman rearrangement for chromanone synthesis.

II. Controlling Isomeric Byproducts in the Simonis Condensation

The Simonis condensation offers a direct route to chromones from phenols and β-ketoesters, but it is famously susceptible to the formation of isomeric coumarin byproducts.

Question 3: My Simonis condensation is yielding a mixture of the desired chromone and the isomeric coumarin. How can I selectively synthesize the chromone?

Answer:

The competition between chromone and coumarin formation in the Simonis condensation is a classic example of kinetic versus thermodynamic control, heavily influenced by the choice of condensing agent.[1]

  • The Role of the Condensing Agent:

    • For Chromone Synthesis (Simonis Pathway): Phosphorus pentoxide (P₂O₅) is the preferred reagent for selectively forming chromones.[1] P₂O₅ is a strong dehydrating agent that also acts as a Lewis acid, favoring the initial reaction at the phenolic hydroxyl group, which leads to the chromone skeleton.

    • For Coumarin Synthesis (Pechmann Pathway): Sulfuric acid (H₂SO₄) as the condensing agent typically favors the formation of coumarins.[1]

Mechanism-Based Strategy for Selectivity:

The key to selectivity lies in understanding the initial point of attack. To favor chromone formation, the reaction should proceed via the initial formation of a phosphate ester at the phenolic hydroxyl group, which then facilitates intramolecular acylation of the aromatic ring. By using P₂O₅, you are promoting this pathway.

Visualizing the Competing Pathways:

Simonis vs. Pechmann cluster_0 Simonis Condensation cluster_1 Pechmann Condensation Phenol_S Phenol P2O5 P₂O₅ Phenol_S->P2O5 Ketoester_S β-Ketoester Ketoester_S->P2O5 Chromone Chromanone P2O5->Chromone Phenol_P Phenol H2SO4 H₂SO₄ Phenol_P->H2SO4 Ketoester_P β-Ketoester Ketoester_P->H2SO4 Coumarin Coumarin Byproduct H2SO4->Coumarin

Caption: Influence of the condensing agent on the outcome of the Simonis reaction.

III. Challenges in the Intramolecular Oxa-Michael Addition

The intramolecular oxa-Michael addition of a 2'-hydroxychalcone is a common and efficient method for chromanone synthesis. However, side reactions can occur, particularly with sensitive substrates.

Question 4: I am attempting to cyclize a 2'-hydroxychalcone to a chromanone via an intramolecular oxa-Michael addition, but I'm observing the formation of unidentified byproducts and incomplete reaction. How can I improve this cyclization?

Answer:

The intramolecular oxa-Michael addition is a powerful cyclization strategy.[8][9] However, its success is dependent on the electronic nature of the chalcone and the choice of catalyst.

Optimizing the Oxa-Michael Addition:

  • Catalyst Selection:

    • Base-Catalyzed: For many substrates, a mild base like piperidine or sodium acetate is sufficient to catalyze the cyclization.[8]

    • Acid-Catalyzed: In some cases, particularly with electron-rich chalcones, an acid catalyst such as methanesulfonic acid or p-toluenesulfonic acid can be more effective.[8][10]

  • Reaction Conditions:

    • Temperature: The reaction is often performed at elevated temperatures (e.g., reflux in ethanol or methanol). Careful temperature control is necessary to avoid degradation of the starting material or product.

    • Solvent: The choice of solvent can impact the solubility of the reactants and the rate of reaction. Protic solvents like ethanol and methanol are commonly used.

  • Substrate Effects: The electronic properties of the substituents on the chalcone can significantly influence the rate of the oxa-Michael addition. Electron-withdrawing groups on the β-phenyl ring of the chalcone generally facilitate the reaction by making the β-carbon more electrophilic. Conversely, electron-donating groups can slow down the reaction.

Troubleshooting Table for Intramolecular Oxa-Michael Addition:

Issue Potential Cause Troubleshooting Steps
Incomplete Reaction Insufficiently active catalyst for the specific substrate.Try switching from a base to an acid catalyst, or vice versa. Increase the catalyst loading.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for degradation.
Formation of Byproducts Degradation of starting material or product under harsh conditions.Use a milder catalyst. Lower the reaction temperature. Reduce the reaction time.
Alternative reaction pathways (e.g., polymerization).Adjust the concentration of the reactants.

Experimental Protocols

To provide practical guidance, here are detailed, step-by-step methodologies for key experiments discussed above.

Protocol 1: Optimized Baker-Venkataraman Synthesis of Flavone

This protocol is adapted from a reliable synthetic procedure and includes notes on minimizing byproduct formation.[11]

Step 1: Synthesis of 2-Benzoyloxyacetophenone

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube, add o-hydroxyacetophenone (10 g, 0.073 mol), benzoyl chloride (14.4 g, 0.102 mol), and dry pyridine (15 mL).

    • Scientist's Note: The reaction is exothermic. Ensure efficient stirring and have an ice bath on standby to control the initial temperature rise.

  • After the initial exothermic reaction subsides, stir the mixture for an additional 20 minutes at room temperature.

  • Pour the reaction mixture into a 1 L beaker containing crushed ice (150 g) and 1 M hydrochloric acid (350 mL) with vigorous stirring to precipitate the product and neutralize the pyridine.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol to obtain pure 2-benzoyloxyacetophenone.

Step 2: Baker-Venkataraman Rearrangement to 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place powdered potassium hydroxide (8.2 g, 0.146 mol) and dry pyridine (50 mL).

  • Heat the mixture to 50 °C with stirring to dissolve the potassium hydroxide.

  • Add a solution of 2-benzoyloxyacetophenone (12.1 g, 0.05 mol) in dry pyridine (25 mL) dropwise over 15 minutes.

  • After the addition is complete, continue stirring at 50 °C for 30 minutes.

  • Cool the reaction mixture to room temperature and pour it into a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

  • Collect the precipitated yellow solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield the 1,3-diketone.

Step 3: Acid-Catalyzed Cyclization to Flavone

  • To a 100 mL round-bottom flask, add the 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (5 g, 0.021 mol) and glacial acetic acid (30 mL).

  • Add a few drops of concentrated sulfuric acid and heat the mixture under reflux for 1 hour.

  • Pour the hot solution into a beaker of cold water (200 mL) with stirring.

  • Collect the precipitated flavone by vacuum filtration, wash with water, and recrystallize from ethanol.

Protocol 2: Selective Chromanone Synthesis via Intramolecular Oxa-Michael Addition

This protocol outlines a general procedure for the cyclization of a 2'-hydroxychalcone to a chromanone.

  • Dissolve the 2'-hydroxychalcone (1 mmol) in methanol (10 mL) in a 25 mL round-bottom flask.

  • Add sodium acetate (1.2 mmol) to the solution.

  • Heat the reaction mixture at 60 °C and monitor the progress by TLC.

    • Scientist's Note: For less reactive chalcones, the reaction time may be up to 48 hours.[8] If the reaction is sluggish, consider switching to an acid catalyst like methanesulfonic acid in ethanol.[8]

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Add water (10 mL) to the residue and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure chromanone.

Conclusion

The successful synthesis of chromanones hinges on a thorough understanding of the potential side reactions and the strategies to mitigate them. By carefully selecting your synthetic route, optimizing reaction conditions, and being prepared to troubleshoot, you can significantly improve the yield and purity of your desired products. This guide provides a foundation for tackling these challenges, but remember that each substrate is unique and may require specific optimization. Always rely on careful reaction monitoring and product characterization to guide your synthetic efforts.

References

Technical Support Center: Scaling Up the Synthesis of 7-Methoxychroman-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 7-Methoxychroman-3-one. This guide is designed for researchers, chemists, and process development professionals. We will navigate the synthetic challenges, troubleshoot common experimental hurdles, and provide data-driven insights to facilitate a successful and scalable campaign. Our approach is grounded in fundamental chemical principles and practical, field-proven experience.

Introduction: The Synthetic Challenge

This compound is a valuable heterocyclic scaffold in medicinal chemistry and materials science. However, its synthesis, particularly at scale, presents non-trivial challenges. Unlike the more common 4-one isomer, the direct synthesis of the 3-keto functionality requires a nuanced approach. This guide focuses on a robust, two-stage strategy: the scalable synthesis of a key intermediate, 7-Methoxychroman-4-one, followed by a discussion of potential conversion strategies to the desired 3-one isomer.

Part 1: Recommended Pathway to Key Intermediate: 7-Methoxychroman-4-one

The most reliable and scalable route to the chromanone core begins with the synthesis of the 7-Methoxychroman-4-one isomer. This is typically achieved via an intramolecular Friedel-Crafts acylation, a powerful and well-understood C-C bond-forming reaction.[1]

Experimental Protocol: Two-Step Synthesis of 7-Methoxychroman-4-one

Step 1: Synthesis of 3-(3-Methoxyphenoxy)propanoic acid

  • Reaction Setup: To a stirred solution of 3-methoxyphenol (1.0 eq) and sodium hydroxide (1.1 eq) in water, slowly add β-propiolactone (1.05 eq) while maintaining the temperature below 30°C.

  • Reaction Progress: Stir the mixture at room temperature for 12-18 hours. Monitor the disappearance of 3-methoxyphenol by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and acidify with concentrated HCl to a pH of ~2.

  • Isolation: The product, 3-(3-methoxyphenoxy)propanoic acid, will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)

  • Reaction Setup: In a clean, dry, nitrogen-purged reactor, add polyphosphoric acid (PPA) or Eaton's reagent (10 parts by weight relative to the acid). Heat the reagent to 70-80°C.

  • Reagent Addition: Slowly add the 3-(3-methoxyphenoxy)propanoic acid (1.0 eq) in portions to the hot PPA, ensuring the internal temperature does not exceed 95°C. The addition is exothermic.

  • Reaction Progress: Stir the mixture at 80-90°C for 2-4 hours. Monitor the reaction by HPLC or TLC for the disappearance of the starting material.

  • Quenching: Cool the reaction mixture to below 50°C and very carefully pour it onto crushed ice with vigorous stirring.

  • Isolation & Purification: The crude 7-Methoxychroman-4-one will precipitate. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then with a cold, dilute sodium bicarbonate solution. The product can be further purified by recrystallization from ethanol or by column chromatography.[2]

Workflow Diagram: Synthesis of 7-Methoxychroman-4-one

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation A 3-Methoxyphenol + β-Propiolactone C 3-(3-Methoxyphenoxy)propanoic acid A->C Reaction & Workup B NaOH, Water B->A F 7-Methoxychroman-4-one C->F Cyclization & Quench D Polyphosphoric Acid (PPA) or Eaton's Reagent D->C E Heat (80-90°C) E->C

Caption: Two-step synthesis of the 7-Methoxychroman-4-one intermediate.

Part 2: Troubleshooting Guide for 7-Methoxychroman-4-one Synthesis

This section addresses common issues encountered during the synthesis of the key intermediate.

Question 1: My Friedel-Crafts cyclization is slow, incomplete, or fails entirely. What are the likely causes?

  • Answer: This is a frequent issue, often traceable to the quality of the cyclizing agent or the presence of moisture.

    • Causality (Expertise): Intramolecular Friedel-Crafts acylations rely on a strong Lewis or Brønsted acid to activate the carboxylic acid for electrophilic aromatic substitution.[3] Polyphosphoric acid (PPA) is highly effective but also extremely hygroscopic. Absorbed water hydrolyzes the polyphosphate chains, drastically reducing its efficacy. Eaton's reagent (P₂O₅ in methanesulfonic acid) is often a more reliable alternative but must also be handled under anhydrous conditions.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware and run the reaction under a nitrogen or argon atmosphere.

      • Verify Reagent Quality: Use freshly opened or properly stored PPA or Eaton's reagent. If PPA is old, its activity will be compromised.

      • Temperature Control: The reaction requires sufficient thermal energy to proceed. Ensure your internal temperature is genuinely in the 80-90°C range. Below this, the reaction rate can be impractically slow.

      • Purity of Starting Material: Ensure the 3-(3-methoxyphenoxy)propanoic acid is pure and dry. Impurities can interfere with the cyclization.

Question 2: The yield of my cyclization is low, and I'm isolating a lot of dark, polymeric material. Why?

  • Answer: This typically points to side reactions caused by excessive temperatures or prolonged reaction times.

    • Causality (Expertise): While heat is necessary, temperatures exceeding ~100°C can lead to intermolecular reactions, polymerization, and decomposition of the starting material and product, especially in a strong acid medium. The electron-rich aromatic ring is susceptible to undesired side reactions under harsh conditions.

    • Troubleshooting Steps:

      • Strict Temperature Monitoring: Use a thermocouple to monitor the internal reaction temperature. Do not rely on the heating mantle setting.

      • Controlled Addition: Add the starting material in portions to manage the initial exotherm.

      • Optimize Reaction Time: Monitor the reaction progress every 30-60 minutes using an appropriate analytical method (e.g., HPLC). Stop the reaction as soon as the starting material is consumed to prevent product degradation.

Data Presentation: Comparison of Cyclization Conditions
ParameterCondition A (PPA)Condition B (Eaton's Reagent)Expected Outcome
Cyclizing Agent Polyphosphoric Acid7.5% P₂O₅ in MeSO₃HEaton's reagent can be less viscous and easier to stir.
Temperature 85°C85°CCritical for both methods.
Time 2-4 hours1-3 hoursEaton's reagent is often faster.
Typical Yield 70-85%80-90%Higher efficiency and fewer side products with Eaton's.
Scale-Up Notes Highly viscous, can be difficult to stir >5L scale.Less viscous, better for larger scales. Exotherm still needs careful management.

Part 3: Strategies for Conversion to this compound

Accessing the 3-one isomer from the 4-one is a challenging transformation that requires a multi-step sequence. Direct conversion is not feasible. Below is a proposed, chemically sound pathway.

Question 3: How can I convert the 7-Methoxychroman-4-one intermediate into the desired this compound?

  • Answer: A logical synthetic route involves transforming the 4-keto group into a less stable intermediate that can be rearranged or selectively oxidized. A plausible sequence is the reduction to an alcohol, followed by dehydration to an alkene, and then selective oxidation.

    • Causality (Expertise): This strategy repositions the functionality within the heterocyclic ring. The reduction of the ketone (4-one) to an alcohol (4-ol) is a standard, high-yielding step. Dehydration of this alcohol creates a double bond (a chromene), which provides a handle for selective oxidation at the allylic C3 position. A subsequent Wacker-type oxidation or an epoxidation-rearrangement sequence can install the ketone at the C3 position.

Proposed Conversion Pathway

G A 7-Methoxychroman-4-one C 7-Methoxychroman-4-ol A->C Step 1 B Reduction (e.g., NaBH₄, MeOH) B->A E 7-Methoxy-2H-chromene C->E Step 2 D Dehydration (e.g., TsOH, Toluene, Dean-Stark) D->C G This compound E->G Step 3 F Selective Oxidation (e.g., PdCl₂/CuCl₂, O₂ or SeO₂) F->E

Caption: Proposed pathway for converting the 4-one to the 3-one isomer.

Part 4: Scale-Up FAQs

Q1: What are the primary safety hazards when scaling this process?

  • A1: The Friedel-Crafts cyclization is the most hazardous step. The addition of the starting material to hot PPA or Eaton's reagent is exothermic and can lead to a runaway reaction if not controlled. Quenching the reaction mixture with water is also highly exothermic and releases acidic fumes. Ensure the reactor has adequate cooling capacity and that quenching is performed slowly with excellent agitation in a well-ventilated area.

Q2: My final product (7-Methoxychroman-4-one) is off-color (yellow or brown). How can I improve its purity?

  • A2: Color often indicates the presence of trace impurities from the acidic cyclization step. A charcoal treatment during recrystallization can be very effective. Dissolve the crude product in a minimal amount of hot ethanol, add a small amount of activated charcoal (1-2% w/w), stir for 15-20 minutes, and perform a hot filtration through celite to remove the charcoal before allowing the solution to cool and crystallize.[2]

Q3: What In-Process Controls (IPCs) are recommended?

  • A3: For both steps, HPLC is the preferred method for quantitative analysis of reaction completion. For a faster, qualitative assessment at the bench, TLC is sufficient. For Step 2, it is critical to have an IPC to stop the reaction promptly to avoid byproduct formation.

References

Technical Support Center: Refining Chromatographic Purification of 7-Methoxychroman-3-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals refining the chromatographic purification of 7-Methoxychroman-3-one. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of this compound.

Q1: What are the key physicochemical properties of this compound relevant to its purification?

A1: Understanding the structure of this compound is crucial. It is a moderately polar compound due to the presence of a ketone, an ether, and an aromatic ring system. It is generally soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone. Its moderate polarity makes it suitable for purification by both normal-phase and reversed-phase chromatography.[1]

Q2: Should I use Normal-Phase or Reversed-Phase Chromatography?

A2: The choice depends on the polarity of the impurities in your crude sample.

  • Normal-Phase (NP) Chromatography: This is the most common starting point. It utilizes a polar stationary phase (like silica gel) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[2] It is highly effective for separating this compound from less polar starting materials or non-polar byproducts.

  • Reversed-Phase (RP) Chromatography: This method uses a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[1] It is ideal for separating the target compound from more polar impurities, such as hydrolyzed starting materials or reagents.

Q3: What is a good starting mobile phase for flash chromatography on silica gel?

A3: For normal-phase flash chromatography, a mobile phase system of ethyl acetate in hexane (or petroleum ether) is a standard choice.[3] Begin with Thin-Layer Chromatography (TLC) analysis to determine the optimal solvent ratio. A good target Rf value for the this compound spot on a TLC plate is approximately 0.3, as this generally translates well to column separation.[4]

Q4: Can this compound degrade during purification?

A4: Yes. Chromanones can be sensitive to strongly acidic or basic conditions. The ketone functional group may be susceptible to certain reactions. It is advisable to use neutral or buffered mobile phases, especially in reversed-phase HPLC, and to avoid prolonged exposure to harsh conditions or high temperatures.[5]

Q5: My compound is a racemate. Do I need to perform chiral separation?

A5: this compound possesses a stereocenter at the C3 position. For pharmaceutical development, it is often necessary to separate and test individual enantiomers, as they can have different pharmacological activities. Chiral separation is typically performed using specialized chiral stationary phases (CSPs) after the initial purification of the racemate.[6][7]

Troubleshooting Guide

This guide provides solutions to specific issues encountered during the purification process.

Workflow for Troubleshooting Poor Separation

The following diagram outlines the logical steps to take when facing challenges in separating this compound from impurities.

G cluster_0 Problem Identification cluster_1 Normal-Phase Optimization cluster_2 Advanced & Alternative Methods cluster_3 Outcome Start Poor Separation / Co-elution TLC_Analysis Analyze crude & fractions by TLC Start->TLC_Analysis Adjust_Polarity Adjust Mobile Phase Polarity (Change Hexane/EtOAc ratio) TLC_Analysis->Adjust_Polarity Are spots too close? Change_Solvent Change Solvent System (e.g., DCM/Methanol) Adjust_Polarity->Change_Solvent Still no separation? Success Pure Product Obtained Adjust_Polarity->Success Separation achieved Dry_Load Switch to Dry Loading? Change_Solvent->Dry_Load Streaking or band broadening? Change_Solvent->Success Separation achieved Switch_Phase Switch to Reversed-Phase (C18) Dry_Load->Switch_Phase Still unresolved? Dry_Load->Success Separation achieved RP_Optimize Optimize RP Mobile Phase (Acetonitrile/Water +/- modifier) Switch_Phase->RP_Optimize Chiral_Sep Consider Chiral Separation (If enantiomers co-elute) RP_Optimize->Chiral_Sep Isomeric impurity? RP_Optimize->Success Separation achieved Chiral_Sep->Success Enantiomers resolved

Caption: Troubleshooting workflow for poor separation.

Common Problems and Solutions
Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution / Co-elution of Impurities 1. Inappropriate Mobile Phase Polarity: The elution strength of the mobile phase is too high or too low, failing to differentiate between the compound and impurities.[4] 2. Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.1. Optimize Mobile Phase:     • Normal-Phase: Systematically vary the ratio of your non-polar to polar solvent (e.g., from 95:5 Hexane:EtOAc to 80:20). Aim for a ΔRf of >0.2 on TLC.     • Reversed-Phase: Perform a gradient elution (e.g., 10% to 90% Acetonitrile in water) to identify the optimal isocratic or gradient conditions.[8] 2. Reduce Sample Load: As a rule of thumb, for silica gel flash chromatography, the sample load should be 1-5% of the mass of the stationary phase.
Product Elutes as a Broad Peak or Tailing Peak 1. Poor Solubility in Mobile Phase: The compound may be precipitating at the top of the column during loading or elution. 2. Secondary Interactions with Stationary Phase: The ketone group might have minor interactions with acidic silanol groups on the silica surface. 3. Channeling in the Column: The column may be poorly packed, creating channels where the solvent flows faster.1. Use Dry Loading: Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This prevents solubility issues upon loading. 2. Add a Modifier: In normal-phase, adding a very small amount (0.1-0.5%) of a polar solvent like methanol or triethylamine (if basic impurities are present) can improve peak shape. In reversed-phase, adding 0.1% formic acid or acetic acid can sharpen peaks.[2] 3. Repack the Column: Ensure the stationary phase is packed uniformly without any cracks or air bubbles.
Low Recovery of Product 1. Compound is Irreversibly Adsorbed: The compound may be strongly bound to the stationary phase. 2. Product is Unstable: The compound might be degrading on the silica gel, which can be mildly acidic. 3. Incomplete Elution: The mobile phase may not be polar enough to elute the compound completely from the column.1. Deactivate Silica: Consider using silica gel that has been pre-treated with a base (e.g., triethylamine) if degradation is suspected. Alternatively, switch to a less acidic stationary phase like alumina. 2. Increase Elution Strength: After the main fractions are collected, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or 5% methanol in DCM) to recover any remaining material.[9]
Inconsistent Retention Times (HPLC) 1. Lack of Column Equilibration: The column was not sufficiently equilibrated with the mobile phase before injection. 2. Mobile Phase Composition Change: Solvent evaporation or inaccurate mixing can alter the mobile phase composition over time. 3. Temperature Fluctuations: Column temperature affects mobile phase viscosity and retention.[10]1. Equilibrate Properly: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs. 2. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep solvent bottles capped to prevent evaporation. Use a well-calibrated pump for accurate mixing.[11] 3. Use a Column Oven: A column oven provides a stable temperature environment, leading to highly reproducible retention times.[12]

Detailed Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography

This protocol is designed for the initial purification of gram-scale quantities of crude this compound.

1. Preparation:

  • TLC Analysis: Dissolve a small amount of crude material in DCM. Spot on a silica gel TLC plate and develop using various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3). Visualize under UV light (254 nm). Select the solvent system that provides an Rf of ~0.3 for the product spot and good separation from impurities.[4]
  • Column Packing: Select a column size appropriate for your sample amount. Pack the column with silica gel (e.g., 230-400 mesh) as a slurry in the initial, least polar mobile phase. Ensure a flat, stable bed.
  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. For better results, perform a dry load by adsorbing the crude product onto a small amount of silica gel (~2-3x the mass of the crude product), removing the solvent under vacuum, and carefully adding the resulting powder to the top of the column bed.

2. Elution and Fraction Collection:

  • Begin elution with a non-polar mobile phase (e.g., 95:5 Hexane:EtOAc).
  • Gradually increase the polarity of the mobile phase (step gradient). For example, after 2 column volumes of 95:5, switch to 90:10, then 85:15, and so on.
  • Collect fractions of equal volume (e.g., 20 mL for a medium-sized column).

3. Analysis:

  • Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate.
  • Combine fractions containing the pure product.
  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Reversed-Phase HPLC Method Development

This protocol is for analytical-scale separation or final polishing of the product.

1. System Preparation:

  • Column: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm).[13]
  • Mobile Phase A: HPLC-grade water with 0.1% formic acid.
  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
  • Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

2. Method Development:

  • Scouting Gradient: Run a broad linear gradient from 5% B to 95% B over 10-15 minutes. This will indicate the approximate concentration of acetonitrile required to elute the compound.[14]
  • Optimization: Based on the scouting run, design a more focused gradient or an isocratic method. For example, if the compound eluted at 60% B, you could try an isocratic run at 55% B or a shallow gradient from 50% to 70% B.
  • Detection: Use a UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).[15]

3. Data Interpretation:

  • Assess the chromatogram for peak shape, resolution from impurities, and retention time.
  • Adjust the mobile phase composition, pH (by changing the modifier), or temperature to optimize the separation.[10]

Advanced Topic: Chiral Separation

Since this compound is chiral, separating its enantiomers is often a critical step for drug development.

Challenge: Enantiomers have identical physical properties in a non-chiral environment, making them inseparable by standard NP or RP chromatography.

Solution: Chiral High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).

Workflow for Chiral Method Development

G Start Racemic this compound Screen_CSPs Screen Polysaccharide-Based CSPs (e.g., Chiralpak® IA/IB, Chiralcel® OD/OJ) Start->Screen_CSPs Screen_Modes Test in Normal-Phase (Hex/IPA) & Reversed-Phase (ACN/H2O) modes Screen_CSPs->Screen_Modes No_Sep No Separation Screen_Modes->No_Sep Partial_Sep Partial Separation Screen_Modes->Partial_Sep Baseline_Sep Baseline Separation Screen_Modes->Baseline_Sep No_Sep->Screen_CSPs Try different CSP Optimize Optimize Mobile Phase (Solvent ratio, modifier, temperature) Partial_Sep->Optimize Success Enantiomers Resolved Baseline_Sep->Success Optimize->Success

Caption: Chiral method development workflow.

Key Considerations for Chiral Separation:

  • Stationary Phase Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® and Chiralpak® columns), are highly effective for separating a wide range of chiral compounds, including flavanones and related structures.[16] These are the most logical starting points.

  • Mobile Phase: Both normal-phase (e.g., n-hexane/isopropanol) and reversed-phase modes can be effective. Normal-phase often provides better selectivity for this class of compounds.[6][16] The choice of alcohol modifier (isopropanol vs. ethanol) can significantly impact resolution.[17]

  • Screening: The most efficient approach is to screen a small set of complementary CSPs (e.g., one cellulose-based and one amylose-based) under both normal-phase and reversed-phase conditions to identify a promising lead.[7]

  • Optimization: Once partial separation is achieved, fine-tune the mobile phase composition (e.g., changing the hexane/isopropanol ratio from 90:10 to 95:5) and column temperature to maximize the resolution (Rs) between the enantiomeric peaks.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 7-Methoxychroman-3-one and Other Chromanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The chromanone scaffold, a heterocyclic system composed of a benzene ring fused to a dihydropyranone ring, is recognized in medicinal chemistry as a "privileged structure."[1] This designation stems from its recurrence in a multitude of natural products and its ability to serve as a versatile template for designing therapeutic molecules with a wide array of pharmacological activities.[2] These activities are diverse, spanning antimicrobial, anti-inflammatory, antioxidant, and cytotoxic (anticancer) properties.[1][2]

A key determinant of a chromanone's biological function is its substitution pattern—the type, number, and position of chemical groups attached to its core structure.[3] This guide provides an in-depth comparison of 7-Methoxychroman-3-one with other chromanone analogues, focusing on how specific structural modifications, particularly at the C-7 position, influence their biological performance. While the bulk of available research focuses on the more common chroman-4-one isomer, the principles of structure-activity relationships (SAR) provide a strong framework for understanding the potential of the chroman-3-one scaffold.[1][4]

The Role of the 7-Methoxy Group: A Structural Keystone

The methoxy group (-OCH₃) at the C-7 position is a critical modification that significantly influences the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds. This, in turn, dictates its interaction with biological targets.

  • Antimicrobial and Antifungal Activity : Studies on related structures like coumarins have shown that a methoxy group on the chromanone skeleton is associated with notable antimicrobial activity against foodborne pathogens.[5][6] In contrast, analogues with a hydroxyl (-OH) group at the same position sometimes show no antimicrobial effect.[5][6] This suggests that the methylation of the 7-hydroxy group can be a key factor in conferring or enhancing antimicrobial properties. For instance, 7-methoxycoumarin has demonstrated significant antibacterial activity against Ralstonia solanacearum, a devastating plant pathogen, by disrupting the bacterial cell membrane and inhibiting biofilm formation.[7]

  • Anti-inflammatory Activity : The 7-methoxy group plays a crucial role in anti-inflammatory responses. Research on chromone derivatives indicates that a methoxy group at position 7 greatly impacts the inhibition of superoxide anion generation from neutrophils, a key process in inflammation.[8] Similarly, 7-methoxycoumarin has been shown to reduce paw edema in animal models and inhibit key inflammatory mediators like COX-2, IL-1β, and TNF-α.[9] This effect is often mediated through the suppression of major inflammatory signaling pathways like NF-κB and MAPK.[10]

  • Anticancer and Cytotoxic Potential : In the realm of oncology, the 7-methoxy group can contribute to potent cytotoxic activity. Studies on 7-methoxyisoflavanone (a related chroman-4-one) have demonstrated its potential as an anticancer agent.[11] The substitution pattern on the entire molecule is crucial; for example, a 7-hydroxy group on a 3-benzylidenechroman-4-one combined with specific substitutions on the benzylidene ring resulted in a compound 6-17 times more potent than the chemotherapy drug etoposide against certain cancer cell lines.[12] Replacing this hydroxyl with a methoxy or other alkoxy group can modulate this activity, highlighting the delicate structure-activity balance.

Structure-Activity Relationship (SAR): A Comparative Overview

The biological activity of a chromanone is not determined by a single substituent but by the interplay of all groups on the scaffold.

dot

Caption: General Structure-Activity Relationships (SAR) of Chromanones.

Comparison at the C-7 Position
Substituent at C-7Predominant Effect on Biological ActivityRationale & References
-OCH₃ (Methoxy) Potent Anti-inflammatory & Antimicrobial Activity. Methylation prevents the group from acting as a hydrogen bond donor, altering its interaction with enzyme active sites. This modification is linked to enhanced antimicrobial and anti-inflammatory effects.[5][7][8]
-OH (Hydroxyl) Potent Antioxidant & Often Strong Cytotoxic Activity. The hydroxyl group is a key pharmacophore for free radical scavenging, making 7-hydroxychromanones potent antioxidants. It also contributes significantly to cytotoxic activity against cancer cells.[12][13]
-OR (Alkoxy/Benzyloxy) Reduced Antimicrobial Activity; Potent MAO-B Inhibition. Increasing the size of the alkyl chain (e.g., propyl) at the 7-hydroxy position can significantly decrease antimicrobial potency.[14] However, a larger benzyloxy group can confer potent inhibitory activity against enzymes like Monoamine Oxidase B (MAO-B).[1]
Influence of Other Substitutions
  • C-2 and C-3 Positions : Substitutions at these positions with bulky groups like methoxyphenyl, benzylidene, or other aromatic moieties often lead to potent antioxidant and anticancer compounds.[1][15] The specific stereochemistry and geometry (E/Z isomers) of these substituents can also dramatically influence cytotoxic potential.

  • C-5 and C-6 Positions : The presence of a hydroxyl group at C-5, in addition to one at C-7, has been shown to be important for enhancing antibacterial activity.[16] Modifications at the C-6 position with electron-withdrawing groups have also been explored to modulate activity.[17]

Comparative Performance Data

While direct comparative data for this compound is limited, we can infer its potential performance from studies on closely related chroman-4-ones and other 7-methoxy-substituted heterocycles.

Biological Activity7-Methoxy Derivatives (Inferred Performance)Other Chromanone Derivatives (Experimental Data)Reference Compound
Antimicrobial High Potential: MIC values for 7-methoxycoumarin against R. solanacearum are 75 µg/mL.[7]Variable: 7-hydroxychroman-4-one derivatives show MICs from 64 to 1024 µg/mL depending on other substitutions and microbial strain.[14]Ciprofloxacin
Anti-inflammatory High Potential: 7-methoxycoumarin inhibits COX-2 with an IC₅₀ of 17.26 µM.[9]Potent: Chromanone derivatives inhibit nitric oxide (NO) production with IC₅₀ values in the 7.0–12.0 µM range.[2]Dexamethasone/Indomethacin
Anticancer Moderate to High Potential: 7-methoxyisoflavanone shows potential anticancer activity.[11]Potent: A 3-benzylidene-7-hydroxychroman-4-one showed IC₅₀ values ≤ 3.86 µg/mL against K562, MDA-MB-231, and SK-N-MC cancer cell lines.[12]Etoposide/Cisplatin
Antioxidant Moderate Potential: Methoxy groups are generally less effective radical scavengers than hydroxyl groups.Potent: Chromone derivatives with hydroxyl groups show significant radical scavenging and ferric reducing power (FRAP).[13]Trolox/Vitamin E

Experimental Protocols for Biological Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential for comparing the bioactivity of different chromanone derivatives.

dot

Caption: A typical experimental workflow for screening chromanone derivatives.

Protocol 1: Cytotoxicity Evaluation (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is a standard method for determining the IC₅₀ (half-maximal inhibitory concentration) of a compound.[18]

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HT-29, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the chromanone compounds in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank control (medium only).[18]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT tetrazolium salt into purple formazan crystals.[18]

  • Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[19]

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the chromanone compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours to induce an inflammatory response and NO production.[19]

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite (a stable product of NO) concentration.

  • Analysis: Use a sodium nitrite standard curve to quantify the amount of nitrite in each sample. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion

The chromanone scaffold is a highly adaptable and pharmacologically significant structure. The specific biological profile of any chromanone derivative is a direct consequence of its unique substitution pattern. While a 7-hydroxy group is often optimal for antioxidant activity, converting it to a 7-methoxy group , as seen in This compound , appears to be a strategic modification for enhancing anti-inflammatory and antimicrobial properties. This is likely due to altered electronic and steric properties that favor interactions with the active sites of inflammatory enzymes and microbial targets.

Further research should focus on the direct synthesis and evaluation of this compound and its derivatives to validate these SAR-based predictions. By systematically exploring substitutions at other positions (C-2, C-3, etc.) on the this compound backbone, researchers can fine-tune its activity profile, paving the way for the development of novel therapeutic agents with targeted efficacy.

References

A Comparative Guide to the Antioxidant Activity of 7-Methoxychroman-3-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the chromanone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. Among these, the antioxidant potential of chromanone derivatives is of significant interest due to the role of oxidative stress in a myriad of pathological conditions. This guide provides a comprehensive comparison of the antioxidant activity of 7-Methoxychroman-3-one and its analogs, delving into the structural nuances that govern their radical-scavenging capabilities. We will explore the causal relationships behind experimental designs and present supporting data to offer a clear perspective on structure-activity relationships (SAR).

The Chemical Rationale: Understanding Antioxidant Mechanisms of Chromanones

The antioxidant activity of phenolic compounds, including chromanones, is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). The efficacy of this process is heavily influenced by the substitution pattern on the aromatic ring and the heterocyclic core. For chromanones, key structural features that dictate antioxidant potential include the presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups. Hydroxyl groups are generally considered essential for high antioxidant activity, as the hydrogen atom of the phenolic -OH group can be readily donated to a free radical. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic system.

The presence of a methoxy group at the 7-position, as in our parent compound, this compound, modulates the electronic properties of the aromatic ring. While methoxy groups are generally electron-donating, their impact on antioxidant activity can be complex. They can enhance the stability of the parent molecule and influence its lipophilicity, which affects its ability to function within biological membranes. However, the replacement of a hydroxyl group with a methoxy group can also diminish the hydrogen-donating capacity, potentially reducing antioxidant activity.[1] The interplay between these electronic and steric effects forms the basis of the structure-activity relationships we will explore.

Experimental Design: Probing Antioxidant Efficacy

To objectively compare the antioxidant activity of this compound and its analogs, standardized in vitro assays are employed. The choice of assay is critical, as different methods probe distinct aspects of antioxidant action. Here, we focus on two of the most widely used and mechanistically informative assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

The DPPH assay utilizes a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity of the compound.[2]

The ABTS assay is based on the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.[3]

The results of these assays are typically expressed as the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Comparative Analysis: this compound and its Analogs

Compound NameStructureKey Structural FeaturesPredicted/Reported DPPH IC50 (µM)
This compound 7-OCH3Parent compound>100 (Estimated)
7-Hydroxychroman-3-one 7-OHHydroxyl group at C750-100
6-Hydroxy-7-methoxychroman-3-one 6-OH, 7-OCH3Ortho-hydroxyl and methoxy groups25-50
7,8-Dihydroxychroman-3-one 7-OH, 8-OHCatechol moiety on A-ring<25
Trolox (Standard) Water-soluble Vitamin E analog~40

Disclaimer: The IC50 values for the analogs are estimations based on established structure-activity relationships in the broader flavonoid and chromanone classes and are for illustrative purposes. Actual values may vary based on experimental conditions.

Structure-Activity Relationship (SAR) Insights

The data, although partly inferred, highlights key SAR principles for the antioxidant activity of chroman-3-ones:

  • The Critical Role of the Hydroxyl Group: The presence of a phenolic hydroxyl group is paramount for significant antioxidant activity. The estimated higher IC50 value for this compound compared to its hydroxylated counterparts underscores this principle. The methoxy group, while influencing electronic properties, is a poor hydrogen donor compared to a hydroxyl group.[1]

  • The "Catechol" Advantage: The presence of ortho-dihydroxy groups (a catechol moiety), as seen in the hypothetical 7,8-Dihydroxychroman-3-one, is known to dramatically enhance antioxidant activity.[4] This is because the resulting phenoxyl radical is highly stabilized through intramolecular hydrogen bonding and resonance.

  • Synergistic Effects of Substituents: The combination of a hydroxyl group and an adjacent methoxy group, as in 6-Hydroxy-7-methoxychroman-3-one, often leads to potent antioxidant activity. The electron-donating nature of the methoxy group can further stabilize the phenoxyl radical formed on the adjacent hydroxyl group.

Experimental Protocols

To ensure the reproducibility and validity of antioxidant activity assessment, detailed experimental protocols are essential.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the violet DPPH to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare stock solutions of the test compounds (this compound and its analogs) and a standard antioxidant (e.g., Trolox) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the test and standard compounds.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the test compounds or standard to 100 µL of the DPPH solution.

    • For the blank, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

    • Plot the percentage of inhibition against the concentration of the test compounds and standard.

    • Determine the IC50 value from the graph, which is the concentration required to cause 50% inhibition of the DPPH radical.

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by an antioxidant. The extent of decolorization is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions and dilutions of the test compounds and a standard antioxidant (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume (e.g., 10 µL) of each dilution of the test compounds or standard to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.

    • Mix and incubate at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of absorbance.

    • Plot the percentage of inhibition against the concentration of the test compounds and standard to determine the IC50 value.

Caption: Workflow for the ABTS radical scavenging assay.

Conclusion

The antioxidant activity of this compound and its analogs is intricately linked to their chemical structure. While the parent compound, this compound, is predicted to have modest antioxidant activity, the introduction of hydroxyl groups, particularly in a catechol arrangement, is expected to significantly enhance its radical scavenging capabilities. This guide provides a framework for understanding and evaluating the antioxidant potential of this important class of compounds. Further research involving the synthesis and systematic testing of a library of this compound analogs is warranted to fully elucidate their structure-activity relationships and to identify lead compounds for the development of novel antioxidant-based therapeutics.

References

A Comparative Guide to the Synthetic Routes of 7-Methoxychroman-3-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, the chromanone scaffold holds a place of prominence, frequently appearing in a diverse array of biologically active natural products and synthetic compounds. Among these, 7-Methoxychroman-3-one is a key intermediate in the synthesis of various pharmaceuticals and a valuable building block for creating libraries of novel compounds for drug discovery. The strategic placement of the methoxy group and the carbonyl function at the 3-position offers unique opportunities for further chemical modification.

This guide provides a comparative analysis of different synthetic strategies for the preparation of this compound. We will delve into the mechanistic underpinnings of each route, offering a critical evaluation of their respective advantages and limitations, supported by experimental insights. This document is intended to serve as a practical resource for researchers, enabling them to make informed decisions when selecting a synthetic pathway tailored to their specific laboratory capabilities and research objectives.

Introduction to the this compound Scaffold

The this compound core is a privileged structure in medicinal chemistry. The chromanone ring system, a bicyclic ether, imparts a degree of conformational rigidity, which can be advantageous for specific binding to biological targets. The methoxy group at the 7-position modulates the electronic properties of the aromatic ring and can influence the metabolic stability and pharmacokinetic profile of derivatives. The ketone at the 3-position serves as a versatile handle for a variety of chemical transformations, including reductions, reductive aminations, and carbon-carbon bond-forming reactions, allowing for the exploration of a broad chemical space.

Comparative Analysis of Synthetic Routes

Several synthetic strategies can be envisioned for the construction of this compound. Here, we will compare and contrast some of the most plausible and historically significant approaches.

Route 1: Intramolecular Cyclization of a Phenoxypropanoic Acid Derivative

This classical approach involves the construction of a linear precursor containing the key phenoxy and propanoic acid moieties, followed by an intramolecular cyclization to form the chromanone ring.

Conceptual Workflow:

A 3-Methoxyphenol C Michael Addition A->C B α,β-Unsaturated Ester/Acid B->C D Phenoxypropanoic Acid Derivative C->D Formation of ether linkage E Intramolecular Friedel-Crafts Acylation D->E Cyclization F This compound E->F A 2-Hydroxy-4-methoxyacetophenone C Condensation A->C B Orthoformate/Amide Acetal B->C D 7-Methoxychromen-3-one C->D Formation of enone E Catalytic Hydrogenation D->E Selective Reduction F This compound E->F

The Evolving Landscape of 7-Methoxychroman-3-one Derivatives: A Comparative Structural-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of medicinal chemistry, the chromanone scaffold has emerged as a privileged structure, serving as the foundation for a multitude of biologically active compounds. Among these, 7-methoxychroman-3-one derivatives are gaining increasing attention for their therapeutic potential across various disease areas, including oncology and inflammatory conditions. This guide provides a comprehensive analysis of the structural-activity relationships (SAR) of this promising class of molecules. While direct and extensive SAR studies on this compound are still emerging, this document synthesizes existing data on closely related analogs, particularly 7-methoxychroman-4-ones, to elucidate key structural determinants of their biological activity.

The this compound Core: A Scaffold of Therapeutic Promise

The this compound core is characterized by a bicyclic system consisting of a dihydropyran ring fused to a benzene ring, with a methoxy group at the 7-position and a carbonyl group at the 3-position. This unique arrangement of functional groups imparts specific electronic and steric properties that are crucial for its interaction with biological targets. The methoxy group at the 7-position can influence the molecule's lipophilicity and metabolic stability, while the carbonyl group at the 3-position can act as a hydrogen bond acceptor, a key interaction for binding to many enzymes and receptors.

Comparative Structural-Activity Relationship (SAR) Analysis

Due to the limited number of comprehensive SAR studies specifically focused on this compound derivatives, this section will draw comparisons with the more extensively studied 7-methoxychroman-4-one analogs to infer potential SAR trends.

Anticancer Activity: Insights from 3-Benzylidene-7-Methoxychroman-4-one Analogs

A notable study on the cytotoxic properties of a series of (E)-3-benzylidene-7-methoxychroman-4-one derivatives provides valuable insights into the SAR of this scaffold against various cancer cell lines.[1] The general structure involves modifications on the benzylidene moiety attached to the 3-position of the 7-methoxychroman-4-one core.

Key Findings:

  • Substitution on the Benzylidene Ring is Critical: The nature and position of substituents on the benzylidene ring significantly impact cytotoxic activity.

  • Electron-Withdrawing and Lipophilic Groups Enhance Activity: The presence of chloro and dimethoxy groups on the benzylidene ring, as seen in the highly potent compound 5b (3-(3-chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-one), suggests that a combination of electron-withdrawing and lipophilic characteristics is favorable for anticancer activity.[1] This compound demonstrated superior cytotoxic profiles against MDA-MB-231 (breast cancer), KB (nasopharyngeal epidermoid carcinoma), and SK-N-MC (human neuroblastoma) cell lines compared to the reference drug etoposide.[1]

  • Positional Isomerism Matters: The relative positions of the substituents on the benzylidene ring influence the biological response, highlighting the importance of a specific pharmacophore arrangement for optimal target interaction.

Table 1: Cytotoxic Activity of (E)-3-Benzylidene-7-Methoxychroman-4-one Derivatives [1]

CompoundRCancer Cell LineIC50 (µg/mL)
5a 3-chloro-4-hydroxy-5-methoxyMDA-MB-231>100
KB>100
SK-N-MC12.6
5b 3-chloro-4,5-dimethoxyMDA-MB-2317.56
KB25.04
SK-N-MC9.64
5c 2-(2-chloro-6-methoxyphenoxy)acetylMDA-MB-23165.8
KB>100
SK-N-MC58.04
Etoposide -MDA-MB-23115.2
KB1.8
SK-N-MC10.5

Inference for this compound Derivatives: It is plausible that modifications at the 2- and 4-positions of the this compound core with various substituted aryl or other functional groups could similarly modulate anticancer activity. The principles of incorporating lipophilic and electron-withdrawing moieties may hold true for enhancing the potency of these derivatives as well.

SAR_Anticancer cluster_core This compound Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core This compound R2 Substituents at C2 Core->R2 Introduce R4 Substituents at C4 Core->R4 Introduce R_Aryl Substituted Aryl Groups R2->R_Aryl e.g. R4->R_Aryl e.g. R_Aryl->R_Aryl Activity Anticancer Potency R_Aryl->Activity Modulates

Caption: Inferred SAR for anticancer activity of this compound derivatives.

Anti-inflammatory Activity: Lessons from Chromone and Coumarin Analogs

The 7-methoxy substituent is a common feature in many natural and synthetic compounds exhibiting anti-inflammatory properties. Studies on related chromone and coumarin scaffolds provide valuable clues for designing anti-inflammatory this compound derivatives.

Key Principles from Analogs:

  • Inhibition of Pro-inflammatory Mediators: Many 7-methoxy-containing chromones and coumarins exert their anti-inflammatory effects by inhibiting the production of key mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][3]

  • Modulation of Inflammatory Pathways: The underlying mechanisms often involve the suppression of critical signaling pathways like NF-κB and MAPK.[2][4]

  • Importance of Other Substituents: The overall anti-inflammatory potency is a result of the interplay between the 7-methoxy group and other substituents on the chromone or coumarin ring. For instance, in a series of chromone derivatives, the presence of electron-withdrawing groups at positions 5 and 8, or electron-donating groups at positions 6 and 7, was found to enhance anti-inflammatory activity.[3]

Inference for this compound Derivatives: The 7-methoxy group in the this compound scaffold likely contributes favorably to anti-inflammatory activity. To develop potent anti-inflammatory agents, a systematic investigation of substituents at other positions of the chroman ring is warranted. Introducing groups that can modulate the electronic properties and steric bulk of the molecule could lead to the discovery of novel and effective anti-inflammatory compounds.

SAR_Anti_inflammatory cluster_core This compound Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core This compound (with 7-Methoxy group) Activity Anti-inflammatory Potency Core->Activity Likely contributes to Substituents Substituents at other positions (e.g., C2, C4, C5, C6, C8) Substituents->Substituents Substituents->Activity Modulates

Caption: Inferred SAR for anti-inflammatory activity of this compound derivatives.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The successful exploration of the SAR of this compound derivatives relies on robust and reproducible experimental protocols for both their synthesis and biological evaluation.

General Synthesis of Substituted 7-Methoxychroman-3-ones

A common synthetic route to the 7-methoxychroman-4-one scaffold, which can be adapted for the 3-one, involves the reaction of a substituted phenol with an appropriate three-carbon synthon, followed by cyclization. For 3-benzylidene derivatives, a Claisen-Schmidt condensation is typically employed.[1]

Example Protocol: Synthesis of (E)-3-benzylidene-7-methoxychroman-4-one [1]

  • Synthesis of 7-Methoxychroman-4-one:

    • React resorcinol with 3-chloropropionic acid in the presence of trifluoromethanesulfonic acid to yield 2',4'-dihydroxy-3-chloropropiophenone.

    • Cyclize the intermediate using 2 M NaOH to obtain 7-hydroxychroman-4-one.

    • Methylate the hydroxyl group using iodomethane in the presence of potassium carbonate in DMF to yield 7-methoxychroman-4-one.

  • Claisen-Schmidt Condensation:

    • Condense 7-methoxychroman-4-one with a suitable substituted benzaldehyde in an appropriate alcohol (e.g., ethanol) in the presence of gaseous HCl.

    • The reaction mixture is typically stirred at room temperature.

    • The product precipitates and can be purified by crystallization.

Synthesis_Workflow cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: Condensation Resorcinol Resorcinol Intermediate1 2',4'-dihydroxy-3-chloropropiophenone Resorcinol->Intermediate1 + 3-chloropropionic acid Intermediate2 7-Hydroxychroman-4-one Intermediate1->Intermediate2 Cyclization (NaOH) Core 7-Methoxychroman-4-one Intermediate2->Core Methylation (CH3I) Product (E)-3-benzylidene-7- methoxychroman-4-one Core->Product + Aldehyde (HCl/EtOH) Aldehyde Substituted Benzaldehyde Aldehyde->Product

Caption: General workflow for the synthesis of (E)-3-benzylidene-7-methoxychroman-4-ones.

Cytotoxicity and Anti-inflammatory Assays

3.2.1. MTT Assay for Cytotoxicity [5]

This colorimetric assay is a standard method to assess cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

3.2.2. Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity [3]

This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a short period (e.g., 1 hour).

  • LPS Stimulation: Stimulate the cells with LPS to induce NO production.

  • Incubation: Incubate the cells for a specified duration (e.g., 24 hours).

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm).

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Future Directions and Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents. While the current understanding of its SAR is largely inferred from related structures, the available data provides a strong foundation for future research. A systematic exploration of substituents at various positions of the this compound ring is crucial to unlock its full potential.

Key areas for future investigation include:

  • Systematic SAR studies on the this compound core to establish clear relationships between structural modifications and biological activity.

  • Exploration of a wider range of biological targets , including specific enzymes and receptors implicated in cancer and inflammation.

  • In-depth mechanistic studies to elucidate the molecular pathways through which these derivatives exert their effects.

  • Optimization of pharmacokinetic properties to enhance drug-likeness and in vivo efficacy.

By leveraging the insights from existing research on related chromanone scaffolds and embarking on focused medicinal chemistry efforts, the scientific community can pave the way for the development of novel this compound derivatives as next-generation therapeutics.

References

A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 7-Methoxychroman-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly those with potential pharmacological applications, the rigorous assessment of purity is not merely a procedural formality but a cornerstone of scientific validity and preclinical safety. This guide offers an in-depth comparison of principal analytical techniques for determining the purity of synthesized 7-Methoxychroman-3-one, a heterocyclic ketone with a scaffold of interest in medicinal chemistry. We will move beyond a simple listing of methods to explore the causality behind experimental choices, presenting self-validating protocols that ensure trustworthiness in your analytical outcomes.

The chromanone framework is a privileged structure in drug discovery, and the purity of any synthesized analogue is paramount for accurate biological screening and reliable structure-activity relationship (SAR) studies.[1][2] Impurities, which can arise from starting materials, reagents, or side reactions, can significantly impact experimental results, leading to false positives or negatives in bioassays.

Plausible Synthesis Route and Potential Impurities

A likely synthetic route to this compound involves a multi-step process beginning with 3-methoxyphenol. Understanding this pathway is critical for anticipating potential impurities.

A plausible synthesis could involve:

  • O-alkylation: Reaction of 3-methoxyphenol with a 3-carbon electrophile, such as ethyl 3-chloropropionate, to form an ether intermediate.

  • Hydrolysis: Saponification of the ester to the corresponding carboxylic acid.

  • Intramolecular Friedel-Crafts Acylation (Cyclization): Treatment with a strong acid or dehydrating agent (e.g., polyphosphoric acid or Eaton's reagent) to effect the ring closure to the chroman-3-one.[3][4]

This synthetic approach can introduce several classes of impurities:

  • Unreacted Starting Materials: Residual 3-methoxyphenol or the intermediate phenoxypropanoic acid.

  • Isomeric Products: Due to the directing effects of the methoxy and ether groups on the aromatic ring, cyclization could potentially yield the isomeric 5-methoxychroman-3-one, although the 7-methoxy isomer is generally favored.

  • Byproducts of Side Reactions: Polymerization products from the strong acid treatment or byproducts from incomplete reactions at each step.

  • Residual Solvents and Reagents: Any solvents or reagents used in the synthesis and purification process.

A robust analytical workflow must be capable of separating and identifying the target compound from these potential contaminants.

Comparative Analysis of Purity Assessment Methodologies

We will now compare four key analytical techniques for the purity assessment of this compound: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Melting Point Analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR is a primary ratio method that determines the purity of a substance by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity and concentration.[5][6] The signal intensity in NMR is directly proportional to the number of nuclei giving rise to that signal, making it a powerful tool for absolute quantification without the need for a specific reference standard of the analyte itself.[7]

Expertise & Causality: The choice of qNMR as a primary method is grounded in its ability to provide a direct measure of the molar quantity of the analyte. Unlike chromatographic techniques which rely on response factors that can vary between compounds, qNMR offers a more universal detection method for proton-containing molecules. The key to accurate qNMR is ensuring full relaxation of all relevant nuclei, which is achieved by setting a sufficiently long relaxation delay (d1), typically at least five times the longest spin-lattice relaxation time (T1) of the signals of interest.[8]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial using a calibrated microbalance (accuracy of ±0.01 mg).

    • Select a suitable high-purity internal standard (e.g., maleic acid, dimethyl sulfone) that has resonances that do not overlap with the analyte signals. Accurately weigh an appropriate amount of the internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in which both the analyte and standard are fully soluble.

    • Transfer the solution to a 5 mm NMR tube.[8]

  • NMR Data Acquisition (Illustrative Parameters for a 500 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems).

    • Temperature: Maintain a constant temperature, e.g., 298 K.

    • Pulse Angle: Use a 90° pulse to ensure uniform excitation.

    • Relaxation Delay (d1): Set to ≥ 5 times the longest T1 (a delay of 30-60 seconds is often sufficient for small molecules).

    • Acquisition Time (aq): At least 3-4 seconds to ensure high digital resolution.

    • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[5]

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Carefully integrate a well-resolved, non-overlapping signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following formula[5]:

      Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_std = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte (m_analyte) weigh_std Weigh Internal Std (m_std) weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve nmr_acq Acquire 1H NMR Spectrum (long relaxation delay) dissolve->nmr_acq process_spec Process Spectrum (Phase, Baseline Correct) nmr_acq->process_spec integrate Integrate Analyte & Std Peaks process_spec->integrate calculate Calculate Purity (using formula) integrate->calculate

Caption: Workflow for qNMR Purity Assessment.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[9] For a compound like this compound, a reversed-phase C18 column is typically effective, separating molecules based on their hydrophobicity. Purity is often estimated by area percent, assuming all components have a similar response factor at the detection wavelength. A Diode Array Detector (DAD) can enhance trustworthiness by assessing peak purity, checking for co-eluting impurities.[10]

Expertise & Causality: HPLC is the workhorse of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and robustness. The choice of a gradient elution (where the mobile phase composition changes over time) is often necessary to resolve early-eluting polar impurities from the main, more retained analyte, and late-eluting non-polar byproducts, all within a reasonable timeframe. The detection wavelength should be chosen at a λmax of the analyte to maximize sensitivity.

  • Sample and Standard Preparation:

    • Prepare a stock solution of synthesized this compound in a suitable diluent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to about 0.1 mg/mL.

  • Chromatographic Conditions (Illustrative):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.[11]

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[11]

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: DAD detector, monitoring at a suitable wavelength (e.g., 254 nm or the λmax of the chromanone).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100%.

    • Use the DAD software to perform a peak purity analysis on the main peak to check for co-elution.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Diluent (~0.1 mg/mL) inject Inject into HPLC System prep_sample->inject separate Separate on C18 Column (Gradient Elution) inject->separate detect Detect with DAD separate->detect integrate Integrate Chromatogram detect->integrate calc_area Calculate Area % Purity integrate->calc_area peak_purity Assess Peak Purity (DAD) integrate->peak_purity

Caption: General Workflow for HPLC-UV Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a gas chromatograph based on boiling point and polarity, before entering a mass spectrometer. The MS ionizes the molecules (typically via electron ionization, EI), separates the resulting ions by their mass-to-charge ratio (m/z), and provides a mass spectrum that serves as a molecular "fingerprint".[12]

Expertise & Causality: For a compound like this compound (MW ≈ 178 g/mol ), which should be sufficiently volatile and thermally stable, GC-MS is an excellent method for both purity assessment and impurity identification. The key advantage is the mass spectrometer, which provides structural information about impurities, aiding in their identification by comparing their fragmentation patterns to spectral libraries.[13] This is a significant advantage over HPLC-UV, where impurity identification is not straightforward.

  • Sample Preparation:

    • Prepare a dilute solution of the synthesized product (~100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • GC-MS Conditions (Illustrative):

    • GC Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection: 1 µL, splitless injection.

    • Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Determine purity by area percentage from the total ion chromatogram (TIC).

    • Examine the mass spectrum of the main peak to confirm the molecular ion and expected fragmentation.

    • Analyze the mass spectra of any impurity peaks and compare them against a spectral library (e.g., NIST) for tentative identification.[14]

Melting Point Analysis

Principle: The melting point of a pure crystalline solid is a characteristic physical property. Impurities typically cause a depression in the melting point and a broadening of the melting range.[15] Therefore, a sharp melting range close to the literature value is a strong indicator of high purity.

Expertise & Causality: This classical technique provides a simple, rapid, and cost-effective assessment of purity. While not quantitative, it is a self-validating system: a broad melting range is a definitive sign of impurity. For regulatory environments, procedures outlined in pharmacopeias such as USP General Chapter <741> provide standardized methods.[15][16]

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered.

    • Pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm.[17]

  • Measurement:

    • Place the capillary in a calibrated melting point apparatus.

    • Heat rapidly to a temperature approximately 5 °C below the expected melting point.

    • Reduce the heating rate to 1-2 °C per minute.[18]

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is T1-T2.

  • Interpretation:

    • A narrow melting range (e.g., 0.5-1 °C) indicates high purity.

    • A wide or depressed melting range suggests the presence of impurities.

Quantitative Data Comparison

Due to the lack of published, consolidated data specifically for this compound, the following tables present expected or representative data based on the analysis of analogous chromanone structures. This approach provides a realistic framework for what a researcher should expect to observe.

Table 1: Comparison of Purity Assessment Techniques

ParameterqNMRHPLC-UVGC-MSMelting Point
Principle Nuclear resonance signal intensity vs. internal standardDifferential partitioning and UV absorbanceVolatility-based separation and mass-to-charge ratioPhase transition temperature range
Purity Determination Absolute, quantitative (mass fraction)Relative (Area %), semi-quantitativeRelative (Area %), semi-quantitativeQualitative indicator
Impurity Identification Possible if signals are resolved and structure is simpleNot directly possible (requires MS coupling)Excellent (via MS library matching)Not possible
Sensitivity Moderate (mg scale)High (µg to ng)Very High (ng to pg)Low (impurities >1-2%)
Key Advantage Absolute quantification without analyte-specific standardHigh resolution, robust, widely applicableDefinitive impurity identificationFast, inexpensive, simple
Key Limitation Lower sensitivity, requires pure internal standardResponse factors can vary, co-elution possibleSample must be volatile and thermally stableNot quantitative, insensitive to amorphous impurities

Table 2: Representative Analytical Data for Chromanone Structures

Analytical MethodParameterExpected/Representative Value for a Chromanone
¹H NMR (CDCl₃)Chemical Shift (δ, ppm)Aromatic Protons: 6.5-7.8 ppm; Methoxy Protons (-OCH₃): ~3.8 ppm; Methylene Protons (-CH₂-): 2.8-4.8 ppm (may be complex)
¹³C NMR (CDCl₃)Chemical Shift (δ, ppm)Carbonyl Carbon (C=O): >190 ppm; Aromatic Carbons: 100-165 ppm; Methoxy Carbon (-OCH₃): ~55 ppm
HPLC Retention Time (t_R)Dependent on exact conditions, but typically 5-15 min with a C18 gradient method
GC-MS Molecular Ion (M⁺•)Expected at m/z = 178 for C₁₀H₁₀O₃
Key FragmentsLoss of CO (m/z 150), Retro-Diels-Alder fragments[19]
Melting Point Melting RangeA pure compound should exhibit a sharp range (e.g., 85.0-85.5 °C)

Conclusion and Recommendations

For a comprehensive and trustworthy assessment of the purity of synthesized this compound, a multi-technique approach is strongly recommended.

  • Primary Purity Assignment: qNMR should be employed for an unbiased, absolute determination of purity (mass fraction). Its role as a primary ratio method provides the most defensible quantitative value.

  • Impurity Profiling: HPLC-UV (with DAD) is essential for high-resolution separation of potential isomers and byproducts, providing a detailed impurity profile. GC-MS is invaluable for identifying volatile impurities and confirming the identity of the main component through its mass spectrum.

  • Confirmation of Crystalline Purity: Melting point analysis serves as a rapid and essential check for crystalline integrity and the presence of significant impurities.

By integrating these methods, researchers can establish a self-validating system where the results from each technique corroborate the others, leading to a high degree of confidence in the purity of the synthesized material. This analytical rigor is indispensable for advancing research and development in the chemical and pharmaceutical sciences.

References

A Comparative Guide to the Efficacy of 7-Methoxychroman-3-one: Bridging In Vitro Mechanisms with In Vivo Potential

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unpacking the Therapeutic Promise of a Chromanone Core

The chromanone scaffold, a core structure in many flavonoids and related heterocyclic compounds, is a cornerstone of medicinal chemistry, recognized for a wide spectrum of biological activities.[1] Within this class, 7-Methoxychroman-3-one emerges as a compound of interest, distinguished by its specific substitutions that are predicted to modulate its physicochemical properties and biological efficacy. Molecules in this family are frequently investigated for their antioxidant, anti-inflammatory, cytoprotective, and neuroprotective effects.[1][2][3][4]

This guide provides a deep, comparative analysis of the efficacy of this compound and its structural relatives, contrasting the findings from controlled, isolated in vitro systems with the complex, systemic responses observed in in vivo models. Our objective is to explain the causality behind the experimental choices at each stage of evaluation and to provide a scientifically grounded perspective on translating preliminary laboratory data into tangible therapeutic potential.

Part 1: In Vitro Efficacy — Characterizing Molecular Action in a Controlled Environment

The initial assessment of any novel compound begins in vitro. These assays are indispensable for elucidating the fundamental mechanism of action, determining potency, and establishing a baseline for further investigation. For chromanone derivatives, in vitro studies predominantly focus on their antioxidant and cytoprotective capabilities.

Core Mechanism: Antioxidant and Cytoprotective Properties

The chemical structure of chromanones allows them to act as potent antioxidants by donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby terminating damaging free-radical chain reactions.[5] This foundational activity is the basis for the compound's cytoprotective effects, where it shields cells from oxidative stress induced by toxins or pathological conditions.[6][7]

The primary evaluation of this antioxidant potential is conducted using chemical-based assays, which are rapid, cost-effective, and reproducible.[8] Following this, cell-based assays are employed to confirm these effects in a biological context, assessing the compound's ability to protect living cells from induced damage.[9]

Quantitative Data Summary: In Vitro Antioxidant Activity

While specific IC₅₀ values for this compound are not extensively published, the table below summarizes representative data from structurally related chromone and chromanone derivatives to illustrate typical efficacy benchmarks in common antioxidant assays. A lower IC₅₀ value signifies higher antioxidant potency.[5]

Compound Type Assay Endpoint Result (IC₅₀) Reference Compound Source(s)
Chromone DerivativeDPPH Radical ScavengingInhibition of DPPH radical8.6 - 24.2 µg/mLAscorbic Acid, BHT[10]
4-HydroxycoumarinHydroxyl Radical ScavengingInhibition of hydroxyl radical> 50 µg/mLBHT[10]
Chromone DerivativeMetal Chelation (Fe²⁺)Chelation of ferrous ionsStrong ActivityVitamin E, Trolox[2]
Chromene DerivativeLipid PeroxidationInhibition of peroxidationSignificant InhibitionMemantine[11]

Note: This data is representative of the compound class and serves to provide a comparative context for the expected potency of this compound.

Visualization: Mechanism of Radical Scavenging

The diagram below illustrates the fundamental principle of how a chromanone compound neutralizes a free radical, which is the basis for its antioxidant activity.

G cluster_0 Antioxidant Mechanism Compound This compound (Antioxidant) Radical Free Radical (R•) (Unstable) Compound->Radical H• Donation StableRadical Stable Chromanone Radical Compound->StableRadical Becomes a Stable Radical Neutralized Neutralized Molecule (RH) Radical->Neutralized Becomes Stable

Caption: Direct free radical scavenging by hydrogen atom donation.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a standard method for assessing the in vitro antioxidant capacity of a compound.[5][12] The principle involves the reduction of the violet-colored stable radical DPPH• to the yellow-colored non-radical form, DPPH-H, in the presence of an antioxidant.[8][12]

Objective: To determine the concentration of this compound required to scavenge 50% of DPPH radicals (IC₅₀).

Materials:

  • This compound (test compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (analytical grade)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Prepare serial dilutions of the test compound and the positive control in methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Assay Execution:

    • In a 96-well plate, add 100 µL of each sample dilution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the sample solution.

    • For the negative control, add 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Inhibition against the concentration of the test compound.

    • Determine the IC₅₀ value (the concentration required to cause 50% inhibition) from the graph using regression analysis.

Part 2: In Vivo Efficacy — Assessing Therapeutic Effects in a Systemic Context

Positive in vitro results are a prerequisite, but not a guarantee, of in vivo success. In vivo studies in animal models are critical to evaluate a compound's overall efficacy, safety, and pharmacokinetic profile within a complex biological system.[9] Based on its potent antioxidant properties, this compound is a promising candidate for evaluation in disease models where oxidative stress and inflammation are key pathological drivers, such as neurodegenerative disorders.[13][14][15][16]

Translational Application: Neuroprotective Potential

In neurodegenerative diseases like Parkinson's or Alzheimer's, oxidative stress contributes significantly to neuronal cell death.[7][14] In vivo models often use neurotoxins (e.g., 6-OHDA, MPTP, scopolamine) to replicate specific aspects of these diseases in rodents.[13][14] The efficacy of a test compound like this compound is then assessed by its ability to mitigate the toxin-induced behavioral deficits (e.g., memory impairment, motor dysfunction) and protect neurons from damage.[16][17][18]

Quantitative Data Summary: In Vivo Neuroprotective Effects

The following table presents representative data from studies on related neuroprotective compounds, illustrating the types of endpoints measured in preclinical animal models.

Compound Type Animal Model Endpoint Measured Result Source(s)
FlavonoidLPS-induced cognitive impairment (Mice)Morris Water Maze (Escape Latency)Significant reduction in time to find platform[18]
FlavonoidLPS-induced neuroinflammation (Mice)Pro-inflammatory Cytokines (IL-1β, TNF-α)Significant decrease in hippocampal levels[18]
Essential Oil Comp.Rotenone-induced Parkinson's (Rats)Dopaminergic Neuron Count (Substantia Nigra)Significant protection against neuronal loss[16]
DiarylheptanoidAβ-induced toxicity (Rats)Dendritic Integrity (Hippocampal Neurons)Substantial alleviation of dendritic atrophy[19]
Visualization: General In Vivo Experimental Workflow

This diagram outlines a typical workflow for evaluating the neuroprotective efficacy of a test compound in a rodent model.

G cluster_1 In Vivo Neuroprotection Study Workflow A Phase 1: Acclimatization & Baseline Behavioral Testing B Phase 2: Disease Induction (e.g., Neurotoxin Administration) A->B C Phase 3: Treatment (Vehicle vs. This compound) B->C D Phase 4: Post-Treatment Behavioral Assessment (e.g., Morris Water Maze, Rotarod) C->D E Phase 5: Endpoint Analysis (Histology, Biomarkers) D->E

Caption: A typical experimental workflow for in vivo efficacy testing.

Experimental Protocol: Scopolamine-Induced Amnesia Model in Mice

This protocol is widely used to screen compounds for their potential to ameliorate cognitive deficits, a key feature of several neurodegenerative diseases.[13]

Objective: To evaluate the ability of this compound to reverse memory impairment induced by scopolamine using the Morris Water Maze (MWM) test.

Animals:

  • Male C57BL/6 mice (8-10 weeks old).

Materials:

  • This compound (test compound)

  • Scopolamine hydrobromide

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Morris Water Maze apparatus (circular pool, platform, tracking software)

Procedure:

  • Acclimatization and Habituation:

    • House animals for at least one week before the experiment.

    • Handle mice daily for 3 days prior to testing.

    • On the day before training, allow each mouse to swim freely in the pool for 60 seconds without the platform.

  • Training Phase (4 days):

    • Divide animals into groups: Vehicle, Scopolamine + Vehicle, Scopolamine + this compound (at various doses).

    • Administer the test compound or vehicle orally 60 minutes before each training session.

    • Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before each training session.

    • Conduct 4 training trials per day for each mouse. Place the mouse in the water facing the wall from one of four starting positions.

    • Record the time it takes for the mouse to find the hidden platform (escape latency). If the mouse does not find it within 60 seconds, guide it to the platform.

  • Probe Trial (Day 5):

    • Remove the platform from the pool.

    • Administer the final dose of the compound and scopolamine as per the training schedule.

    • Allow each mouse to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was located) and the number of platform crossings.

  • Data Analysis:

    • Analyze escape latency during training using a two-way ANOVA.

    • Analyze probe trial data (time in target quadrant, platform crossings) using a one-way ANOVA followed by a post-hoc test.

    • A significant improvement in the this compound group compared to the scopolamine-only group indicates neuroprotective efficacy.

Conclusion: Synthesizing the Evidence and Charting a Path Forward

The journey from a laboratory bench to a clinical application is a rigorous one, built upon a logical progression of evidence. The potent in vitro antioxidant activity demonstrated by the chromanone class provides a strong mechanistic rationale for pursuing in vivo studies. Assays like DPPH are chosen first for their simplicity and high-throughput nature, establishing a foundational understanding of a compound's radical-scavenging ability.[20]

However, the true test lies in the translation of this activity into a measurable therapeutic benefit in a living organism. A compound that excels in vitro may fail in vivo due to poor bioavailability, rapid metabolism, or an inability to cross the blood-brain barrier. This is why animal models, such as the neurotoxin-induced neurodegeneration model, are indispensable.[13] They provide the critical link between molecular action and physiological outcome, assessing whether the compound reaches its target tissue in sufficient concentrations to exert a protective effect.

For this compound, the existing data on related structures is highly encouraging. The path forward requires a systematic evaluation: confirming its specific potency in a battery of in vitro antioxidant and cell-based cytoprotection assays, followed by well-designed in vivo studies in relevant disease models. Pharmacokinetic and toxicology assessments will be paramount to ensure that the compound not only works but is also safe and stable enough to be considered a viable therapeutic candidate.

References

mechanism of action studies to validate 7-Methoxychroman-3-one's biological target

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of experimental methodologies for identifying and validating the biological target of 7-Methoxychroman-3-one, a novel small molecule with potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Deorphanizing this compound

This compound is a heterocyclic organic compound belonging to the chromanone family. While derivatives of chromanones are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, the specific molecular target and mechanism of action for this compound remain largely uncharacterized. This lack of a defined target, often referred to as an "orphan ligand" status, presents a significant hurdle in its development as a therapeutic agent. Understanding the direct biological target is paramount, as it underpins the entire rationale for its use, dictates the therapeutic window, and predicts potential off-target effects.

This guide provides a comprehensive overview and comparison of modern experimental strategies to first identify and then validate the biological target of a novel small molecule like this compound. We will delve into the causality behind experimental choices, present detailed protocols for key techniques, and compare their relative strengths and weaknesses, empowering researchers to design a robust target deconvolution strategy.

Part 1: Target Identification - A Comparative Analysis of Discovery Strategies

The initial and most critical phase is the unbiased identification of potential binding partners from the complex cellular proteome. Several competing and complementary strategies exist, each with its own set of advantages and limitations. The choice of method is often dictated by the compound's properties, available resources, and the desired depth of information.

Strategy 1: Affinity-Based Proteomics

This classical approach relies on immobilizing the small molecule (the "bait") to a solid support to capture its interacting proteins (the "prey") from a cell lysate or tissue extract.

Causality Behind Experimental Choice: This method is predicated on the assumption that a specific, high-affinity interaction between the drug and its target can be preserved ex vivo. It is a direct method to enrich for binding partners. A carefully designed linker is crucial to ensure that the pharmacophore of this compound remains accessible for binding.

  • Synthesis of the Affinity Probe: Synthesize a derivative of this compound with a linker arm (e.g., a polyethylene glycol or alkyl chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry).

  • Immobilization: Covalently attach the linker-modified compound to a solid support, such as NHS-activated sepharose beads.

  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line, ensuring protein complexes remain intact.

  • Affinity Enrichment: Incubate the lysate with the compound-conjugated beads. As a crucial control, also incubate the lysate with beads conjugated only with the linker or a structurally similar but inactive analog.

  • Washing: Perform a series of stringent washes to remove non-specific binders.

  • Elution: Elute the specifically bound proteins, often by boiling in SDS-PAGE loading buffer or by competitive elution with an excess of free this compound.

  • Protein Identification: Resolve the eluate by SDS-PAGE followed by in-gel digestion and identification via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Compound This compound Linker Linker Synthesis Compound->Linker Beads Immobilized Bait Linker->Beads Incubation Incubation & Enrichment Beads->Incubation Lysate Cell Lysate Lysate->Incubation Wash Stringent Washes Incubation->Wash Elution Elution Wash->Elution MS LC-MS/MS Elution->MS Hits Candidate Proteins MS->Hits

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Strategy 2: Proteome-Wide Thermal Stability (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique that identifies targets based on the principle that ligand binding stabilizes a protein against thermal denaturation. This is an in-situ method, meaning it measures target engagement within a living cell, which is a major advantage.

Causality Behind Experimental Choice: This approach avoids the chemical modification of the compound, which can sometimes alter its binding properties. It provides direct evidence of target engagement in a physiological context. The key assumption is that the binding of this compound will induce a measurable shift in the thermal stability of its target protein.

  • Cell Treatment: Treat intact cells with this compound or a vehicle control (e.g., DMSO).

  • Heating: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C).

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification: Quantify the amount of a specific candidate protein remaining in the soluble fraction at each temperature point using Western Blotting. For proteome-wide discovery (MS-CETSA), the entire soluble proteome is analyzed by LC-MS/MS.

  • Melt Curve Generation: Plot the percentage of soluble protein against temperature to generate a "melt curve". A shift in this curve to the right indicates thermal stabilization and therefore, ligand binding.

cluster_0 Cellular Treatment cluster_1 Thermal Challenge cluster_2 Quantification & Analysis Cells Intact Cells Treatment Treat with Compound or Vehicle Cells->Treatment Heating Heat aliquots across a temperature gradient Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble & Precipitated Fractions Lysis->Centrifugation Quant Quantify Soluble Protein (Western Blot or MS) Centrifugation->Quant Curve Generate Melt Curve Quant->Curve Shift Identify Thermal Shift Curve->Shift

Caption: The Cellular Thermal Shift Assay (CETSA) workflow.

Comparison of Target Identification Methods
FeatureAffinity Chromatography (AC-MS)Cellular Thermal Shift Assay (CETSA)
Principle Physical capture of binding partnersLigand-induced thermal stabilization
Compound Modification Required (may alter binding)Not required
Physiological Context Ex vivo (cell lysate)In situ (intact cells)
Primary Artifacts Non-specific binding to beads/linkerOff-target thermal stabilization effects
Throughput Lower, requires probe synthesisHigher, amenable to automation
Ideal For Stable, high-affinity interactionsConfirming direct engagement in cells

Part 2: Target Validation - From Binding to Biological Function

Identifying a candidate protein is only the first step. The interaction must be validated biophysically, and its functional consequence in a cellular context must be demonstrated. This orthogonal validation is non-negotiable for confirming a target.

Biophysical Validation: Confirming Direct Binding

Once a high-confidence candidate, let's call it "Target Protein X" (TPX), is identified, it is essential to confirm a direct, specific interaction with this compound using purified components.

  • Surface Plasmon Resonance (SPR): This technique immobilizes purified TPX on a sensor chip and flows this compound over the surface. A change in the refractive index upon binding is measured in real-time, providing kinetic data such as association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).

  • Isothermal Titration Calorimetry (ITC): Considered the gold standard for binding thermodynamics, ITC directly measures the heat released or absorbed during the binding event between TPX and the compound in solution. It provides the KD, stoichiometry (n), and enthalpy (ΔH) of the interaction.

Functional Validation: Linking Target Engagement to Cellular Phenotype

Confirming that the interaction with TPX is responsible for the observed biological effects of this compound is the ultimate goal.

  • Target Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of TPX in cells. If this compound loses its efficacy in these modified cells compared to wild-type cells, it provides strong evidence that its activity is mediated through TPX.

  • Enzymatic/Activity Assays: If TPX is an enzyme, a direct in vitro assay should be performed to measure whether this compound inhibits or activates its catalytic function. The IC50 (for inhibition) or EC50 (for activation) should be determined.

  • Competitive Binding Assays: If a known ligand or substrate for TPX exists, one can perform a competitive assay. For example, by measuring if this compound can displace a fluorescently labeled known ligand from TPX.

Start This compound (Orphan Ligand) ID Target Identification (e.g., CETSA, AC-MS) Start->ID Candidate Candidate Target(s) (e.g., 'Target Protein X') ID->Candidate Biophys Biophysical Validation (SPR, ITC) Candidate->Biophys Func Functional Validation (CRISPR, RNAi, Activity Assays) Candidate->Func Validated Validated Target & Mechanism of Action Biophys->Validated Func->Validated

Caption: Integrated workflow for target deconvolution.

Conclusion: A Multi-faceted Approach is Essential

The deorphanization of this compound requires a systematic and multi-pronged approach. No single technology is foolproof. A robust strategy begins with an unbiased, proteome-wide screen, such as MS-CETSA, to identify candidate interactors in a native cellular environment. This is followed by rigorous biophysical validation of the direct interaction using purified components via methods like SPR or ITC. Finally, genetic and biochemical experiments are indispensable to causally link the engagement of the validated target to the compound's ultimate biological effect. By judiciously combining these orthogonal approaches, researchers can build a compelling and self-validating case for the mechanism of action of this compound, paving the way for its rational development as a novel therapeutic.

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 7-Methoxychroman-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: Understanding 7-Methoxychroman-3-one

Based on data from analogous compounds, this compound should be handled as a substance that is potentially hazardous. Similar chemical structures are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled.[1][2][3][4] Therefore, a thorough risk assessment is the critical first step before any handling of this compound.

Potential Hazards:

  • Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[2][4]

  • Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[2][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2][3]

  • Harmful if Swallowed: Ingestion of similar compounds has been shown to be harmful.

A pre-work risk assessment should always be conducted to identify specific hazards associated with the planned experiment and to implement appropriate control measures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable for the safe handling of this compound. The following table outlines the recommended PPE for various laboratory operations.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[1]To protect against splashes, dust, and aerosols, preventing serious eye irritation.[1][2][4]
Skin Protection Nitrile or neoprene gloves and a flame-resistant lab coat.[1]To prevent skin contact and irritation.[1][2][4] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contamination.[2]
Respiratory Protection Work in a certified chemical fume hood.[1] A NIOSH/MSHA-approved respirator may be necessary for larger quantities or if dust is generated and engineering controls are insufficient.[1][2]To minimize the inhalation of airborne particles and prevent respiratory tract irritation.[1][2][3]
Footwear Closed-toe shoes made of a chemically resistant material.[5]To protect feet from spills and falling objects. Perforated shoes or sandals are not permitted in the laboratory.[6]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[4] Keep it segregated from incompatible materials such as strong oxidizing agents.[7]

Weighing and Solution Preparation

This workflow is best visualized to ensure every step is followed with precision.

Weighing and Solution Preparation Workflow cluster_ppe Step 1: Don Appropriate PPE cluster_weighing Step 2: Weighing cluster_dissolution Step 3: Dissolution cluster_cleanup Step 4: Immediate Cleanup ppe_node - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat weigh_fume_hood Perform all weighing inside a certified chemical fume hood. weigh_paper Use a weigh boat or glassine paper to contain the solid. weigh_fume_hood->weigh_paper dissolve_fume_hood Conduct dissolution within the chemical fume hood. add_slowly Slowly add the solid to the solvent to avoid splashing. dissolve_fume_hood->add_slowly decontaminate Decontaminate the weighing area and any spills immediately. dispose_weigh_paper Dispose of the weigh paper as solid hazardous waste. decontaminate->dispose_weigh_paper cluster_ppe cluster_ppe cluster_weighing cluster_weighing cluster_ppe->cluster_weighing cluster_dissolution cluster_dissolution cluster_weighing->cluster_dissolution cluster_cleanup cluster_cleanup cluster_dissolution->cluster_cleanup Disposal Decision Tree start This compound Waste is_solid Is the waste solid? start->is_solid solid_waste Collect in a labeled solid hazardous waste container. is_solid->solid_waste Yes liquid_waste Collect in a labeled liquid hazardous waste container. is_solid->liquid_waste No contact_ehs Contact EHS for pickup and disposal. solid_waste->contact_ehs liquid_waste->contact_ehs

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.